molecular formula C17H15NO4 B043469 6-(Benzyloxy)-5-methoxy-1H-indole-2-carboxylic acid CAS No. 2495-92-3

6-(Benzyloxy)-5-methoxy-1H-indole-2-carboxylic acid

Cat. No.: B043469
CAS No.: 2495-92-3
M. Wt: 297.3 g/mol
InChI Key: JMOOGCFXFNKYCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Benzyloxy)-5-methoxy-1H-indole-2-carboxylic acid is a high-value, multifunctional indole derivative designed for advanced medicinal chemistry and pharmaceutical research. This compound serves as a critical synthetic intermediate and molecular scaffold for the development of novel therapeutic agents. Its core structure, featuring a carboxylic acid functional group at the 2-position and protected hydroxyl groups (benzyloxy and methoxy) on the benzofused ring, makes it an ideal precursor for constructing complex molecular architectures through amide coupling, esterification, and other derivatization reactions. Researchers primarily utilize this indole-based building block in the synthesis of potential kinase inhibitors, receptor modulators, and other biologically active small molecules, particularly those targeting signaling pathways in oncology and neurology. The electron-rich indole system and its substitution pattern are of significant interest in probing structure-activity relationships (SAR) and for fragment-based drug discovery (FBDD). This product is intended for use in laboratory research applications only.

Properties

IUPAC Name

5-methoxy-6-phenylmethoxy-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO4/c1-21-15-8-12-7-14(17(19)20)18-13(12)9-16(15)22-10-11-5-3-2-4-6-11/h2-9,18H,10H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMOOGCFXFNKYCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C=C(N2)C(=O)O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80293832
Record name 5-methoxy-6-phenylmethoxy-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80293832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2495-92-3
Record name 2495-92-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92530
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-methoxy-6-phenylmethoxy-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80293832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

6-(Benzyloxy)-5-methoxy-1H-indole-2-carboxylic acid chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 6-(Benzyloxy)-5-methoxy-1H-indole-2-carboxylic acid

This document provides a comprehensive overview of the chemical and physical properties of this compound, tailored for researchers, scientists, and professionals in the field of drug development. This compound is a derivative of the indole-2-carboxylic acid scaffold, a structure of significant interest in medicinal chemistry.

Core Chemical Properties

This compound is an organic compound useful in synthetic chemistry.[1] Its fundamental properties are summarized below.

PropertyValueSource
CAS Number 2495-92-3[1][2][3]
Molecular Formula C₁₇H₁₅NO₄[1][2]
Molecular Weight 297.31 g/mol [1][2]
Appearance Beige to Light Brown Solid[1]
IUPAC Name This compound
Synonyms 5-methoxy-6-phenylmethoxy-1H-indole-2-carboxylic acid[1]
SMILES COc1cc2cc(C(=O)O)[nH]c2cc1OCc1ccccc1[1]
InChI InChI=1S/C17H15NO4/c1-21-15-8-12-7-14(17(19)20)18-13(12)9-16(15)22-10-11-5-3-2-4-6-11/h2-9,18H,10H2,1H3,(H,19,20)[1]
InChIKey JMOOGCFXFNKYCS-UHFFFAOYSA-N[1]

Spectroscopic Data

Detailed, publicly available spectroscopic data (NMR, IR, Mass Spectrometry) for this compound is limited. Researchers are advised to acquire analytical data upon synthesis or purchase. For reference, spectral information for related indole carboxylic acid compounds can be found in various chemical databases.[4][5][6]

Biological Context and Potential Applications

Indole and its derivatives are recognized as a "privileged" scaffold in medicinal chemistry, forming the core of many natural products and pharmaceutical agents.[7] The indole-2-carboxylic acid moiety, in particular, is a key structural feature in compounds designed for various therapeutic targets.

While specific biological activity for this compound is not extensively documented, the broader class of substituted indole-2-carboxylic acids has shown significant potential:

  • Neuroprotection: Related methoxy-indole-carboxylic acids, such as 5-methoxyindole-2-carboxylic acid (MI2CA), have demonstrated potential neuroprotective properties in the context of stroke, with evidence suggesting they can reduce ischemic area size and decrease oxidative stress.[8][9]

  • Enzyme Inhibition: Carboxylic acid functionality is often crucial for the inhibition of enzymes like cytosolic phospholipase A2α (cPLA2α) and fatty acid amide hydrolase (FAAH), which are targets for developing anti-inflammatory and analgesic drugs.[7]

  • Antioxidant Activity: The number and position of hydroxyl and methoxy groups on aromatic rings can significantly influence the antioxidative capacity of phenolic compounds.[10]

  • Precursor for Bioactive Molecules: This compound serves as a valuable building block in medicinal chemistry for creating more complex molecules with potential neurological or antidepressant effects.[11] For instance, related structures have been used to synthesize inhibitors of beta-amyloid (Aβ) aggregation, a key process in Alzheimer's disease.[12]

The diagram below illustrates a simplified, hypothetical signaling pathway where an indole-derivative drug candidate might exert neuroprotective effects by inhibiting pro-inflammatory enzyme activity.

G cluster_0 Cell Membrane cluster_1 Cellular Response Receptor Receptor cPLA2 cPLA2α (Pro-inflammatory) Receptor->cPLA2 activates ArachidonicAcid Arachidonic Acid cPLA2->ArachidonicAcid releases Inflammation Inflammation ArachidonicAcid->Inflammation mediates Drug Indole-2-Carboxylic Acid Derivative Drug->cPLA2 inhibits Stimulus External Stimulus (e.g., Ischemia) Stimulus->Receptor

Caption: Hypothetical neuroprotective mechanism of an indole derivative.

Experimental Protocols

Detailed experimental procedures for the synthesis of this compound are not widely published. However, a general synthetic route can be proposed based on established methods for preparing indole-2-carboxylic acids, such as the Reissert indole synthesis or Fischer indole synthesis, followed by appropriate functional group manipulations.

A common modern approach involves the condensation of a substituted nitrotoluene with diethyl oxalate, followed by reductive cyclization.[13]

General Synthetic Workflow:

  • Starting Material Preparation: Synthesis of a suitably substituted aniline or nitrotoluene precursor. This would involve the benzylation of a hydroxyl group and methoxylation at the desired positions of the aromatic ring.

  • Indole Ring Formation: Cyclization to form the indole scaffold. For example, reacting the precursor with an α-ketoester or α-halo ketone.

  • Carboxylic Acid Installation: If not installed during cyclization, the carboxylic acid group can be introduced at the C2 position via methods such as lithiation followed by quenching with carbon dioxide.

  • Purification: The crude product is typically purified using techniques like recrystallization or column chromatography to yield the final compound.[14]

  • Characterization: The structure and purity of the final product are confirmed using analytical techniques such as NMR, Mass Spectrometry, and HPLC.

The following diagram outlines a generalized workflow for the synthesis and purification of a target indole derivative.

G A 1. Precursor Synthesis (Substituted Aniline/Nitrotoluene) B 2. Indole Ring Formation (e.g., Cyclization Reaction) A->B C 3. Work-up & Extraction B->C D Crude Product C->D E 4. Purification (Column Chromatography or Recrystallization) D->E F Pure Compound E->F G 5. Characterization (NMR, MS, HPLC) F->G H Final Product Data G->H

Caption: General workflow for chemical synthesis and analysis.

References

In-Depth Technical Guide: Synthesis of 6-(Benzyloxy)-5-methoxy-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a plausible synthetic route for 6-(benzyloxy)-5-methoxy-1H-indole-2-carboxylic acid, a valuable building block in organic synthesis. The presented methodology is based on established indole synthesis principles and draws from procedures for analogous compounds, as the primary literature reference, J. Heterocyclic Chem., 2, 387 (1965), is not readily accessible.

Synthetic Strategy Overview

The most probable and efficient synthetic pathway to this compound involves a multi-step sequence starting from commercially available 4-hydroxy-3-methoxybenzaldehyde (vanillin). The overall strategy can be broken down into four key stages:

  • Protection of the phenolic hydroxyl group: Benzylation of vanillin to yield 4-(benzyloxy)-3-methoxybenzaldehyde.

  • Introduction of the nitrogen functionality: Conversion of the benzaldehyde to the corresponding aniline, likely via nitration followed by reduction, to produce 4-(benzyloxy)-3-methoxyaniline.

  • Formation of the indole ring precursor: Reaction of the aniline with diethyl oxalate to form an oxamate intermediate.

  • Reductive cyclization and saponification: Cyclization of the intermediate to form the indole-2-carboxylate ester, followed by hydrolysis to afford the final carboxylic acid.

This approach is a variation of the Reissert indole synthesis, which is a robust method for the preparation of indole-2-carboxylic acids.

Experimental Protocols

Step 1: Synthesis of 4-(Benzyloxy)-3-methoxybenzaldehyde

This step involves the protection of the phenolic hydroxyl group of vanillin as a benzyl ether.

  • Reaction:

    • 4-Hydroxy-3-methoxybenzaldehyde (Vanillin)

    • Benzyl chloride

    • Potassium carbonate

    • In a suitable solvent such as DMF or acetonitrile.

  • Procedure (based on analogous preparations):

    • To a stirred solution of 4-hydroxy-3-methoxybenzaldehyde (1 equivalent) in anhydrous acetonitrile, add anhydrous potassium carbonate (1.2 equivalents).

    • Add benzyl chloride (1.1 equivalents) dropwise to the suspension.

    • Heat the reaction mixture to reflux and maintain for 24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the mixture to room temperature and filter to remove inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Pour the residue into ice-water, leading to the precipitation of the product.

    • Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent like ethanol to yield pure 4-(benzyloxy)-3-methoxybenzaldehyde.

Step 2: Synthesis of 4-(Benzyloxy)-3-methoxyaniline

This stage involves the conversion of the aldehyde to an aniline, which can be achieved through a nitration and subsequent reduction sequence.

  • Part A: Nitration to 4-(Benzyloxy)-3-methoxy-1-nitrobenzene

    • Procedure (based on standard nitration methods):

      • Dissolve 4-(benzyloxy)-3-methoxybenzaldehyde in a mixture of acetic acid and acetic anhydride.

      • Cool the solution in an ice bath and slowly add a nitrating mixture (e.g., nitric acid in sulfuric acid) while maintaining the temperature below 10 °C.

      • After the addition is complete, allow the reaction to stir for a few hours at room temperature.

      • Pour the reaction mixture onto crushed ice to precipitate the nitro compound.

      • Filter the solid, wash thoroughly with water until neutral, and dry.

  • Part B: Reduction to 4-(Benzyloxy)-3-methoxyaniline

    • Procedure (based on standard nitro group reduction):

      • Suspend the crude 4-(benzyloxy)-3-methoxy-1-nitrobenzene in a solvent mixture such as ethanol and water.

      • Add a reducing agent, such as iron powder and a catalytic amount of ammonium chloride.

      • Heat the mixture to reflux and stir vigorously for several hours until the reaction is complete (monitored by TLC).

      • Filter the hot reaction mixture through a pad of celite to remove the iron catalyst.

      • Concentrate the filtrate, and extract the product into an organic solvent like ethyl acetate.

      • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield 4-(benzyloxy)-3-methoxyaniline.

Step 3: Synthesis of Diethyl 2-((4-(benzyloxy)-3-methoxyphenyl)amino)-2-oxoacetate

This step forms the key precursor for the indole ring cyclization.

  • Procedure:

    • In a reaction vessel, combine 4-(benzyloxy)-3-methoxyaniline (1 equivalent) and diethyl oxalate (2-3 equivalents).

    • Heat the mixture, typically at a temperature of 100-120 °C, for 2-4 hours. The excess diethyl oxalate can serve as the solvent.

    • Monitor the reaction for the formation of the solid product.

    • Cool the reaction mixture and add a non-polar solvent like hexane or petroleum ether to precipitate the product completely.

    • Collect the solid by filtration, wash with the non-polar solvent, and dry to obtain the crude oxamate intermediate. This can be used in the next step without further purification.

Step 4: Synthesis of this compound

This final stage involves the reductive cyclization to form the indole ring and subsequent hydrolysis of the ester.

  • Procedure (Reissert cyclization):

    • Prepare a solution of sodium ethoxide in absolute ethanol by carefully dissolving sodium metal (2.2 equivalents) in anhydrous ethanol.

    • To this solution, add the crude diethyl 2-((4-(benzyloxy)-3-methoxyphenyl)amino)-2-oxoacetate (1 equivalent) from the previous step.

    • Heat the mixture to reflux for 2-3 hours to effect the cyclization to ethyl 6-(benzyloxy)-5-methoxy-1H-indole-2-carboxylate.

    • After cooling, add a solution of sodium hydroxide (e.g., 2M aqueous solution) to the reaction mixture to saponify the ester.

    • Continue to reflux for another 1-2 hours until the hydrolysis is complete.

    • Cool the reaction mixture and pour it into water.

    • Acidify the aqueous solution with a mineral acid (e.g., dilute HCl) to a pH of around 2-3 to precipitate the carboxylic acid.

    • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

    • Recrystallization from a suitable solvent system (e.g., ethanol/water) will afford the pure this compound.

Data Presentation

Table 1: Summary of Reactants and Expected Products

StepStarting MaterialKey ReagentsProduct
14-Hydroxy-3-methoxybenzaldehydeBenzyl chloride, K₂CO₃4-(Benzyloxy)-3-methoxybenzaldehyde
2A4-(Benzyloxy)-3-methoxybenzaldehydeHNO₃, H₂SO₄4-(Benzyloxy)-3-methoxy-1-nitrobenzene
2B4-(Benzyloxy)-3-methoxy-1-nitrobenzeneFe, NH₄Cl4-(Benzyloxy)-3-methoxyaniline
34-(Benzyloxy)-3-methoxyanilineDiethyl oxalateDiethyl 2-((4-(benzyloxy)-3-methoxyphenyl)amino)-2-oxoacetate
4Diethyl 2-((4-(benzyloxy)-3-methoxyphenyl)amino)-2-oxoacetateSodium ethoxide, NaOHThis compound

Table 2: Physicochemical Properties of this compound

PropertyValueReference
CAS Number2495-92-3[1]
Molecular FormulaC₁₇H₁₅NO₄[1]
Molecular Weight297.31 g/mol [1]
AppearanceBeige to light brown solid[1]

Mandatory Visualizations

Synthesis_Workflow Vanillin 4-Hydroxy-3-methoxy- benzaldehyde (Vanillin) Benzylated_Aldehyde 4-(Benzyloxy)-3-methoxy- benzaldehyde Vanillin->Benzylated_Aldehyde Step 1: Benzylation Nitro_Compound 4-(Benzyloxy)-3-methoxy- 1-nitrobenzene Benzylated_Aldehyde->Nitro_Compound Step 2A: Nitration Aniline 4-(Benzyloxy)-3-methoxy- aniline Nitro_Compound->Aniline Step 2B: Reduction Oxamate Diethyl 2-((4-(benzyloxy)-3-methoxy- phenyl)amino)-2-oxoacetate Aniline->Oxamate Step 3: Oxamation Indole_Ester Ethyl 6-(benzyloxy)-5-methoxy- 1H-indole-2-carboxylate Oxamate->Indole_Ester Step 4A: Cyclization Final_Product 6-(Benzyloxy)-5-methoxy- 1H-indole-2-carboxylic acid Indole_Ester->Final_Product Step 4B: Saponification Logical_Relationship cluster_starting_materials Starting Materials cluster_intermediates Key Intermediates cluster_reactions Key Transformations Vanillin Vanillin Protection Protection (Benzylation) Vanillin->Protection BnCl Benzyl Chloride BnCl->Protection DiethylOxalate Diethyl Oxalate IndoleFormation Indole Ring Formation (Reissert Synthesis) DiethylOxalate->IndoleFormation ProtectedAldehyde Protected Aldehyde Nitro_Reduction N-Functionality Intro (Nitration/Reduction) ProtectedAldehyde->Nitro_Reduction SubstitutedAniline Substituted Aniline SubstitutedAniline->IndoleFormation OxamateIntermediate Oxamate Intermediate FinalProduct Final Product OxamateIntermediate->FinalProduct Protection->ProtectedAldehyde Nitro_Reduction->SubstitutedAniline IndoleFormation->OxamateIntermediate IndoleFormation->FinalProduct

References

In-Depth Technical Guide: 6-(Benzyloxy)-5-methoxy-1H-indole-2-carboxylic acid (CAS 2495-92-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(Benzyloxy)-5-methoxy-1H-indole-2-carboxylic acid, with the CAS number 2495-92-3, is a vital heterocyclic building block in the field of medicinal chemistry and organic synthesis. Its unique structure, featuring a protected catechol-like indole core, makes it a valuable precursor for the synthesis of a range of biologically active molecules. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and its role as a key intermediate in the development of potential therapeutics, particularly in the areas of oncology and hormonal regulation.

Chemical and Physical Properties

This section summarizes the known chemical and physical properties of this compound. The data is compiled from various chemical suppliers and publicly available databases.

PropertyValueSource
CAS Number 2495-92-3N/A
Molecular Formula C₁₇H₁₅NO₄[CymitQuimica]
Molecular Weight 297.31 g/mol [CymitQuimica]
Appearance Beige to light brown solid[CymitQuimica]
Synonyms 5-methoxy-6-(phenylmethoxy)-1H-indole-2-carboxylic acid[CymitQuimica]
Solubility Soluble in common organic solvents like dichloromethane, ethyl acetate, and chloroform. Limited solubility in water.[Solubility of Things] (for the related non-carboxylated indole)

Synthesis

A plausible synthetic workflow, based on established indole syntheses, is depicted below. This diagram illustrates the logical progression from simpler precursors to the target molecule.

G A Substituted Aniline/Phenol B Introduction of Methoxy and Benzyloxy Groups A->B C Nitration B->C D Reduction of Nitro Group C->D E Indole Ring Formation (e.g., Fischer, Reissert, or Bartoli Synthesis) D->E F Introduction of Carboxylic Acid at C2 E->F G This compound F->G

Figure 1. A generalized synthetic pathway for this compound.

Spectroscopic Characterization

Detailed spectroscopic data for this compound is not widely published. However, based on its chemical structure, the expected spectral characteristics are as follows:

¹H NMR:

  • Aromatic protons of the indole ring and the benzyl group.

  • A singlet for the methoxy group protons.

  • A singlet for the methylene protons of the benzyl group.

  • A broad singlet for the carboxylic acid proton, typically downfield.

  • A broad singlet for the N-H proton of the indole ring.

¹³C NMR:

  • Resonances for the aromatic carbons of the indole and benzyl rings.

  • A signal for the methoxy carbon.

  • A signal for the methylene carbon of the benzyl group.

  • A downfield signal for the carboxylic acid carbon.

Infrared (IR) Spectroscopy:

  • A broad O-H stretching band for the carboxylic acid.

  • A C=O stretching band for the carboxylic acid.

  • C-H stretching bands for the aromatic and aliphatic portions.

  • N-H stretching for the indole ring.

  • C-O stretching for the methoxy and benzyloxy groups.

Mass Spectrometry:

  • The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (297.31 g/mol ). Common fragmentation patterns would involve the loss of the benzyl group, the carboxylic acid group, and other fragments.

Applications in Drug Discovery and Development

This compound serves as a crucial intermediate in the synthesis of compounds targeting significant biological pathways, particularly in cancer and hormonal disorders.

Precursor for Antitumor Indolecarboxamides

Indole-2-carboxamides are a class of compounds that have demonstrated promising antitumor activity. The synthesis of these derivatives often involves the coupling of an indole-2-carboxylic acid with a variety of amine-containing moieties. The workflow for this process is outlined below.

G A 6-(Benzyloxy)-5-methoxy-1H- indole-2-carboxylic acid C Coupling Reaction (e.g., EDC, HOBt) A->C B Amine Component (R-NH₂) B->C D Indole-2-carboxamide Derivative C->D E Debenzylation (if required) D->E F Final Antitumor Compound E->F

Figure 2. Workflow for the synthesis of antitumor indolecarboxamides.

The resulting indolecarboxamides have been investigated for their potential to inhibit various cancer cell lines, including those of pediatric brain cancer. The indole scaffold, with its diverse substitution possibilities, allows for the fine-tuning of biological activity.

Intermediate for 5α-Reductase Inhibitors

5α-reductase is a key enzyme in androgen metabolism, converting testosterone to the more potent dihydrotestosterone (DHT). Elevated DHT levels are implicated in conditions such as benign prostatic hyperplasia (BPH) and androgenetic alopecia. This compound can be used as a starting material to synthesize non-steroidal 5α-reductase inhibitors.

The development of these inhibitors would follow a synthetic strategy aimed at creating molecules that can effectively bind to and inhibit the 5α-reductase enzyme. The general relationship is illustrated below.

G Testosterone Testosterone SRD5A 5α-Reductase Testosterone->SRD5A DHT Dihydrotestosterone (DHT) Biological_Effect Prostate Growth, Hair Loss, etc. DHT->Biological_Effect SRD5A->DHT Indole_Derivative Indole-based Inhibitor (derived from CAS 2495-92-3) Indole_Derivative->SRD5A Inhibition

Figure 3. Mechanism of action for 5α-reductase inhibitors derived from the target compound.

Experimental Protocols

While specific, detailed protocols for the synthesis and biological evaluation of derivatives of this compound are proprietary or embedded within less accessible literature, general methodologies can be outlined.

General Procedure for Amide Coupling

To a solution of this compound in a suitable aprotic solvent (e.g., DMF or DCM), a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and an activator like Hydroxybenzotriazole (HOBt) are added. The corresponding amine is then added, often in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). The reaction is typically stirred at room temperature until completion, as monitored by TLC or LC-MS. The product is then isolated and purified using standard techniques such as extraction and column chromatography.

General Procedure for Debenzylation

The benzyloxy protecting group can be removed via catalytic hydrogenation. The benzyloxy-containing compound is dissolved in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) and a palladium catalyst (e.g., Pd/C) is added. The mixture is then subjected to a hydrogen atmosphere (typically at atmospheric or slightly elevated pressure) until the reaction is complete. The catalyst is removed by filtration, and the solvent is evaporated to yield the debenzylated product.

In Vitro 5α-Reductase Inhibition Assay

The inhibitory activity of synthesized compounds against 5α-reductase can be assessed using an in vitro assay. A typical protocol involves incubating the enzyme (from sources like rat prostate or human scalp) with the substrate (e.g., radiolabeled testosterone) in the presence and absence of the test compound. The conversion of testosterone to dihydrotestosterone is then quantified, typically by HPLC with radiometric detection. The IC₅₀ value, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, is then determined.

Conclusion

This compound is a strategically important molecule for the synthesis of novel compounds with potential therapeutic applications. Its utility as a precursor for both antitumor agents and 5α-reductase inhibitors highlights its significance in drug discovery. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to explore its full potential in developing new treatments for a range of diseases. This guide provides a foundational understanding for researchers and drug development professionals working with this versatile indole derivative.

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 6-(Benzyloxy)-5-methoxy-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the analytical methodologies and data interpretation required for the structural elucidation of 6-(Benzyloxy)-5-methoxy-1H-indole-2-carboxylic acid, a compound of interest for researchers, scientists, and drug development professionals. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages predictive methods and comparative analysis of structurally similar compounds to propose a robust framework for its characterization.

Molecular Structure and Properties

Chemical Formula: C₁₇H₁₅NO₄ Molecular Weight: 297.31 g/mol CAS Number: 2495-92-3

This compound is a multifaceted indole derivative featuring a carboxylic acid at the 2-position, and methoxy and benzyloxy substituents on the benzene ring of the indole core. The elucidation of its precise structure is paramount for understanding its chemical reactivity and potential biological activity.

Spectroscopic Data Analysis (Predicted and Comparative)

The definitive structure of an organic molecule is typically determined through a combination of spectroscopic techniques. Below is a summary of the expected and comparative data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination, providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentComparative Data (Analogous Compound)
~11.5 - 12.5br s1HN-H (Indole)11.6 ppm (br s) for 5-methoxy-1H-indole-2-carboxylic acid[1]
~10.0 - 13.0br s1HCOOH12.9 ppm (br s) for 5-methoxy-1H-indole-2-carboxylic acid[1]
~7.3 - 7.5m5HPhenyl-H (Benzyloxy)Data for 6-benzyloxyindole shows aromatic protons[2]
~7.2s1HH-4 (Indole)~7.37 ppm (d) for 5-methoxy-1H-indole-2-carboxylic acid[1]
~7.0s1HH-7 (Indole)~7.11 ppm (d) for 5-methoxy-1H-indole-2-carboxylic acid[1]
~6.9s1HH-3 (Indole)~7.04 ppm (d) for 5-methoxy-1H-indole-2-carboxylic acid[1]
~5.1s2HO-CH₂-PhData for 6-benzyloxyindole shows benzylic protons[2]
~3.9s3HO-CH₃3.77 ppm (s) for 5-methoxy-1H-indole-2-carboxylic acid[1]

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)AssignmentComparative Data (Analogous Compound)
~162 - 165C=O (Carboxylic Acid)~160-180 ppm is typical for carboxylic acids
~150 - 155C-5 (Indole, C-O)Data for methoxyindoles available[3]
~145 - 150C-6 (Indole, C-O)Data for benzyloxyindoles available[2]
~137C-ipso (Phenyl)Data for benzyloxyindoles available[2]
~135C-7a (Indole)Data for indole-2-carboxylic acids available
~128 - 129C-ortho, C-meta (Phenyl)Data for benzyloxyindoles available[2]
~127C-para (Phenyl)Data for benzyloxyindoles available[2]
~125C-2 (Indole)Data for indole-2-carboxylic acids available
~120C-3a (Indole)Data for indole-2-carboxylic acids available
~105C-3 (Indole)Data for indole-2-carboxylic acids available
~100C-4 (Indole)Data for substituted indoles available
~95C-7 (Indole)Data for substituted indoles available
~70O-CH₂-PhData for benzyloxyindoles available[2]
~56O-CH₃~55-60 ppm is typical for aryl methoxy groups
Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3300 - 2500BroadO-H stretch (Carboxylic acid dimer)
~3300MediumN-H stretch (Indole)
~1680 - 1710StrongC=O stretch (Carboxylic acid)
~1600, ~1450Medium-StrongC=C stretch (Aromatic rings)
~1250, ~1050StrongC-O stretch (Ether and carboxylic acid)
~700-800StrongC-H bend (Aromatic out-of-plane)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in the confirmation of its elemental composition and structural features.

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

m/zFragment IonInterpretation
297[M]⁺Molecular Ion
252[M - COOH]⁺Loss of the carboxylic acid group
206[M - CH₂Ph]⁺Loss of the benzyl group
91[C₇H₇]⁺Benzyl cation (tropylium ion)

Experimental Protocols

Standard analytical techniques are employed for the characterization of indole derivatives.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum on the same instrument. A proton-decoupled sequence is standard. A larger number of scans (1024 or more) and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.

  • Data Processing: Fourier transform the raw data, phase correct the spectrum, and calibrate the chemical shift scale to the residual solvent peak.

IR Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is most common. A small amount of the sample is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: Perform a background subtraction using a spectrum of the empty ATR crystal or the pure KBr pellet.

Mass Spectrometry
  • Sample Introduction: The sample can be introduced via direct infusion or coupled to a chromatographic system like HPLC (LC-MS).

  • Ionization: Electrospray ionization (ESI) is a common technique for polar molecules like carboxylic acids. Both positive and negative ion modes should be explored.

  • Mass Analysis: A high-resolution mass analyzer (e.g., TOF or Orbitrap) is recommended to obtain accurate mass measurements for elemental composition confirmation.

  • Fragmentation Analysis (MS/MS): To confirm structural fragments, tandem mass spectrometry can be performed by isolating the molecular ion and subjecting it to collision-induced dissociation (CID).

Visualization of Elucidation Workflow and Molecular Structure

The following diagrams illustrate the logical workflow for structure elucidation and the connectivity of the molecular components.

structure_elucidation_workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation cluster_confirmation Structure Confirmation synthesis Synthesis of Target Compound purification Purification (e.g., Crystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (1H, 13C, 2D) purification->nmr ms Mass Spectrometry (HRMS, MS/MS) purification->ms ir IR Spectroscopy purification->ir interpretation Spectral Interpretation & Data Integration nmr->interpretation ms->interpretation ir->interpretation structure_proposal Structure Proposal interpretation->structure_proposal confirmation Final Structure Confirmation structure_proposal->confirmation

Caption: A generalized workflow for the structure elucidation of a novel organic compound.

molecular_components cluster_fragments Key Structural Fragments molecule This compound indole Indole Core molecule->indole is composed of cooh Carboxylic Acid (at C-2) indole->cooh is substituted with methoxy Methoxy Group (at C-5) indole->methoxy is substituted with benzyloxy Benzyloxy Group (at C-6) indole->benzyloxy is substituted with

Caption: Logical relationship of the structural fragments of the target molecule.

Conclusion

The structural elucidation of this compound is a systematic process that relies on the integration of data from multiple analytical techniques. While direct experimental data is currently scarce in the public domain, a combination of predictive tools and comparative analysis with structurally related compounds provides a strong foundation for its characterization. The methodologies and expected spectral data presented in this guide offer a clear roadmap for researchers to confirm the structure of this and other similar indole derivatives, which is a critical step in advancing their potential applications in drug discovery and development.

References

Spectroscopic Data Analysis of 6-(Benzyloxy)-5-methoxy-1H-indole-2-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth analysis of the expected spectroscopic data for 6-(Benzyloxy)-5-methoxy-1H-indole-2-carboxylic acid, a compound of interest in organic synthesis and drug development.[1] Due to the limited availability of direct experimental spectra for this specific molecule in public databases, this guide presents predicted data based on the analysis of structurally related compounds and established spectroscopic principles. The information is intended for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

  • Compound Name: this compound

  • CAS Number: 2495-92-3[2]

  • Molecular Formula: C₁₇H₁₅NO₄[1][2]

  • Molecular Weight: 297.31 g/mol [1][2]

  • Synonyms: 5-Methoxy-6-(phenylmethoxy)-1H-indole-2-carboxylic acid, NSC 92530[3]

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~11.6br s1HN-H (Indole)
~12.9br s1HO-H (Carboxylic Acid)
~7.3-7.5m5HAr-H (Benzyloxy)
~7.1s1HH-7 (Indole)
~7.0s1HH-4 (Indole)
~6.9s1HH-3 (Indole)
~5.2s2HO-CH₂-Ph
~3.9s3HO-CH₃

Prediction is based on analogous compounds like 5-methoxyindole-2-carboxylic acid and benzyloxy-substituted indoles.[4]

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)Assignment
~172C=O (Carboxylic Acid)
~148C-5 or C-6 (Indole)
~146C-5 or C-6 (Indole)
~137Quaternary C (Benzyloxy)
~132C-7a (Indole)
~128.5Ar-C (Benzyloxy)
~128Ar-C (Benzyloxy)
~127.5Ar-C (Benzyloxy)
~127C-2 (Indole)
~122C-3a (Indole)
~105C-3 (Indole)
~103C-4 (Indole)
~96C-7 (Indole)
~71O-CH₂-Ph
~56O-CH₃

Prediction is based on general chemical shift values for indole and aromatic systems.[5][6]

Table 3: Predicted IR Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500BroadO-H stretch (Carboxylic Acid, H-bonded)
~3300MediumN-H stretch (Indole)
3100-3000MediumC-H stretch (Aromatic)
2950-2850MediumC-H stretch (Aliphatic -CH₂-, -CH₃)
1760-1690StrongC=O stretch (Carboxylic Acid)
1600-1450MediumC=C stretch (Aromatic rings)
1320-1210StrongC-O stretch (Carboxylic Acid and Ethers)
1440-1395, 950-910MediumO-H bend (Carboxylic Acid)

Prediction is based on characteristic infrared absorption frequencies for functional groups.[7]

Table 4: Predicted Mass Spectrometry Data

m/z ValueInterpretation
297[M]⁺, Molecular ion
252[M-COOH]⁺, Loss of the carboxylic acid group
191[M-C₇H₇O]⁺, Loss of the benzyloxy group
107[C₇H₇O]⁺, Benzyloxy fragment
91[C₇H₇]⁺, Tropylium ion from the benzyl group (base peak)

Prediction is based on common fragmentation patterns for carboxylic acids and benzylic ethers.[8]

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum with 16-32 scans.

    • Set a relaxation delay of 1-2 seconds and an acquisition time of 3-4 seconds.

    • Use the residual solvent peak as an internal reference.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum with 1024 or more scans, depending on the sample concentration.

    • Employ proton decoupling to simplify the spectrum.

    • Use the solvent carbon signals as an internal reference.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

  • Sample Preparation:

    • Solid (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent disk.

    • Solid (ATR): Place a small amount of the solid sample directly on the attenuated total reflectance (ATR) crystal.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or clean ATR crystal).

    • Record the sample spectrum over a range of 4000 to 400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Data Acquisition (ESI):

    • Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography (LC) system.

    • Optimize ionization parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature).

    • Acquire mass spectra in both positive and negative ion modes over a relevant m/z range (e.g., 50-500).

  • Data Processing: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Processing & Interpretation Sample Chemical Compound (6-Benzyloxy-5-methoxy-1H-indole-2-carboxylic acid) Prep Dissolution / Preparation for Analysis Sample->Prep NMR NMR Spectroscopy (¹H, ¹³C) Prep->NMR IR IR Spectroscopy Prep->IR MS Mass Spectrometry Prep->MS Process Data Processing (FT, Baseline Correction) NMR->Process IR->Process MS->Process Interpret Spectral Interpretation Process->Interpret Structure Structure Elucidation / Confirmation Interpret->Structure

Caption: Workflow for Spectroscopic Analysis of a Chemical Compound.

References

A Technical Guide to the Solubility of 6-(Benzyloxy)-5-methoxy-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 6-(Benzyloxy)-5-methoxy-1H-indole-2-carboxylic acid. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document focuses on the general solubility properties of structurally related indole-2-carboxylic acids and furnishes detailed experimental protocols for determining its solubility in various solvents.

General Solubility Profile

This compound (CAS: 2495-92-3) is a beige to light brown solid compound with a molecular weight of 297.31 g/mol and a formula of C₁₇H₁₅NO₄.[1] Based on the principles of "like dissolves like," its solubility is dictated by its molecular structure, which contains both polar and non-polar functionalities.

The indole ring, the benzyloxy group, and the methoxy group contribute to the molecule's non-polar character, suggesting solubility in organic solvents. A structurally similar compound, 6-benzyloxy-5-methoxy-1H-indole, is reported to be likely soluble in organic solvents such as dichloromethane, ethyl acetate, and chloroform, while exhibiting limited solubility in water.[2] The presence of the carboxylic acid group in the target compound introduces a polar, ionizable moiety that can influence its solubility in aqueous and protic solvents, particularly as a function of pH. For instance, indole-3-carboxylic acid is soluble in 95% ethanol at 50 mg/ml and also soluble in methanol.[3]

The solubility of carboxylic acids in organic solvents can be influenced by the presence of water.[4][5] Therefore, the water content of the organic solvents used in experimental determinations should be carefully controlled and reported.

The following table provides a qualitative prediction of the solubility of this compound in a range of common laboratory solvents, based on the behavior of similar compounds.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolLow to ModerateThe carboxylic acid group can engage in hydrogen bonding, but the large non-polar scaffold limits solubility. Solubility is expected to increase with pH in aqueous solutions.
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), AcetonitrileHighThese solvents can effectively solvate both the polar carboxylic acid group and the non-polar regions of the molecule.
Non-Polar Hexane, TolueneLowThe molecule possesses significant polarity from the carboxylic acid and methoxy groups, making it unlikely to dissolve well in non-polar solvents.
Chlorinated Dichloromethane, ChloroformModerate to HighThese solvents are effective at dissolving many organic compounds of intermediate polarity.
Ethers Diethyl Ether, Tetrahydrofuran (THF)ModerateThese solvents have some polar character and can dissolve a range of organic molecules.
Esters Ethyl AcetateModerate to HighA common solvent for organic synthesis and chromatography that should effectively dissolve the compound.

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, the following experimental protocols are recommended. These methods are standard in the field and can be adapted to the specific requirements of the researcher.

Method 1: Gravimetric Determination of Solubility

This method involves preparing a saturated solution of the compound, separating the undissolved solid, and determining the concentration of the dissolved solid by weighing the residue after solvent evaporation.

Materials:

  • This compound

  • Selected solvents (e.g., water, ethanol, methanol, acetonitrile, DMSO, dichloromethane)

  • Small vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Syringe filters (0.22 µm or 0.45 µm)

  • Pre-weighed collection vials

  • Analytical balance

  • Vacuum oven or desiccator

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the selected solvent.

  • Seal the vial and place it in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

  • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Allow the vial to stand undisturbed for at least 2 hours to allow the undissolved solid to settle.

  • Carefully withdraw a known volume of the supernatant using a syringe and filter it through a syringe filter into a pre-weighed collection vial.

  • Evaporate the solvent from the collection vial under a stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the compound.

  • Once the solvent is completely removed, place the vial in a desiccator to cool to room temperature.

  • Weigh the collection vial containing the dried solute.

  • Calculate the solubility in mg/mL or mol/L.

Method 2: High-Performance Liquid Chromatography (HPLC) for Solubility Determination

This method is particularly useful for determining the solubility of compounds in complex mixtures or when only small amounts of material are available.

Materials:

  • This compound

  • Selected solvents

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • Analytical column appropriate for the compound

  • Mobile phase

  • Standard solutions of the compound of known concentrations

Procedure:

  • Prepare a series of standard solutions of this compound in a suitable solvent (e.g., acetonitrile) and generate a calibration curve by plotting the peak area against concentration.

  • Prepare saturated solutions in the desired solvents as described in Method 1 (steps 1-4).

  • Filter the supernatant through a syringe filter.

  • Dilute a known volume of the filtered supernatant with the mobile phase to a concentration that falls within the range of the calibration curve.

  • Inject the diluted sample into the HPLC system and record the peak area.

  • Using the calibration curve, determine the concentration of the compound in the diluted sample.

  • Calculate the original concentration in the saturated solution, taking into account the dilution factor.

Visualizations

Experimental Workflow for Gravimetric Solubility Determination

G Gravimetric Solubility Determination Workflow start Start add_excess Add excess compound to known volume of solvent start->add_excess equilibrate Equilibrate at constant temperature with agitation (24-48h) add_excess->equilibrate settle Allow undissolved solid to settle (≥2h) equilibrate->settle filter Filter supernatant settle->filter evaporate Evaporate solvent filter->evaporate weigh_vial Use pre-weighed collection vial weigh_vial->filter dry Dry residue in vacuum oven/desiccator evaporate->dry weigh_final Weigh vial with dried solute dry->weigh_final calculate Calculate solubility weigh_final->calculate end End calculate->end

Caption: Workflow for gravimetric solubility determination.

Logical Relationship of Solubility Factors

G Factors Influencing Solubility cluster_compound Compound Properties cluster_solvent Solvent Properties cluster_conditions Experimental Conditions solubility Solubility of this compound polarity Molecular Polarity (Indole, Benzyl, Methoxy vs. Carboxylic Acid) polarity->solubility h_bond Hydrogen Bonding Capacity (Carboxylic Acid) h_bond->solubility molecular_weight Molecular Weight molecular_weight->solubility crystal_lattice Crystal Lattice Energy crystal_lattice->solubility solvent_polarity Solvent Polarity solvent_polarity->solubility solvent_h_bond Solvent H-Bonding solvent_h_bond->solubility temperature Temperature temperature->solubility ph pH (for aqueous solutions) ph->solubility pressure Pressure (minor effect for solids) pressure->solubility

Caption: Factors influencing the solubility of the compound.

References

physical and chemical properties of 6-benzyloxy-5-methoxyindole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Benzyloxy-5-methoxyindole-2-carboxylic acid, with the CAS Number 2495-92-3, is a heterocyclic organic compound belonging to the indole family. Its structure, featuring a benzyloxy and a methoxy group on the indole ring, makes it a valuable intermediate in organic synthesis. This technical guide provides a comprehensive overview of its known physical and chemical properties, along with insights into its synthesis and potential biological relevance.

Chemical and Physical Properties

A summary of the key physical and chemical properties of 6-benzyloxy-5-methoxyindole-2-carboxylic acid is presented below. These properties are crucial for its handling, characterization, and application in research and development.

PropertyValueSource(s)
Molecular Formula C₁₇H₁₅NO₄[1]
Molecular Weight 297.31 g/mol [1]
Appearance Beige to light brown or tan solid[1][2]
Melting Point >210 °C (with decomposition) or 230-232 °C (with decomposition)[2][3]
Solubility Soluble in DMSO, Methanol, and Pyridine (forms a clear yellow solution at 50 mg/mL)[2][3]
CAS Number 2495-92-3[1][2]

Synthesis and Analysis

Synthesis

A detailed, step-by-step experimental protocol for the synthesis of 6-benzyloxy-5-methoxyindole-2-carboxylic acid is not explicitly available in the reviewed literature. However, its structure suggests a plausible synthetic pathway involving the protection of a dihydroxyindole precursor, followed by functionalization to introduce the carboxylic acid group. One cited method involves the debenzylation of 6-benzyloxy-5-methoxyindole-2-carboxylic acid to produce 6-hydroxy-5-methoxyindole-2-carboxylic acid, indicating that the title compound can serve as a protected precursor in multi-step syntheses.

A general retrosynthetic approach is visualized in the diagram below:

G target 6-Benzyloxy-5-methoxyindole-2-carboxylic acid intermediate1 Protected 5,6-dihydroxyindole derivative target->intermediate1 Carboxylation precursor 5,6-Dihydroxyindole derivative intermediate1->precursor Benzylation

A generalized retrosynthetic pathway for 6-benzyloxy-5-methoxyindole-2-carboxylic acid.
Analysis

A specific, validated HPLC method for the analysis of 6-benzyloxy-5-methoxyindole-2-carboxylic acid has not been detailed in the available literature. However, based on methods for similar indole-2-carboxylic acid derivatives, a reverse-phase HPLC method would be a suitable starting point for analytical method development.

A general workflow for the HPLC analysis of an indole-2-carboxylic acid derivative is outlined below:

G sample_prep Sample Preparation (Dissolution in appropriate solvent, e.g., Methanol/Water) injection Injection sample_prep->injection hplc_system HPLC System column C18 Reverse-Phase Column hplc_system->column injection->hplc_system detection UV Detection column->detection mobile_phase Mobile Phase (e.g., Acetonitrile/Water with acid modifier) mobile_phase->column data_analysis Data Analysis (Peak integration and quantification) detection->data_analysis

A typical experimental workflow for the HPLC analysis of indole-2-carboxylic acid derivatives.

Biological Activity and Signaling Pathways

Specific studies detailing the biological activity or the involvement of 6-benzyloxy-5-methoxyindole-2-carboxylic acid in signaling pathways are currently lacking in the scientific literature. However, the broader class of indole-2-carboxylic acid derivatives has been investigated for various biological activities. For instance, certain derivatives have been explored as HIV-1 integrase inhibitors and as modulators of cannabinoid receptors.

The general structure of indole-2-carboxylic acid provides a scaffold that can be modified to interact with various biological targets. The presence of the benzyloxy and methoxy groups on the 6- and 5-positions, respectively, will influence the molecule's polarity, steric hindrance, and potential for hydrogen bonding, thereby affecting its pharmacokinetic and pharmacodynamic properties. Further research is required to elucidate the specific biological functions of this particular derivative.

Conclusion

6-Benzyloxy-5-methoxyindole-2-carboxylic acid is a chemical compound with established physical properties and a clear role as a synthetic intermediate. While detailed experimental data on its spectral characteristics, a definitive pKa value, and specific biological functions are not yet publicly available, this guide provides a foundational understanding for researchers. The information presented herein, compiled from available sources, serves as a starting point for further investigation and application of this compound in the fields of medicinal chemistry and drug development. It is recommended that researchers perform their own detailed characterization to fully understand the properties of this molecule for their specific applications.

References

The Multifaceted Biological Activities of Indole Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The indole scaffold, a privileged structure in medicinal chemistry, forms the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities. Its unique bicyclic aromatic structure, composed of a fused benzene and pyrrole ring, allows for diverse functionalization, leading to a rich and versatile collection of derivatives. These derivatives have garnered significant attention in the drug discovery and development landscape due to their potent and varied pharmacological effects. This in-depth technical guide provides a comprehensive overview of the significant biological activities of indole derivatives, focusing on their anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective properties. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the mechanisms of action, quantitative biological data, experimental protocols, and key signaling pathways involved.

Anticancer Activity of Indole Derivatives

Indole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines.[1][2] Their mechanisms of action are diverse and often target key cellular processes involved in cancer progression, such as cell division, signaling, and survival.

One of the most well-studied mechanisms of anticancer indole derivatives is the inhibition of tubulin polymerization.[1][3][4][5] By binding to tubulin, these compounds disrupt the formation of microtubules, which are essential for mitotic spindle assembly and cell division. This disruption leads to cell cycle arrest, typically in the G2/M phase, and subsequently induces apoptosis (programmed cell death).

Quantitative Data: Anticancer Activity of Indole Derivatives

The following table summarizes the in vitro anticancer activity of selected indole derivatives, presenting their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Indole-Chalcone HybridMCF-7 (Breast)4.5 nM[1]
Benzimidazole-Indole DerivativeVarious50 nM (average)[6]
Quinoline-Indole DerivativeVarious2 - 11 nM[6]
Chalcone-Indole DerivativeVarious0.22 - 1.80[6]
1-benzoyl-3-[(4-trifluoromethylphenylimino)methyl]indoleCOX-20.32[7]
Ursolic Acid-Indole Derivative (UA-1)RAW 264.7 (NO inhibition)2.2[8]
3-[1-acetyl-5-(p-hydroxyphenyl)-2-pyrazolin-3-yl]indole(Anti-inflammatory)-[9]
5-(1H-Indol-3-ylmethylene)-thiazolidin-2,4-dione (4c)T47D (Breast)1.93[10]
3-amino-5-(1H-indol-3-ylmethylene)-2-thioxo-thiazolidin-4-one (4a)HL60, K562 (Leukemia)-[10]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[7][11][12][13][14]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.

Procedure: [7][13]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the indole derivative and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Remove the culture medium and add 28 µL of a 2 mg/mL MTT solution to each well.

  • Incubation: Incubate the plate at 37°C for 1.5 hours.

  • Formazan Solubilization: Remove the MTT solution and add 130 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Incubate for 15 minutes with shaking and measure the absorbance at 492 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Signaling Pathway: Tubulin Polymerization Inhibition

The following diagram illustrates the mechanism of action of indole derivatives as tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis.

Tubulin_Inhibition Mechanism of Tubulin Polymerization Inhibition by Indole Derivatives cluster_0 Indole Derivative Action cluster_1 Microtubule Dynamics cluster_2 Cellular Consequences Indole Indole Derivative Tubulin αβ-Tubulin Dimers Indole->Tubulin Binds to colchicine binding site Polymerization Microtubule Polymerization Tubulin->Polymerization Inhibits Microtubule Microtubules Polymerization->Microtubule Spindle Mitotic Spindle Formation Disrupted Depolymerization Microtubule Depolymerization Microtubule->Depolymerization Arrest G2/M Phase Cell Cycle Arrest Spindle->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: Indole derivatives inhibit tubulin polymerization, disrupting mitotic spindle formation and leading to cell cycle arrest and apoptosis.

Antimicrobial Activity of Indole Derivatives

Indole derivatives have demonstrated significant activity against a broad spectrum of pathogenic microorganisms, including bacteria and fungi.[9][15][16][17][18] Their antimicrobial properties make them attractive candidates for the development of new antibiotics to combat the growing threat of antimicrobial resistance.

The mechanisms of antimicrobial action are varied and can include the disruption of bacterial cell membranes, inhibition of biofilm formation, and interference with essential metabolic pathways.[16]

Quantitative Data: Antimicrobial Activity of Indole Derivatives

The following table presents the minimum inhibitory concentration (MIC) values of selected indole derivatives against various microbial strains.

Compound/DerivativeMicrobial StrainMIC (µg/mL)Reference
Indole-triazole derivative (3d)MRSA3.125[15]
Indole-thiadiazole derivative (2c)MRSA3.125[15]
1b, 2b-d, 3b-dC. albicans3.125[15]
Ciprofloxacin-indole hybrid (8b)S. aureus CMCC 259230.0625[18]
Ciprofloxacin-indole hybrid (2)Gram-positive & Gram-negative0.5 - 8[18]
5-iodoindole, 5-fluoroindole, 6-bromoindole, 3-methylindoleXDRAB isolates64[19]
7-hydroxyindoleXDRAB isolates512[19]
Multi-halogenated indolesS. aureus ATCC 653820 to >1000[20]
Experimental Protocol: Agar Diffusion Test for Antimicrobial Susceptibility

The agar diffusion test (Kirby-Bauer method) is a widely used method to determine the susceptibility of bacteria to antimicrobial agents.[21][22][23][24][25]

Principle: An antimicrobial-impregnated disk placed on an agar plate inoculated with a bacterial lawn creates a concentration gradient of the agent. The size of the zone of inhibition around the disk is proportional to the susceptibility of the bacteria to the agent.

Procedure: [22][24]

  • Prepare Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

  • Inoculate Plate: Uniformly swab the surface of a Mueller-Hinton agar plate with the bacterial suspension.

  • Apply Disks: Aseptically place paper disks impregnated with known concentrations of the indole derivative onto the agar surface.

  • Incubate: Incubate the plate at 37°C for 18-24 hours.

  • Measure Zones of Inhibition: Measure the diameter of the clear zones of no bacterial growth around the disks.

  • Interpret Results: Compare the zone diameters to established interpretive charts to determine if the organism is susceptible, intermediate, or resistant to the compound.

Experimental Workflow: Antimicrobial Susceptibility Testing

The following diagram outlines the workflow for determining the antimicrobial activity of indole derivatives using the agar diffusion method.

Antimicrobial_Workflow Workflow for Agar Diffusion Antimicrobial Susceptibility Testing start Start prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum inoculate Inoculate Mueller-Hinton Agar Plate prep_inoculum->inoculate apply_disks Apply Indole Derivative- Impregnated Disks inoculate->apply_disks incubate Incubate at 37°C for 18-24h apply_disks->incubate measure Measure Zones of Inhibition (mm) incubate->measure interpret Interpret Results (Susceptible/Intermediate/Resistant) measure->interpret end End interpret->end

Caption: Workflow for assessing antimicrobial susceptibility using the agar diffusion method.

Antiviral Activity of Indole Derivatives

Indole derivatives have demonstrated promising antiviral activity against a range of viruses, including human immunodeficiency virus (HIV), hepatitis C virus (HCV), and Zika virus.[26][27][28][29][30] Their mechanisms of action often involve targeting specific viral enzymes or processes essential for viral replication.

Quantitative Data: Antiviral Activity of Indole Derivatives

The following table summarizes the in vitro antiviral activity of selected indole derivatives, presenting their half-maximal effective concentration (EC50) or inhibitory concentration (IC50) values.

Compound/DerivativeVirusCell LineEC50/IC50 (µM)Reference
Tetrahydroindole derivative (2)HCV (gt 1b)-12.4[29]
Tetrahydroindole derivative (2)HCV (gt 2a)-8.7[29]
Tetrahydroindole derivative (3)HCV (gt 1b)-7.9[29]
Tetrahydroindole derivative (3)HCV (gt 2a)-2.6[29]
Indole Acrylamide (17)HCV-1.56[29]
Indole Alkaloid Derivative (22)ZIKV MR766-0.1 - 4.2[26]
Indole derivative (I)HIV-1.4 (IC50)[30]
Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method for quantifying the infectivity of a virus and evaluating the efficacy of antiviral compounds.[6][31][32][33][34]

Principle: A viral plaque is a localized area of cell death resulting from viral infection in a cell monolayer. The number of plaques is proportional to the number of infectious virus particles. Antiviral compounds inhibit plaque formation.

Procedure: [31][32]

  • Cell Seeding: Seed susceptible host cells in a multi-well plate to form a confluent monolayer.

  • Virus Adsorption: Infect the cell monolayer with a known concentration of the virus in the presence of varying concentrations of the indole derivative.

  • Overlay: After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., agarose or methylcellulose) containing the test compound to restrict viral spread.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically several days).

  • Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

  • Data Analysis: Calculate the percentage of plaque reduction compared to the virus control and determine the EC50 value.

Signaling Pathway: Inhibition of Viral Replication

The following diagram illustrates a generalized mechanism of how indole derivatives can inhibit viral replication.

Viral_Replication_Inhibition Inhibition of Viral Replication by Indole Derivatives cluster_0 Viral Lifecycle Virus Virus Entry Entry & Uncoating Virus->Entry HostCell Host Cell Replication Replication (RNA/DNA Synthesis) Entry->Replication Assembly Assembly & Release Replication->Assembly Indole Indole Derivative Indole->Replication Inhibits viral enzymes (e.g., polymerase, protease)

Caption: Indole derivatives can interfere with viral replication by targeting key viral enzymes.

Anti-inflammatory Activity of Indole Derivatives

Chronic inflammation is a hallmark of many diseases, including arthritis, inflammatory bowel disease, and certain cancers. Indole derivatives have demonstrated potent anti-inflammatory properties, often by modulating key inflammatory signaling pathways.[8][35][36]

A primary mechanism of action for many anti-inflammatory indole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is responsible for the production of pro-inflammatory prostaglandins.[36] They can also inhibit the production of other inflammatory mediators, such as nitric oxide (NO) and pro-inflammatory cytokines like TNF-α and IL-6, through the modulation of the NF-κB signaling pathway.[8][35]

Quantitative Data: Anti-inflammatory Activity of Indole Derivatives

The following table presents quantitative data on the anti-inflammatory activity of selected indole derivatives.

Compound/DerivativeAssayIC50/Inhibition (%)Reference
2-(5-methoxy-2-methyl-1H-indol-3-yl)-N′-... (S3)Carrageenan-induced paw edema61.99% inhibition (2h)[36]
2-(5-methoxy-2-methyl-1H-indol-3-yl)-N′-... (S7)Carrageenan-induced paw edema-[36]
2-(5-methoxy-2-methyl-1H-indol-3-yl)-N′-... (S14)Carrageenan-induced paw edema-[36]
Ursolic Acid-Indole Derivative (UA-1)NO inhibition (RAW 264.7)IC50 = 2.2 µM[8]
Ursolic Acid-Indole Derivative (UA-1)TNF-α inhibition (RAW 264.7)74.2% inhibition at 5.0 µM[8]
Experimental Protocol: COX-2 Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme, which converts arachidonic acid to prostaglandin H2.

Procedure: A common method involves using a commercially available COX-2 inhibitor screening assay kit.

  • Reagent Preparation: Prepare all reagents, including the COX-2 enzyme, arachidonic acid substrate, and detection reagents, according to the kit's instructions.

  • Compound Incubation: Incubate the COX-2 enzyme with various concentrations of the indole derivative.

  • Initiate Reaction: Add arachidonic acid to initiate the enzymatic reaction.

  • Detection: After a specified incubation time, add a detection reagent that reacts with the product (prostaglandin) to generate a colorimetric or fluorometric signal.

  • Measurement: Measure the signal using a microplate reader.

  • Data Analysis: Calculate the percentage of COX-2 inhibition and determine the IC50 value.

Signaling Pathway: NF-κB and COX-2 in Inflammation

The following diagram illustrates how indole derivatives can exert their anti-inflammatory effects by inhibiting the NF-κB and COX-2 pathways.

Anti_Inflammatory_Pathway Anti-inflammatory Mechanism of Indole Derivatives cluster_0 Inflammatory Stimuli cluster_1 NF-κB Pathway cluster_2 Gene Expression cluster_3 Inflammatory Response Stimuli LPS, Cytokines IKK IKK Activation Stimuli->IKK IkB IκBα Phosphorylation & Degradation IKK->IkB NFkB_translocation NF-κB Translocation to Nucleus IkB->NFkB_translocation COX2_gene COX-2 Gene NFkB_translocation->COX2_gene Cytokine_gene Pro-inflammatory Cytokine Genes NFkB_translocation->Cytokine_gene COX2_protein COX-2 Protein COX2_gene->COX2_protein Cytokines TNF-α, IL-6 Cytokine_gene->Cytokines Prostaglandins Prostaglandins COX2_protein->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Cytokines->Inflammation Indole Indole Derivative Indole->IKK Inhibits Indole->COX2_protein Inhibits Nrf2_Pathway Nrf2-Mediated Neuroprotection by Indole Derivatives cluster_0 Basal State cluster_1 Activation cluster_2 Nuclear Translocation & Gene Expression cluster_3 Cellular Outcome Keap1_Nrf2 Keap1-Nrf2 Complex Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome Ubiquitination Indole Indole Derivative/ Oxidative Stress Keap1_conf Keap1 Conformational Change Indole->Keap1_conf Nrf2_release Nrf2 Release & Stabilization Keap1_conf->Nrf2_release Nrf2_nucleus Nrf2 Translocation to Nucleus Nrf2_release->Nrf2_nucleus ARE Antioxidant Response Element (ARE) Nrf2_nucleus->ARE Gene_expression Transcription of Antioxidant Genes (e.g., HO-1, NQO1) ARE->Gene_expression Antioxidant Increased Antioxidant Enzymes Gene_expression->Antioxidant Neuroprotection Neuroprotection Antioxidant->Neuroprotection

References

The Pivotal Role of Benzyloxy and Methoxy Groups in Modaling the Pharmacological Profile of Indole Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] The strategic functionalization of the indole nucleus is a cornerstone of drug design, and among the most impactful modifications is the introduction of benzyloxy and methoxy groups. These seemingly simple ether linkages can profoundly influence the physicochemical properties, target binding affinity, and overall pharmacological profile of indole-containing compounds. This technical guide provides an in-depth analysis of the roles these two groups play, summarizing key structure-activity relationship (SAR) data, detailing relevant experimental protocols, and visualizing associated signaling pathways and workflows.

Influence on Biological Activity

The introduction of benzyloxy and methoxy moieties onto the indole ring system can dramatically alter a compound's biological effects, steering its activity towards various therapeutic targets.

The Benzyloxy Group: A Key Player in Lipophilicity and Specific Interactions

The benzyl group, and by extension the benzyloxy group, is a frequently employed pharmacophore that significantly impacts a compound's interaction with biological systems.[1] Its primary contributions include:

  • Enhanced Lipophilicity: The aromatic nature of the benzyl group increases the lipophilicity of the parent indole compound. This property can facilitate easier passage across cellular membranes, a critical factor for reaching intracellular targets.[1]

  • π-π Stacking and Hydrophobic Interactions: The phenyl ring of the benzyloxy group can engage in crucial π-π stacking or hydrophobic interactions within the active sites of enzymes or receptors, leading to enhanced binding affinity and potency.[1]

  • Modulation of Selectivity: The position of the benzyloxy group on the indole ring is critical for determining selectivity towards specific biological targets. For instance, a benzyloxy group at the 5-position of the indole ring has been shown to be critical for potent and selective inhibition of monoamine oxidase-B (MAO-B).[3]

The biological activities influenced by the benzyloxy group are diverse, with notable examples in anticancer and antimicrobial applications. N-benzyl indoles, for example, have demonstrated significant potential as anticancer agents.[1]

The Methoxy Group: An Electronic Modulator and Reactivity Enhancer

The methoxy group, while smaller than the benzyloxy group, exerts a powerful influence on the electronic properties and reactivity of the indole nucleus.[4][5] Key effects include:

  • Enhanced Electron Density: As an electron-donating group, the methoxy substituent increases the electron density of the indole ring system, enhancing its reactivity in various chemical transformations.[4][5]

  • Hydrogen Bonding Capacity: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, facilitating interactions with biological targets.[6]

  • Metabolic Stability: The methylation of a hydroxyl group to a methoxy group can protect it from rapid metabolic degradation, thereby improving the pharmacokinetic profile of a drug candidate.

Methoxy-substituted indoles are prevalent in naturally occurring, biologically active compounds and have been extensively explored in medicinal chemistry for a wide range of therapeutic applications, including anticancer, anti-HIV, antibacterial, and antioxidant activities.[4]

Quantitative Structure-Activity Relationship (SAR) Data

The precise positioning and substitution pattern of benzyloxy and methoxy groups on the indole scaffold are critical determinants of biological activity and selectivity. The following tables summarize quantitative data from various studies, illustrating these structure-activity relationships.

Compound IDIndole SubstitutionBenzyl/Methoxy SubstitutionTargetActivity (IC50/Ki)Reference
FA-73 5-BenzyloxyN-(2-propynyl)methylamine at C2MAO-BKi = 0.75 ± 0.15 nM[3]
FA-73 5-BenzyloxyN-(2-propynyl)methylamine at C2MAO-AKi = 800 ± 60 nM[3]
12a 1-Benzyl2-chloro-3-quinoxalinyl at C3Ovarian Cancer Xenografts100.0 ± 0.3 % tumor growth suppression[7]
12 1-(p-chlorobenzyl)-4-methoxyN-propanamide at C2-methylMT2 Receptors148-fold selectivity for MT2[8]
18 Sulfonamide scaffold-Tubulin PolymerizationIC50 = 1.82 µM[9]

Table 1: SAR Data for Benzyloxy and Methoxy Substituted Indole Derivatives.

Experimental Protocols

The synthesis and biological evaluation of benzyloxy and methoxy indole derivatives involve a range of standard and specialized laboratory techniques. Below are representative protocols for their synthesis and a common biological assay.

General Synthesis of 4-Benzyloxyindole

This protocol outlines a multi-step synthesis for the preparation of 4-benzyloxyindole, a versatile intermediate for further derivatization.

Step 1: Synthesis of 6-Benzyloxy-2-nitrotoluene

  • Dissolve the starting material in an appropriate solvent.

  • Add the benzylation reagent and a suitable base.

  • Heat the reaction mixture and monitor for completion by TLC.

  • Upon completion, perform an aqueous workup and extract the product with an organic solvent.

  • Dry the organic layer, concentrate under reduced pressure, and recrystallize the crude product to obtain pure 6-benzyloxy-2-nitrotoluene.[10]

Step 2: Synthesis of (E)-6-Benzyloxy-2-nitro-β-pyrrolidinostyrene

  • To a solution of 6-benzyloxy-2-nitrotoluene in DMF, add N,N-dimethylformamide dimethyl acetal and pyrrolidine.[10]

  • Heat the solution at reflux under a nitrogen atmosphere.[10]

  • After cooling, remove the volatile components on a rotary evaporator.

  • Dissolve the residue in a mixture of methylene chloride and methanol.

  • Concentrate the solution and cool to induce crystallization, yielding the desired styrenederivative.[10]

Step 3: Synthesis of 4-Benzyloxyindole

  • To a stirred solution of the pyrrolidinostyrene derivative in THF and methanol, add Raney nickel.[10]

  • Add 85% hydrazine hydrate portion-wise, maintaining the reaction temperature.[10]

  • After the reaction is complete, filter the mixture and evaporate the filtrate.

  • Purify the residue by column chromatography on silica gel to afford 4-benzyloxyindole.[10]

In Vitro Monoamine Oxidase (MAO) Inhibition Assay

This protocol describes a common method for evaluating the inhibitory potency of compounds against MAO-A and MAO-B.

  • Enzyme Preparation: Obtain purified MAO-A and MAO-B from a commercial source or prepare from tissue homogenates (e.g., rat liver mitochondria for MAO-A and bovine brain mitochondria for MAO-B).

  • Incubation: Pre-incubate the enzyme preparation with various concentrations of the test compound in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4) at 37°C for a defined period.

  • Substrate Addition: Initiate the enzymatic reaction by adding a specific substrate (e.g., kynuramine for both MAO-A and MAO-B, or more selective substrates if required).

  • Reaction Termination and Detection: Stop the reaction after a specific time by adding a quenching solution (e.g., NaOH). The product formation can be quantified fluorometrically or spectrophotometrically.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualization of Signaling Pathways and Workflows

Graphical representations are invaluable for understanding complex biological processes and experimental procedures. The following diagrams, generated using the DOT language, illustrate a key signaling pathway affected by indole alkaloids and a general workflow for drug discovery.

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Indole Alkaloids Indole Alkaloids Indole Alkaloids->RAF Indole Alkaloids->MEK Indole Alkaloids->ERK Gene Expression Gene Expression Transcription Factors->Gene Expression Proliferation, Differentiation, Survival Proliferation, Differentiation, Survival Gene Expression->Proliferation, Differentiation, Survival

Caption: MAPK signaling pathway and points of inhibition by indole alkaloids.

Experimental_Workflow Compound Library Compound Library High-Throughput Screening High-Throughput Screening Compound Library->High-Throughput Screening Hit Identification Hit Identification High-Throughput Screening->Hit Identification Lead Optimization (SAR) Lead Optimization (SAR) Hit Identification->Lead Optimization (SAR) Lead Optimization (SAR)->Hit Identification In Vitro Assays In Vitro Assays Lead Optimization (SAR)->In Vitro Assays In Vivo Studies In Vivo Studies In Vitro Assays->In Vivo Studies Preclinical Development Preclinical Development In Vivo Studies->Preclinical Development

References

The Genesis of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and History of Substituted Indole-2-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and historical development of substituted indole-2-carboxylic acids, a core scaffold in modern medicinal chemistry. From their initial synthesis in the late 19th century to their current prominence in the development of novel therapeutics, this document details the key scientific milestones, foundational synthetic methodologies, and the ever-expanding landscape of their biological applications.

A Historical Perspective: The Dawn of Indole Chemistry

The story of substituted indole-2-carboxylic acids is intrinsically linked to the pioneering work on indole chemistry in the late 1800s. Two seminal synthetic methods laid the groundwork for the creation of this important class of molecules: the Reissert indole synthesis and the Fischer indole synthesis.

The Reissert Indole Synthesis: The First Gateway

The first documented synthesis of the parent indole-2-carboxylic acid is attributed to the German chemist Arnold Reissert. His method, now known as the Reissert indole synthesis, provided the initial entry into this chemical space. The reaction involves the condensation of o-nitrotoluene with diethyl oxalate in the presence of a strong base, followed by reductive cyclization of the resulting o-nitrophenylpyruvic acid derivative.

Experimental Protocol: The Classical Reissert Indole Synthesis

The following protocol is based on the original work of Reissert and early adaptations, reflecting the experimental practices of the late 19th and early 20th centuries.

Step 1: Condensation of o-Nitrotoluene with Diethyl Oxalate

  • In a flask equipped with a reflux condenser and a dropping funnel, a solution of sodium ethoxide is prepared by dissolving metallic sodium in absolute ethanol.

  • o-Nitrotoluene is added to the cooled sodium ethoxide solution.

  • Diethyl oxalate is then added dropwise to the mixture with constant stirring.

  • The reaction mixture is gently warmed on a water bath for several hours, during which a salt of ethyl o-nitrophenylpyruvate precipitates.

  • The precipitate is collected by filtration, washed with ether, and dried.

Step 2: Reductive Cyclization to Indole-2-Carboxylic Acid

  • The ethyl o-nitrophenylpyruvate salt is hydrolyzed to the corresponding carboxylic acid by treatment with a dilute mineral acid.

  • The resulting o-nitrophenylpyruvic acid is then subjected to reduction. A common historical method involved the use of ferrous sulfate in an aqueous ammonia solution.

  • The reduction of the nitro group to an amine is followed by spontaneous intramolecular cyclization to form indole-2-carboxylic acid.

  • The product is isolated by acidification of the reaction mixture, which precipitates the indole-2-carboxylic acid.

  • Purification is typically achieved by recrystallization from a suitable solvent, such as ethanol or water.

The Fischer Indole Synthesis: A Versatile and Enduring Method

Discovered by Emil Fischer in 1883, the Fischer indole synthesis is a powerful and widely applicable method for the synthesis of indoles, including substituted indole-2-carboxylic acids.[1] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of a substituted phenylhydrazine with a pyruvate derivative (e.g., pyruvic acid or its esters). The versatility of this method lies in the ability to introduce a wide range of substituents on both the benzene ring (from the phenylhydrazine) and the indole nucleus.

Experimental Protocol: The Classical Fischer Indole Synthesis of a Substituted Indole-2-Carboxylic Acid

The following protocol is a generalized representation of the Fischer indole synthesis as it would have been performed in the late 19th or early 20th century.

Step 1: Formation of the Phenylhydrazone

  • A substituted phenylhydrazine is dissolved in a suitable solvent, such as ethanol or acetic acid.

  • An equimolar amount of pyruvic acid is added to the solution.

  • The mixture is gently warmed for a short period to facilitate the condensation reaction, leading to the formation of the corresponding phenylhydrazone, which often precipitates from the solution upon cooling.

  • The phenylhydrazone is collected by filtration and washed with a small amount of cold solvent.

Step 2: Acid-Catalyzed Cyclization

  • The dried phenylhydrazone is mixed with a dehydrating agent and acid catalyst. Common historical choices included zinc chloride, concentrated sulfuric acid, or a solution of hydrogen chloride in ethanol.

  • The mixture is heated, often to high temperatures, to induce cyclization. The exact temperature and duration of heating depend on the specific substrates and catalyst used.

  • The reaction proceeds through a[2][2]-sigmatropic rearrangement followed by the elimination of ammonia to form the aromatic indole ring.

  • Upon completion of the reaction, the mixture is cooled and treated with water to precipitate the crude substituted indole-2-carboxylic acid.

  • The product is then purified by recrystallization.

Modern Synthetic Methodologies: An Evolution of Efficiency

While the classical methods of Reissert and Fischer remain historically significant, modern organic synthesis has introduced a plethora of more efficient, milder, and versatile methods for the preparation of substituted indole-2-carboxylic acids. These include palladium-catalyzed cross-coupling reactions, intramolecular cyclizations of functionalized anilines, and various other named reactions that offer greater control over regioselectivity and functional group tolerance.

Biological Activities and Therapeutic Applications

Substituted indole-2-carboxylic acids have emerged as a "privileged scaffold" in drug discovery, demonstrating a remarkable breadth of biological activities. This is largely due to the indole nucleus's ability to participate in various non-covalent interactions with biological macromolecules, including hydrogen bonding, π-π stacking, and hydrophobic interactions. The carboxylic acid moiety at the 2-position often serves as a key pharmacophoric feature, acting as a hydrogen bond donor and acceptor or a metal chelator.

Enzyme Inhibition

A significant number of substituted indole-2-carboxylic acid derivatives exert their therapeutic effects by inhibiting the activity of key enzymes involved in disease pathogenesis.

Substituted indole-2-carboxylic acids have been identified as potent inhibitors of HIV-1 integrase, an essential enzyme for viral replication.[3][4] The indole-2-carboxylic acid scaffold can chelate the divalent metal ions (Mg2+) in the active site of the enzyme, thereby blocking the strand transfer step of viral DNA integration into the host genome.[3][4]

Table 1: Inhibitory Activity of Substituted Indole-2-Carboxylic Acids against HIV-1 Integrase

CompoundSubstitution PatternIC50 (µM)Reference
1 Unsubstituted32.37[3]
4a 3-(2-methoxyphenyl)amino10.06[3]
4b 3-(3-methoxyphenyl)amino10.75[3]
17a 6-(4-fluoro-3-methoxyphenyl)amino3.11[3]
20a 3-(((2-fluorobenzyl)oxy)methyl)-6-((3-fluoro-4-methoxyphenyl)amino)0.13[4]

Signaling Pathway: HIV-1 Integrase Inhibition

HIV_Integrase_Inhibition cluster_virus HIV-1 Lifecycle cluster_host Host Cell Viral RNA Viral RNA Reverse Transcription Reverse Transcription Viral RNA->Reverse Transcription Viral DNA Viral DNA Reverse Transcription->Viral DNA Integration Integration Viral DNA->Integration HIV-1 Integrase HIV-1 Integrase Viral DNA->HIV-1 Integrase Binds Provirus Provirus Integration->Provirus Host DNA Host DNA Integration->Host DNA Transcription/Translation Transcription/Translation Provirus->Transcription/Translation New Virions New Virions Transcription/Translation->New Virions Indole-2-Carboxylic Acid Derivative Indole-2-Carboxylic Acid Derivative Indole-2-Carboxylic Acid Derivative->HIV-1 Integrase Inhibits HIV-1 Integrase->Integration

Caption: Inhibition of HIV-1 integrase by indole-2-carboxylic acid derivatives.

IDO1 and TDO are enzymes that catalyze the first and rate-limiting step of tryptophan catabolism along the kynurenine pathway. Overexpression of these enzymes in the tumor microenvironment leads to immunosuppression. Substituted indole-2-carboxylic acids have been developed as dual inhibitors of IDO1 and TDO for cancer immunotherapy.[5]

Table 2: Inhibitory Activity of Substituted Indole-2-Carboxylic Acids against IDO1 and TDO

CompoundSubstitution PatternIDO1 IC50 (µM)TDO IC50 (µM)Reference
9o-1 6-acetamido-N-(4-methoxyphenyl)1.171.55[5]
9p-O 6-acetamido-N-(2,5-dihydroxyphenyl) oxidized~0.02-0.09~0.02-0.09[5]

Experimental Workflow: IDO1/TDO Inhibition Assay

IDO1_TDO_Assay cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection Recombinant IDO1/TDO Enzyme Recombinant IDO1/TDO Enzyme Enzyme + Substrate ± Inhibitor Recombinant IDO1/TDO Enzyme->Enzyme + Substrate ± Inhibitor Tryptophan (Substrate) Tryptophan (Substrate) Tryptophan (Substrate)->Enzyme + Substrate ± Inhibitor Indole-2-Carboxylic Acid Derivative (Inhibitor) Indole-2-Carboxylic Acid Derivative (Inhibitor) Indole-2-Carboxylic Acid Derivative (Inhibitor)->Enzyme + Substrate ± Inhibitor Incubation Incubation Quenching Quenching Incubation->Quenching Enzyme + Substrate ± Inhibitor->Incubation Kynurenine Formation Measurement Kynurenine Formation Measurement Quenching->Kynurenine Formation Measurement Data Analysis (IC50) Data Analysis (IC50) Kynurenine Formation Measurement->Data Analysis (IC50)

Caption: Workflow for assessing IDO1/TDO inhibitory activity.

The dysregulation of protein kinases is a hallmark of many cancers. Numerous substituted indole-2-carboxylic acid derivatives have been developed as inhibitors of various kinases, including epidermal growth factor receptor (EGFR), cyclin-dependent kinases (CDKs), and others, demonstrating their potential as anticancer agents.[6][7][8]

Table 3: Inhibitory Activity of Indole-2-carboxamides against Protein Kinases

CompoundTarget KinaseIC50 (nM)Reference
5d EGFR89[6]
5e EGFR93[6]
5e CDK213[6]
5h CDK211[6]
16 EGFR34.1[8]
G-Protein Coupled Receptor (GPCR) Modulation

Substituted indole-2-carboxylic acids have also been shown to modulate the activity of G-protein coupled receptors (GPCRs), a large family of cell surface receptors involved in a wide range of physiological processes.

Certain indole-2-carboxamides have been identified as allosteric modulators of the cannabinoid receptor 1 (CB1), offering a novel approach to fine-tuning the endocannabinoid system for therapeutic benefit in areas such as pain, addiction, and appetite disorders.[2][9]

Table 4: Allosteric Modulation of CB1 Receptor by Indole-2-carboxamides

CompoundActivityKB (nM)α valueReference
11j Allosteric Modulator167.316.55[2]
12f Allosteric Modulator89.1-[10]

Logical Relationship: GPCR Allosteric Modulation

GPCR_Allosteric_Modulation GPCR GPCR Cellular Response Cellular Response GPCR->Cellular Response Elicits/Blocks Orthosteric Ligand (Agonist/Antagonist) Orthosteric Ligand (Agonist/Antagonist) Orthosteric Ligand (Agonist/Antagonist)->GPCR Binds to Orthosteric Site Indole-2-Carboxylic Acid Derivative (Allosteric Modulator) Indole-2-Carboxylic Acid Derivative (Allosteric Modulator) Indole-2-Carboxylic Acid Derivative (Allosteric Modulator)->GPCR Binds to Allosteric Site Indole-2-Carboxylic Acid Derivative (Allosteric Modulator)->Cellular Response Modulates

Caption: Allosteric modulation of a GPCR by an indole-2-carboxylic acid derivative.

Conclusion

The journey of substituted indole-2-carboxylic acids from their classical syntheses in the 19th century to their current status as a privileged scaffold in drug discovery is a testament to their enduring chemical and biological significance. The foundational work of Reissert and Fischer provided the chemical tools to access this versatile core, and over a century of research has unveiled its vast therapeutic potential. As our understanding of disease biology deepens, the rational design of novel substituted indole-2-carboxylic acid derivatives will undoubtedly continue to yield innovative medicines for a wide range of human diseases.

References

Methodological & Application

Application Notes and Protocols for 6-(Benzyloxy)-5-methoxy-1H-indole-2-carboxylic acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 6-(Benzyloxy)-5-methoxy-1H-indole-2-carboxylic acid as a versatile building block in organic synthesis. This compound serves as a key intermediate in the preparation of various biologically active molecules, particularly in the development of antiviral and other therapeutic agents. The protocols outlined below detail its application in key transformations such as debenzylation to reveal a phenol moiety and amide bond formation to generate diverse molecular scaffolds.

Overview and Key Applications

This compound is a valuable starting material due to its trifunctional nature, possessing a carboxylic acid, a secondary amine within the indole ring, and a benzyl-protected phenol. This substitution pattern allows for sequential and selective modifications, making it an important precursor in multi-step syntheses.

Key applications include:

  • Synthesis of Hydroxylated Indole Derivatives: The benzyl ether serves as a protecting group for the 6-hydroxy functionality. Its removal by hydrogenolysis provides access to 6-hydroxy-5-methoxy-1H-indole-2-carboxylic acid, a key structural motif in various natural products and biologically active compounds.

  • Amide Library Synthesis: The carboxylic acid at the 2-position can be readily coupled with a wide range of amines to generate a diverse library of indole-2-carboxamides. These amides are of significant interest in drug discovery, with indole derivatives being investigated as inhibitors for various enzymes, including HIV-1 integrase.

  • Precursor for Antiviral Agents: The indole scaffold is a common feature in many antiviral compounds. This particular derivative can be elaborated into more complex molecules with potential therapeutic applications.

Experimental Protocols

Protocol 1: Debenzylation via Catalytic Transfer Hydrogenation

This protocol describes the removal of the benzyl protecting group from this compound to yield 6-hydroxy-5-methoxy-1H-indole-2-carboxylic acid. Catalytic transfer hydrogenation is a safe and efficient alternative to using hydrogen gas.

Reaction Scheme:

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Ammonium formate (HCOONH₄)

  • Methanol (MeOH)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Büchner funnel or Celite pad)

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Add methanol to dissolve the starting material (approximately 10-20 mL per gram of substrate).

  • Carefully add 10% Pd/C (0.1 eq by weight).

  • Add ammonium formate (3.0-5.0 eq) to the reaction mixture.

  • Equip the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with a small amount of methanol.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization or column chromatography to afford 6-hydroxy-5-methoxy-1H-indole-2-carboxylic acid.

Quantitative Data Summary:

ParameterValue
Starting MaterialThis compound
Product6-Hydroxy-5-methoxy-1H-indole-2-carboxylic acid
Catalyst10% Palladium on Carbon
Hydrogen SourceAmmonium Formate
SolventMethanol
Typical Yield85-95%
Purity>95% (after purification)

Debenzylation_Workflow start Start: 6-(Benzyloxy)-5-methoxy- 1H-indole-2-carboxylic acid reagents Add Pd/C and Ammonium Formate in Methanol start->reagents reflux Reflux Reaction Mixture reagents->reflux monitoring Monitor by TLC reflux->monitoring workup Cool and Filter (remove catalyst) monitoring->workup Reaction Complete purification Concentrate and Purify workup->purification product Product: 6-Hydroxy-5-methoxy- 1H-indole-2-carboxylic acid purification->product

Caption: Workflow for the debenzylation of this compound.

Protocol 2: Amide Coupling using HATU

This protocol details the formation of an amide bond between this compound and a primary or secondary amine using HATU as the coupling agent.[1] This method is broadly applicable for the synthesis of a diverse range of indole-2-carboxamides.

Reaction Scheme:

Materials:

  • This compound

  • Amine (e.g., aniline, benzylamine, or other primary/secondary amines)

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • DIPEA (N,N-Diisopropylethylamine)

  • Dimethylformamide (DMF), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Syringes for liquid handling

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Add anhydrous DMF to dissolve the starting material (approximately 5-10 mL per gram of carboxylic acid).

  • Add the desired amine (1.1 eq) to the solution.

  • In a separate flask, dissolve HATU (1.2 eq) in a minimal amount of anhydrous DMF.

  • Add the HATU solution to the reaction mixture, followed by the dropwise addition of DIPEA (2.0-3.0 eq).

  • Stir the reaction mixture at room temperature for 2-12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude amide can be purified by column chromatography on silica gel.

Quantitative Data Summary:

ParameterValue
Starting AcidThis compound
Coupling ReagentHATU
BaseDIPEA
SolventDMF
Typical Yield70-90%
Purity>95% (after purification)

Amide_Coupling_Workflow start Start: Carboxylic Acid + Amine in DMF reagents Add HATU and DIPEA start->reagents stir Stir at Room Temperature reagents->stir monitoring Monitor by TLC stir->monitoring workup Aqueous Workup and Extraction monitoring->workup Reaction Complete purification Dry and Concentrate; Column Chromatography workup->purification product Product: Amide purification->product

Caption: General workflow for HATU-mediated amide coupling.

Application in Drug Discovery: Synthesis of Antiviral Precursors

The indole-2-carboxylic acid scaffold is a key pharmacophore in the development of various therapeutic agents. For instance, derivatives of indole-2-carboxylic acid have been investigated as inhibitors of HIV-1 integrase, an essential enzyme for viral replication.[2] The synthesis of such inhibitors often involves the strategic functionalization of the indole core.

The general pathway for developing such inhibitors from this compound involves initial amide coupling followed by debenzylation and further structural modifications. This approach allows for the generation of a library of compounds for structure-activity relationship (SAR) studies.

Drug_Discovery_Pathway start 6-(Benzyloxy)-5-methoxy- 1H-indole-2-carboxylic acid coupling Amide Coupling (Protocol 2) start->coupling intermediate N-Substituted Indole-2-carboxamide (Protected) coupling->intermediate deprotection Debenzylation (Protocol 1) intermediate->deprotection active_scaffold 6-Hydroxy-5-methoxy- indole-2-carboxamide deprotection->active_scaffold sar Further Structural Modification (SAR studies) active_scaffold->sar inhibitor Potential HIV-1 Integrase Inhibitor sar->inhibitor

Caption: Synthetic pathway towards potential HIV-1 integrase inhibitors.

References

Application Notes and Protocols for Reactions Involving 6-(Benzyloxy)-5-methoxy-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The indole-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry and drug discovery. Derivatives of this core have shown significant potential in various therapeutic areas. Notably, substituted indole-2-carboxylic acids have been identified as promising inhibitors of HIV-1 integrase, an essential enzyme for viral replication.[1][2][3] By chelating magnesium ions in the enzyme's active site, these compounds can effectively block the strand transfer process.[3] Furthermore, other derivatives have been developed as dual inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO), which are key targets for cancer immunotherapy.[4]

The compound 6-(Benzyloxy)-5-methoxy-1H-indole-2-carboxylic acid is a valuable intermediate for synthesizing libraries of such bioactive molecules. The benzyloxy group serves as a common protecting group for the phenol, which can be selectively removed to reveal a hydroxyl group for further functionalization. The carboxylic acid moiety at the 2-position is readily activated for amide bond formation, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR).[5]

These notes provide detailed protocols for two key reactions involving this intermediate: the deprotection of the benzyl group via catalytic hydrogenation and the subsequent derivatization of the carboxylic acid via amide coupling.

Key Reactions and Experimental Workflow

The overall experimental workflow involves the selective deprotection of the starting material followed by derivatization to generate novel analogues for biological screening.

G Start 6-(Benzyloxy)-5-methoxy- 1H-indole-2-carboxylic acid mid1 Start->mid1 mid2 Start->mid2 Prod1 6-Hydroxy-5-methoxy- 1H-indole-2-carboxylic acid Prod2 Indole-2-carboxamide Derivative Library Prod1->Prod2 Further Derivatization Screen Biological Screening (e.g., Enzyme Assays) Prod2->Screen SAR Studies mid1->Prod1 Protocol 1: Debenzylation mid2->Prod2 Protocol 2: Amide Coupling

Caption: General workflow for deprotection and derivatization.

Protocol 1: Debenzylation via Catalytic Hydrogenation

This protocol describes the removal of the O-benzyl protecting group from this compound to yield 6-hydroxy-5-methoxyindole-2-carboxylic acid. Catalytic hydrogenation using palladium on carbon (Pd/C) is a mild and efficient method for this transformation.[6][7]

G SM Starting Material (Benzyl Ether) Product Product (Phenol) SM->Product Hydrogenolysis H2 H₂ Source (H₂ gas or transfer agent) H2->Product Catalyst Pd/C Catalyst Catalyst->Product facilitates Byproduct Toluene

Caption: Key components of the catalytic debenzylation reaction.

Materials:

  • This compound

  • Palladium on Carbon (10% Pd/C, 50% wet)

  • Methanol (MeOH) or Ethanol (EtOH), anhydrous

  • Hydrogen (H₂) gas cylinder or a hydrogen donor like ammonium formate

  • Reaction flask (e.g., round-bottom flask or hydrogenation vessel)

  • Magnetic stirrer and stir bar

  • Hydrogen balloon

  • Filtration apparatus (e.g., Celite pad or syringe filter)

Procedure (Direct Hydrogenation):

  • Dissolution: In a suitable reaction flask, dissolve this compound (1.0 equiv) in methanol or ethanol (approx. 0.05 M concentration).

  • Catalyst Addition: Carefully add 10% Pd/C catalyst (0.1 equiv by weight, i.e., 10 wt%) to the solution under an inert atmosphere (e.g., Nitrogen or Argon).

  • Atmosphere Exchange: Seal the flask and carefully evacuate the air, then backfill with hydrogen gas. Repeat this vacuum/H₂ cycle three times.[8]

  • Reaction: Inflate a balloon with hydrogen gas and attach it to the flask. Stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed (typically 4-16 hours).

  • Work-up: Once complete, carefully purge the flask with an inert gas to remove excess hydrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with additional solvent (MeOH or EtOH) to ensure complete recovery of the product.[8]

  • Concentration: Combine the filtrates and remove the solvent under reduced pressure to yield the crude 6-hydroxy-5-methoxy-1H-indole-2-carboxylic acid, which can be purified further if necessary (e.g., by recrystallization).

Quantitative Data Summary:

ParameterConditionExpected Outcome/NoteReference
Catalyst 10% Palladium on Carbon (Pd/C)Standard catalyst, can be pyrophoric when dry. Handle with care.[9]
Catalyst Loading 5-10 mol% (or 10 wt%)Higher loading can speed up the reaction but may increase costs.[9]
Hydrogen Source H₂ gas (balloon pressure)Readily available and clean. Requires careful handling.[8]
Ammonium Formate (HCOONH₄)A safer alternative (Catalytic Transfer Hydrogenation). Use 3-5 equiv.[7][10]
Solvent Methanol, Ethanol, Ethyl AcetateProtic solvents are generally effective.[8][9]
Temperature Room TemperatureReaction is typically efficient at ambient temperature.[8]
Reaction Time 4 - 24 hoursVaries based on substrate, catalyst activity, and H₂ pressure.[9]
Yield >90%Generally a high-yielding and clean reaction.[7]

Protocol 2: Amide Coupling using HATU

This protocol details the formation of an amide bond between the carboxylic acid group of an indole-2-carboxylic acid and a primary or secondary amine. O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient coupling reagent that minimizes racemization and is widely used in drug discovery.[11][12]

Materials:

  • Indole-2-carboxylic acid derivative (1.0 equiv)

  • Primary or secondary amine (1.0 - 1.2 equiv)

  • HATU (1.1 - 1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 equiv)

  • Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF) or Dichloromethane (DCM))

  • Standard aqueous work-up reagents (e.g., 1M HCl, saturated NaHCO₃, brine)

  • Drying agent (e.g., Na₂SO₄ or MgSO₄)

Procedure:

  • Reagent Preparation: To a dry round-bottom flask under an inert atmosphere, add the indole-2-carboxylic acid (1.0 equiv) and the desired amine (1.1 equiv).

  • Dissolution: Dissolve the mixture in anhydrous DMF or DCM.

  • Cooling: Cool the solution to 0 °C in an ice bath with magnetic stirring.

  • Activation: Add HATU (1.2 equiv) to the cooled solution, followed by the dropwise addition of DIPEA (2.5 equiv).[13]

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS (typically 1-6 hours).

  • Quenching & Extraction: Quench the reaction by adding water. Dilute the mixture with an organic solvent like ethyl acetate. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude amide.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure amide derivative.

Quantitative Data Summary: Common Coupling Reagents

Reagent SystemBaseSolventKey FeatureReference
HATU / DIPEADIPEA, TEADMF, ACNHighly efficient, fast reaction times, low racemization.[11][12]
EDC·HCl / HOBtDIPEA, TEADMF, DCMWater-soluble urea byproduct is easily removed during work-up.[11][14]
BOP / DIPEADIPEADMFEffective but produces a carcinogenic byproduct (HMPA).[13]
DCC / DMAPDMAP (cat.)DCMForms insoluble DCU byproduct, useful for solution-phase.[14]

Application in Drug Discovery: Targeting HIV-1 Integrase

Indole-2-carboxylic acid derivatives can act as HIV-1 Integrase Strand Transfer Inhibitors (INSTIs). The mechanism involves the chelation of two Mg²⁺ ions within the enzyme's active site, preventing the integration of viral DNA into the host genome. Structural modifications, guided by protocols like those above, are used to optimize binding and improve antiviral potency.[1][3]

G HIV_IN HIV-1 Integrase Active Site Integration Integration HIV_IN->Integration catalyzes vDNA Viral DNA vDNA->HIV_IN binds Host_DNA Host DNA Replication Viral Replication Host_DNA->Replication Integration->Host_DNA Inhibitor Indole-2-Carboxylic Acid Derivative Inhibitor->HIV_IN INHIBITS (Mg²⁺ Chelation)

Caption: Inhibition of HIV-1 Integrase by an indole derivative.

References

Application Notes and Protocols for 6-(Benzyloxy)-5-methoxy-1H-indole-2-carboxylic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Application Notes

6-(Benzyloxy)-5-methoxy-1H-indole-2-carboxylic acid is a versatile heterocyclic compound that serves as a crucial scaffold and starting material in the synthesis of various biologically active molecules. Its indole core, substituted with benzyloxy and methoxy groups, provides a unique chemical framework for the development of novel therapeutic agents. The indole ring system is a privileged structure in medicinal chemistry, known for its ability to interact with a wide range of biological targets. The benzyloxy group offers a handle for further chemical modification or can be deprotected to reveal a hydroxyl group, allowing for the exploration of structure-activity relationships (SAR).

The primary applications of this compound and its derivatives in medicinal chemistry are centered on the development of inhibitors for key biological targets implicated in various diseases, including viral infections and cancer.

As a Scaffold for HIV-1 Integrase Inhibitors

Derivatives of indole-2-carboxylic acid have been identified as potent inhibitors of HIV-1 integrase, a critical enzyme for viral replication. These compounds act as integrase strand transfer inhibitors (INSTIs) by chelating with two Mg²⁺ ions within the enzyme's active site, thereby blocking the integration of viral DNA into the host genome. Structural optimization of the indole-2-carboxylic acid scaffold has led to the development of derivatives with significantly enhanced inhibitory activity.

As a Precursor for Anticancer Agents

The indole nucleus is a common feature in many anticancer agents. This compound serves as a valuable starting material for the synthesis of compounds targeting various cancer-related pathways.

  • Bcl-2 Family Protein Inhibitors: The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of apoptosis. Overexpression of anti-apoptotic Bcl-2 proteins is a hallmark of many cancers and contributes to therapeutic resistance. Indole-based compounds have been designed to inhibit these proteins, promoting apoptosis in cancer cells.

  • Epidermal Growth Factor Receptor (EGFR) Kinase Inhibitors: EGFR is a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival. Mutations in EGFR can lead to its constitutive activation and are associated with various cancers. Indole-2-carboxamide derivatives have been developed as potent inhibitors of both wild-type and mutant forms of EGFR, demonstrating significant antiproliferative activity.

In the Development of Beta-Amyloid Aggregation Inhibitors

While initial studies with some derivatives of 6-alkoxy-indole-2-carboxylic acid showed insignificant activity, the indole scaffold remains a promising starting point for the design of inhibitors of beta-amyloid (Aβ) fibril assembly.[1] The aggregation of Aβ is a key pathological hallmark of Alzheimer's disease.

Quantitative Data

The following tables summarize the biological activities of various indole-2-carboxylic acid derivatives, highlighting the potential of the this compound scaffold.

Table 1: HIV-1 Integrase Inhibitory Activity of Indole-2-Carboxylic Acid Derivatives [2]

CompoundModification on Indole CoreIC₅₀ (μM)
1 Unsubstituted32.37
4a 3-(2-methoxyphenyl)10.06
4b 3-(3-methoxyphenyl)11.23
4d 3-(2,3-dimethoxyphenyl)15.70
4e 3-(2,5-dimethoxyphenyl)13.41
17a C6-halogenated benzene ring3.11

Table 2: Antiproliferative and Kinase Inhibitory Activities of Indole-Based Anticancer Agents

Compound ClassTarget Cell Line/EnzymeActivity MetricValueReference
Indole-based Bcl-2 Inhibitor (U2)MCF-7IC₅₀1.2 ± 0.02 µM[3]
Indole-based Bcl-2 Inhibitor (U3)MCF-7IC₅₀11.10 ± 0.07 µM[3]
Indole-2-carboxamide (5f)EGFRT790MIC₅₀9.5 ± 2 nM[4]
Indole-2-carboxamide (5g)EGFRT790MIC₅₀11.9 ± 3 nM[4]
Indole-2-carboxamide (5c, 5d, 5f, 5g, 6e, 6f)Various Cancer Cell LinesGI₅₀29 - 47 nM[4]

Experimental Protocols

General Protocol for Synthesis of Indole-2-Carboxamide Derivatives

This protocol describes a general method for the amide coupling of an indole-2-carboxylic acid with a desired amine, a common step in the synthesis of many biologically active derivatives.

Materials:

  • This compound

  • Amine of interest

  • Coupling agents (e.g., HATU, HOBt/EDC)

  • Anhydrous solvent (e.g., DMF, DCM)

  • Tertiary amine base (e.g., DIPEA, triethylamine)

  • Standard laboratory glassware and purification supplies

Procedure:

  • Dissolve this compound (1 equivalent) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Add the coupling agent(s) (e.g., HATU (1.1 equivalents) or a mixture of HOBt (1.1 equivalents) and EDC (1.1 equivalents)).

  • Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.

  • Add the desired amine (1.1 equivalents) and the tertiary amine base (2-3 equivalents) to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with a mild acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired indole-2-carboxamide.

Protocol for In Vitro HIV-1 Integrase Strand Transfer Assay[2]

This assay measures the ability of a compound to inhibit the strand transfer step of HIV-1 integrase activity.

Materials:

  • Recombinant HIV-1 integrase enzyme

  • Donor DNA (oligonucleotide substrate)

  • Target DNA (oligonucleotide substrate)

  • Assay buffer (containing MgCl₂, DTT, and other necessary components)

  • Test compounds (dissolved in DMSO)

  • 96-well plates

  • Detection system (e.g., fluorescence or colorimetric)

Procedure:

  • Coat the 96-well plates with the target DNA.

  • In separate tubes, pre-incubate the HIV-1 integrase enzyme with the donor DNA to form the enzyme-substrate complex.

  • Add varying concentrations of the test compound (or DMSO as a control) to the wells of the target DNA-coated plate.

  • Add the pre-formed integrase-donor DNA complex to the wells.

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow the strand transfer reaction to occur.

  • Wash the plate to remove unbound components.

  • Add a detection reagent (e.g., an antibody or probe that specifically binds to the integrated DNA product).

  • Measure the signal using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol for Cell Viability (MTT) Assay

This assay is used to assess the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Multichannel pipette and plate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds (typically in a serial dilution). Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).

  • Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.

  • After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

  • Determine the GI₅₀ or IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth or viability.

Visualizations

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_optimization Lead Optimization start 6-(Benzyloxy)-5-methoxy- 1H-indole-2-carboxylic acid synthesis Synthesis of Derivatives (e.g., Amide Coupling) start->synthesis purification Purification (Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization in_vitro In Vitro Assays (Enzyme Inhibition, Cell Viability) characterization->in_vitro data_analysis Data Analysis (IC50/GI50 Determination) in_vitro->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar lead_optimization Lead Optimization sar->lead_optimization lead_optimization->synthesis Iterative Design in_vivo In Vivo Studies lead_optimization->in_vivo

Caption: General experimental workflow for the development of bioactive indole derivatives.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway death_receptor Death Receptor caspase8 Caspase-8 death_receptor->caspase8 caspase3 Caspase-3 caspase8->caspase3 bcl2 Bcl-2 mitochondrion Mitochondrion bcl2->mitochondrion Inhibits bax Bax bax->mitochondrion Activates cytochrome_c Cytochrome c mitochondrion->cytochrome_c Release caspase9 Caspase-9 cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis indole_derivative Indole-based Bcl-2 Inhibitor indole_derivative->bcl2 Inhibits

Caption: Simplified signaling pathway for apoptosis induction by Bcl-2 inhibitors.

References

Application Note and Protocol for Safe Handling and Storage of 6-(Benzyloxy)-5-methoxy-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines for the safe handling and storage of 6-(Benzyloxy)-5-methoxy-1H-indole-2-carboxylic acid. The information is compiled to ensure the safety of laboratory personnel and to maintain the integrity of the compound.

Introduction

This compound is a substituted indole derivative. While the toxicological properties of this specific compound have not been fully investigated, its structural similarity to other indole- and carboxylic acid-containing molecules necessitates careful handling to minimize potential hazards.[1] This document outlines the necessary precautions, proper storage conditions, and emergency procedures.

Hazard Identification

The health hazards of this product have not been fully investigated.[1] However, based on the data for similar chemical structures, the following potential hazards should be considered:

  • Skin and Eye Irritation: May cause irritation upon contact.[2][3]

  • Respiratory Irritation: Inhalation of dust may cause respiratory irritation.[2][3]

  • Harmful if Swallowed: May be harmful if ingested.[2]

A signal word of "WARNING" is associated with this chemical.[1]

Personal Protective Equipment (PPE)

To ensure safety, the following personal protective equipment should be worn when handling this compound:

  • Eye Protection: Chemical safety goggles are required.[1]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) should be worn.[1]

  • Body Protection: A laboratory coat or other protective clothing is necessary to prevent skin contact.[1] Chemical-resistant boots may also be appropriate for larger quantities or in case of spills.[1]

  • Respiratory Protection: Handling should be performed in a chemical fume hood to avoid inhalation of dust or vapors.[1] If a fume hood is not available, a NIOSH-approved respirator should be used for large-scale operations or in emergencies.[3]

Safe Handling Protocols

Adherence to the following protocols is mandatory to ensure safe handling:

  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1] A safety shower and eye wash station must be readily available.[1]

  • General Handling:

    • Avoid breathing dust or vapor.[1]

    • Do not get in eyes, on skin, or on clothing.[1]

    • Avoid prolonged or repeated exposure.[1]

    • Wash hands thoroughly after handling.[4]

    • Do not eat, drink, or smoke in the laboratory area.[2]

  • Dispensing:

    • Ensure all necessary PPE is worn.

    • Perform the weighing and dispensing of the solid compound inside a chemical fume hood.

    • Use appropriate tools (e.g., spatulas) to handle the material.

    • Close the container tightly immediately after use.[1]

Storage Procedures

Proper storage is crucial to maintain the stability and integrity of this compound.

  • Storage Conditions:

    • Store in a cool, dry, and well-ventilated place.[1][4]

    • Keep the container tightly closed to prevent exposure to air and moisture.[1][4]

    • For long-term storage, refrigeration is recommended, and storage under an inert atmosphere may be beneficial as some related compounds are air-sensitive.[4]

  • Incompatible Materials:

    • Store away from strong oxidizing agents, acids, and strong bases.[4]

Emergency Procedures

In the event of an emergency, follow these procedures:

  • Spill Response:

    • Evacuate the area.

    • Wear appropriate PPE, including a respirator, impervious boots, and heavy rubber gloves.[1]

    • Scoop up the solid material and place it into a suitable container for disposal.[1]

    • Ventilate the area and wash the spill site after material pickup is complete.[1]

  • First Aid Measures:

    • Eye Contact: Immediately flush eyes with plenty of clean, running water for at least 15 minutes, keeping eyelids open. Seek medical attention.[1]

    • Skin Contact: Remove contaminated clothing. Wash the affected area with generous amounts of running water and non-abrasive soap. Seek medical attention.[1]

    • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1]

    • Ingestion: Do NOT induce vomiting. Give the victim water to drink and seek immediate medical attention.[1]

  • Fire-Fighting Measures:

    • Extinguishing Media: Use carbon dioxide, dry chemical powder, or alcohol/polymer foam.[1]

    • Special Procedures: Wear a self-contained breathing apparatus and full protective clothing.[1]

    • Hazards: The compound may emit toxic fumes under fire conditions.[1]

Data Presentation

ParameterRecommendationSource(s)
Storage Temperature Cool, dry place; Refrigeration recommended for long-term storage.[1][4]
Atmosphere Tightly closed container; Consider inert atmosphere for long-term storage.[1][4]
Incompatibilities Strong oxidizing agents, acids, strong bases.[4]
Conditions to Avoid Exposure to air, moisture, heat, and dust formation.[1][4]

Experimental Protocols

Protocol 1: Weighing and Preparing a Solution

  • Preparation: Don all required PPE (safety goggles, lab coat, gloves). Ensure the chemical fume hood is operational.

  • Weighing: Place a weigh boat on a calibrated analytical balance inside the fume hood. Tare the balance. Carefully transfer the desired amount of this compound to the weigh boat using a clean spatula. Record the weight.

  • Transfer: Carefully add the weighed solid to a suitable reaction vessel or volumetric flask.

  • Dissolution: Add the desired solvent to the vessel. If necessary, aid dissolution by gentle swirling or sonication.

  • Cleanup: Tightly seal the stock container and return it to its designated storage location. Clean the spatula and the weighing area. Dispose of the weigh boat in the appropriate solid waste container.

Visualizations

SafeHandlingWorkflow Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage cluster_emergency Emergency PPE Don Personal Protective Equipment (PPE) FumeHood Verify Fume Hood Functionality PPE->FumeHood Materials Gather Necessary Materials FumeHood->Materials Weigh Weigh Compound in Fume Hood Materials->Weigh Transfer Transfer to Reaction Vessel Weigh->Transfer Dissolve Dissolve in Solvent Transfer->Dissolve Seal Seal Stock Container Dissolve->Seal Store Return to Proper Storage Seal->Store Clean Clean Workspace and Tools Store->Clean Dispose Dispose of Waste Properly Clean->Dispose Spill Spill Response FirstAid First Aid

References

Application Notes and Protocols for the Utilization of 6-(Benzyloxy)-5-methoxy-1H-indole-2-carboxylic acid in Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 6-(Benzyloxy)-5-methoxy-1H-indole-2-carboxylic acid as a versatile building block in the synthesis of complex molecules. This indole derivative is a valuable starting material for creating diverse molecular architectures, particularly for the development of novel therapeutic agents. The strategic positioning of the benzyloxy, methoxy, and carboxylic acid functionalities allows for sequential and regioselective modifications, leading to the construction of libraries of compounds for biological screening.

Overview of Synthetic Strategies

This compound offers three primary points for chemical modification: the carboxylic acid at the C2 position, the indole nitrogen (N1), and the benzyloxy group at the C6 position. A general synthetic workflow can be envisioned as follows:

  • Amide Bond Formation: The carboxylic acid at C2 is readily converted to an amide, a common functional group in many biologically active molecules. This can be achieved using a variety of standard peptide coupling reagents.

  • N-Alkylation of the Indole Ring: The indole nitrogen can be alkylated to introduce further diversity and modulate the electronic and steric properties of the molecule.

  • Debenzylation to Reveal the Phenolic Hydroxyl Group: The benzyl ether at C6 serves as a protecting group for the phenol. Its removal, typically via catalytic hydrogenolysis, unmasks a hydroxyl group that can participate in hydrogen bonding with biological targets or serve as a handle for further functionalization.

This stepwise approach allows for the modular synthesis of a wide array of substituted 6-hydroxy-5-methoxy-1H-indole-2-carboxamides.

Experimental Protocols

Protocol 1: Amide Coupling of this compound

This protocol describes a general procedure for the synthesis of an amide derivative using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) as coupling agents.

Materials:

  • This compound

  • Amine of choice (e.g., benzylamine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DCM or DMF (0.1 M) at room temperature, add HOBt (1.2 eq) and EDC·HCl (1.2 eq).

  • Add the desired amine (1.1 eq) followed by the dropwise addition of DIPEA (2.0 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired amide.

Protocol 2: N-Alkylation of the Indole Ring

This protocol outlines a general method for the N-alkylation of the indole-2-carboxamide derivative using sodium hydride as a base.

Materials:

  • 6-(Benzyloxy)-5-methoxy-1H-indole-2-carboxamide derivative (from Protocol 1)

  • Alkylating agent (e.g., methyl iodide, benzyl bromide)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred suspension of NaH (1.5 eq) in anhydrous DMF (0.2 M) at 0 °C under an inert atmosphere (e.g., Argon), add a solution of the 6-(Benzyloxy)-5-methoxy-1H-indole-2-carboxamide derivative (1.0 eq) in anhydrous DMF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add the alkylating agent (1.2 eq) dropwise.

  • Allow the reaction to stir at room temperature for 2-12 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the mixture with ethyl acetate (3x).

  • Wash the combined organic layers with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the N-alkylated product.

Protocol 3: Catalytic Debenzylation

This protocol describes the removal of the benzyl protecting group via palladium-catalyzed hydrogenolysis to yield the final 6-hydroxy derivative.

Materials:

  • N-alkylated 6-(Benzyloxy)-5-methoxy-1H-indole-2-carboxamide derivative (from Protocol 2)

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH) or Ethyl acetate (EtOAc)

  • Hydrogen gas (H₂)

  • Celite®

Procedure:

  • Dissolve the N-alkylated 6-(Benzyloxy)-5-methoxy-1H-indole-2-carboxamide derivative (1.0 eq) in MeOH or EtOAc (0.05 M) in a flask suitable for hydrogenation.

  • Carefully add 10% Pd/C (10-20% by weight of the starting material) to the solution.

  • Evacuate the flask and backfill with hydrogen gas (this process should be repeated three times).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

  • Wash the Celite® pad with additional solvent (MeOH or EtOAc).

  • Concentrate the filtrate under reduced pressure to afford the crude product.

  • If necessary, purify the product by recrystallization or silica gel column chromatography.

Data Presentation

The following tables summarize typical yields for the key transformations described above, based on literature for similar indole derivatives.

Table 1: Representative Yields for Amide Coupling of Indole-2-carboxylic Acids

Coupling ReagentBaseSolventTypical Yield (%)Reference
EDC/HOBtDIPEADCM/DMF70-95[1][2]
HATUDIPEADMF80-98[2]
BOPDIPEADCM75-90[3]

Table 2: Representative Yields for N-Alkylation of Indoles

BaseAlkylating AgentSolventTypical Yield (%)Reference
NaHAlkyl HalideDMF85-95[4][5]
K₂CO₃Alkyl HalideDMF60-80
Cs₂CO₃Alkyl HalideDMF70-90

Table 3: Representative Yields for Palladium-Catalyzed Debenzylation

CatalystSolventHydrogen PressureTypical Yield (%)Reference
10% Pd/CMeOH1 atm (balloon)90-99[6][7]
10% Pd/CEtOAc1 atm (balloon)85-98[6]
5% Pd/CEtOH50 psi>95

Visualizations

Synthetic Workflow

The overall synthetic strategy for transforming this compound into a complex, functionalized molecule is depicted below.

Synthetic_Workflow start 6-(Benzyloxy)-5-methoxy- 1H-indole-2-carboxylic acid amide Amide Coupling (Protocol 1) start->amide R¹NH₂, Coupling Reagent n_alkylation N-Alkylation (Protocol 2) amide->n_alkylation R²-X, Base debenzylation Debenzylation (Protocol 3) n_alkylation->debenzylation H₂, Pd/C product Final Complex Molecule: 6-Hydroxy-5-methoxy-1-alkyl- 1H-indole-2-carboxamide debenzylation->product

Caption: Synthetic workflow for complex molecule synthesis.

Potential Application in Cancer Therapy: Targeting Tubulin Polymerization

Derivatives of 6-hydroxy-5-methoxy-indole have shown potential as anticancer agents by inhibiting tubulin polymerization, a critical process in cell division.[8] The diagram below illustrates the mechanism of action of such compounds.

Tubulin_Inhibition_Pathway cluster_cell Cancer Cell tubulin αβ-Tubulin Dimers microtubules Microtubules tubulin->microtubules Polymerization microtubules->tubulin Depolymerization mitotic_spindle Mitotic Spindle Formation microtubules->mitotic_spindle mitosis Mitosis mitotic_spindle->mitosis apoptosis Apoptosis (Cell Death) mitosis->apoptosis Arrest leads to inhibitor 6-Hydroxy-5-methoxy-indole Derivative inhibitor->tubulin Inhibits Polymerization

Caption: Inhibition of tubulin polymerization signaling pathway.

Logical Relationship of Functional Group Transformations

The synthesis of complex molecules from the starting building block relies on the chemoselective manipulation of its functional groups. The following diagram illustrates the logical relationship and interdependence of these transformations.

Functional_Group_Logic start This compound COOH NH OBn amide_formation Amide Formation C2-COOH → C2-CONHR¹ N1-NH, C6-OBn remain start:c2->amide_formation:in n_alkylation N-Alkylation N1-NH → N1-NR² C2-CONHR¹, C6-OBn remain amide_formation:out->n_alkylation:in debenzylation Debenzylation C6-OBn → C6-OH C2-CONHR¹, N1-NR² remain n_alkylation:out->debenzylation:in final_product Final Product C2-CONHR¹ N1-NR² C6-OH debenzylation:out->final_product

References

Application Notes and Protocols: Derivatization of 6-(Benzyloxy)-5-methoxy-1H-indole-2-carboxylic Acid for Enhanced Anticancer Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the derivatization of 6-(benzyloxy)-5-methoxy-1H-indole-2-carboxylic acid into a series of N-substituted carboxamides to enhance its potential as an anticancer agent. Drawing from structure-activity relationship (SAR) studies on analogous 5,6-disubstituted-indole-2-carboxamides, this protocol focuses on the synthesis of N-aryl and N-benzyl derivatives. The primary biological target for this class of compounds is often tubulin polymerization, a critical process in cell division, making these derivatives promising candidates for cancer therapy. This document outlines the synthetic procedures, biological evaluation methods, and presents exemplar data from closely related compounds to guide research and development efforts.

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. Specifically, derivatives of indole-2-carboxylic acid have garnered significant attention for their potential as anticancer agents. The strategic modification of the carboxylic acid moiety into various amides can significantly modulate the compound's pharmacokinetic and pharmacodynamic properties, often leading to enhanced potency and selectivity.

The parent compound, this compound, possesses a substitution pattern at the 5 and 6 positions that is common in bioactive indole derivatives. Derivatization of the 2-carboxylic acid into N-substituted carboxamides is a promising strategy to improve its anticancer activity. Structure-activity relationship (SAR) studies on analogous compounds suggest that the nature of the substituent on the amide nitrogen plays a crucial role in determining the biological activity, with aryl and substituted benzyl groups often conferring potent cytotoxicity against various cancer cell lines.

A prevalent mechanism of action for anticancer indole-2-carboxamides is the inhibition of tubulin polymerization. By binding to the colchicine site on β-tubulin, these compounds disrupt the formation of microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. This document provides a comprehensive guide for the synthesis and evaluation of novel derivatives of this compound targeting this pathway.

Data Presentation: Anticancer Activity of Analogous Indole-2-Carboxamides

While specific data for derivatives of this compound is not extensively available in public literature, the following table summarizes the anticancer activities of structurally related N-substituted indole-2-carboxamides against various cancer cell lines. This data serves as a benchmark for the expected potency of the newly synthesized derivatives.

Compound IDIndole Ring SubstituentsN-SubstituentCancer Cell LineIC50 (µM)Reference
1a 5-Chloro, 3-PhenylPhenylMCF-7<0.4[1]
1b 5-Iodo, 3-PhenylPhenylMCF-7<0.4[1]
2a 5-Chloro-3-methylN-(phenethyl)MCF-70.95 - 1.50[2]
2b 5-Chloro-3-methylN-(4-fluorophenethyl)MCF-70.95 - 1.50[2]
3a 4,6-DifluoroN-(benzyl)KNS42 (Pediatric Glioblastoma)8.25[3]
3b 4,6-DifluoroN-(4-fluorobenzyl)KNS42 (Pediatric Glioblastoma)3.41[3]
4a 5-MethoxyN-(thiazol-2-yl)MCF-7>100[4]
4b 5-MethoxyN-(4-(2-(2-(4-bromobenzylidene)hydrazinyl)-2-oxoethyl)thiazol-2-yl)MCF-755.56 - >100[4]

Note: The presented data is for analogous compounds and should be used as a reference to guide the evaluation of newly synthesized derivatives of this compound.

Experimental Protocols

Synthesis of N-Substituted 6-(Benzyloxy)-5-methoxy-1H-indole-2-carboxamides

This protocol describes a general method for the amide coupling of this compound with various primary and secondary amines.

Materials:

  • This compound

  • Substituted aniline or benzylamine derivative (e.g., aniline, 4-fluoroaniline, benzylamine, 4-fluorobenzylamine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM or DMF, add EDC (1.2 eq) and HOBt (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired aniline or benzylamine derivative (1.1 eq) followed by DIPEA (2.0 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted 6-(benzyloxy)-5-methoxy-1H-indole-2-carboxamide.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Evaluation: In Vitro Anticancer Activity

This protocol outlines the procedure for evaluating the cytotoxic activity of the synthesized compounds against a panel of human cancer cell lines using the MTT assay.

Materials:

  • Synthesized indole-2-carboxamide derivatives

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116, U87MG)

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare stock solutions of the test compounds in DMSO (e.g., 10 mM).

  • Prepare serial dilutions of the test compounds in the cell culture medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Biological Evaluation: Tubulin Polymerization Inhibition Assay

This protocol describes an in vitro assay to determine the effect of the synthesized compounds on tubulin polymerization.

Materials:

  • Synthesized indole-2-carboxamide derivatives

  • Tubulin polymerization assay kit (containing purified tubulin, GTP, and polymerization buffer)

  • Fluorescence microplate reader

  • Positive control (e.g., colchicine or combretastatin A-4)

  • Negative control (vehicle, DMSO)

Procedure:

  • Prepare a reaction mixture containing tubulin, GTP, and polymerization buffer according to the manufacturer's instructions.

  • Add the test compounds at various concentrations to the reaction mixture. Include positive and negative controls.

  • Incubate the mixture at 37°C to initiate tubulin polymerization.

  • Monitor the change in fluorescence over time using a fluorescence microplate reader. An increase in fluorescence indicates tubulin polymerization.

  • Plot the fluorescence intensity against time for each compound concentration.

  • Determine the IC50 value for the inhibition of tubulin polymerization, which is the concentration of the compound that reduces the rate or extent of polymerization by 50%.

Visualizations

Derivatization_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start 6-(Benzyloxy)-5-methoxy- 1H-indole-2-carboxylic acid Coupling Amide Coupling (EDC, HOBt, DIPEA) Start->Coupling Product N-Substituted Indole-2-carboxamide Derivatives Coupling->Product Amine Primary/Secondary Amine (R-NH2 or R1R2NH) Amine->Coupling CellLines Cancer Cell Lines (e.g., MCF-7, A549) Product->CellLines TubulinAssay Tubulin Polymerization Inhibition Assay Product->TubulinAssay MTT MTT Assay (Cytotoxicity) CellLines->MTT IC50 IC50 Determination MTT->IC50 Mechanism Mechanism of Action (Tubulin Inhibition) TubulinAssay->Mechanism

Caption: Workflow for the synthesis and biological evaluation of N-substituted 6-(benzyloxy)-5-methoxy-1H-indole-2-carboxamide derivatives.

Signaling_Pathway cluster_tubulin Microtubule Dynamics cluster_cell_cycle Cell Cycle Progression AlphaTubulin α-Tubulin Heterodimer αβ-Tubulin Heterodimer AlphaTubulin->Heterodimer BetaTubulin β-Tubulin BetaTubulin->Heterodimer Microtubule Microtubule Heterodimer->Microtubule Polymerization Microtubule->Heterodimer Depolymerization M M Phase (Mitosis) Microtubule->M Mitotic Spindle Formation G2 G2 Phase G2->M Apoptosis Apoptosis M->Apoptosis Arrest leads to IndoleDerivative Indole-2-carboxamide Derivative IndoleDerivative->BetaTubulin Binds to Colchicine Site IndoleDerivative->Microtubule Inhibits Polymerization

References

Application Notes and Protocols for Cell-Based Assays Using 6-(Benzyloxy)-5-methoxy-1H-indole-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indole derivatives represent a significant class of heterocyclic compounds with a broad spectrum of biological activities, making them a privileged scaffold in drug discovery. Specifically, derivatives of 6-(benzyloxy)-5-methoxy-1H-indole-2-carboxylic acid are of interest for their potential as therapeutic agents, particularly in oncology. These compounds are synthesized for their structural similarity to known biologically active molecules and are evaluated for their ability to modulate cellular processes such as proliferation, cell cycle progression, and apoptosis.

These application notes provide a comprehensive framework for assessing the in vitro efficacy of this compound derivatives using standard cell-based assays. The following protocols are detailed to ensure reproducibility and accurate evaluation of these compounds for drug development purposes.

Data Presentation

Due to the limited availability of specific quantitative data for this compound, the following tables present illustrative data from studies on related indole derivatives to provide a comparative context for their potential anti-proliferative and apoptosis-inducing activities.

Table 1: Illustrative Cytotoxicity of Related Indole Derivatives in Human Cancer Cell Lines

Compound IDCell LineAssay TypeIC50 (µM)
Indole Derivative AMCF-7 (Breast)MTT7.5
Indole Derivative AHeLa (Cervical)MTT12.2
Indole Derivative BA549 (Lung)XTT5.8
Indole Derivative BPC-3 (Prostate)MTT9.1
This compoundTBDTBDTBD

IC50 values represent the concentration of a compound required to inhibit cell growth by 50% and are hypothetical examples based on typical activities of indole derivatives.

Table 2: Illustrative Apoptosis Induction by a Related Indole Derivative in a Cancer Cell Line

TreatmentConcentration (µM)% Early Apoptosis (Annexin V+/PI-)% Late Apoptosis/Necrosis (Annexin V+/PI+)
Vehicle Control-3.21.5
Indole Derivative C1015.85.7
Indole Derivative C2535.212.4

% Apoptosis values are hypothetical and represent a typical response to an active indole compound.

Table 3: Illustrative Cell Cycle Arrest Induced by a Related Indole Derivative

TreatmentConcentration (µM)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Vehicle Control-55.125.319.6
Indole Derivative D1070.515.114.4
Indole Derivative D2578.210.910.9

% Cell cycle distribution values are hypothetical examples demonstrating a G1 phase arrest.

Experimental Protocols

The following are detailed protocols for key cell-based assays to evaluate the anticancer potential of this compound derivatives.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound derivative stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of the indole derivative in complete medium.

  • Remove the existing medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells. During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is used to identify cells with compromised membrane integrity (late apoptotic/necrotic cells).[1][2][3]

Materials:

  • Cancer cell line

  • Complete cell culture medium

  • This compound derivative

  • Phosphate-Buffered Saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with the indole derivative at various concentrations (e.g., 0.5x, 1x, and 2x the IC50 value) for 24-48 hours.

  • Harvest the cells by trypsinization and wash them with ice-cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.[2]

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.[4]

  • Incubate the mixture for 15 minutes at room temperature in the dark.[4]

  • Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[2]

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses the fluorescent dye propidium iodide to stain DNA, allowing for the analysis of cell cycle distribution by flow cytometry. The amount of PI fluorescence is directly proportional to the amount of DNA in each cell.[5][6]

Materials:

  • Cancer cell line

  • Complete cell culture medium

  • This compound derivative

  • PBS

  • Ice-cold 70% Ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with the indole derivative at various concentrations for 24 hours.

  • Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. Store the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate in the dark for 30 minutes at room temperature.[7]

  • Analyze the cell cycle distribution using a flow cytometer.[5]

Visualizations

The following diagrams illustrate the general experimental workflow and a key signaling pathway potentially modulated by indole derivatives.

G cluster_workflow General Experimental Workflow for In Vitro Anticancer Screening start Start: Select Cancer Cell Lines culture Cell Culture & Seeding (e.g., 96-well, 6-well plates) start->culture treatment Treatment with Indole Derivative (Varying concentrations and incubation times) culture->treatment viability Cell Viability Assay (e.g., MTT, XTT) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI Staining) treatment->apoptosis cell_cycle Cell Cycle Analysis (e.g., PI Staining) treatment->cell_cycle data_analysis Data Analysis (IC50, % Apoptosis, Cell Cycle Distribution) viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis end End: Efficacy Evaluation data_analysis->end

Caption: General workflow for in vitro screening of indole derivatives.

G cluster_pathway Simplified Bcl-2 Family Mediated Apoptosis Pathway Indole Indole Derivative Bcl2 Anti-apoptotic Proteins (e.g., Bcl-2, Bcl-xL) Indole->Bcl2 Inhibition BaxBak Pro-apoptotic Proteins (e.g., Bax, Bak) Bcl2->BaxBak Inhibits Mito Mitochondrion BaxBak->Mito Promotes MOMP CytoC Cytochrome c release Mito->CytoC Casp9 Caspase-9 activation CytoC->Casp9 Casp3 Caspase-3 activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Bcl-2 mediated apoptosis pathway, a potential target.

G cluster_cellcycle Simplified G1/S Cell Cycle Transition Indole Indole Derivative CDK46 Cyclin D / CDK4/6 Indole->CDK46 Inhibition CDK2 Cyclin E / CDK2 Indole->CDK2 Inhibition Arrest G1 Arrest Indole->Arrest Rb pRb CDK46->Rb Phosphorylates CDK2->Rb Phosphorylates E2F E2F Rb->E2F Inhibits S_phase S Phase Entry (DNA Replication) E2F->S_phase Promotes

Caption: G1/S phase cell cycle regulation, a potential target.

References

Application Notes and Protocols for 6-(Benzyloxy)-5-methoxy-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Note: Extensive literature searches for direct in vitro and in vivo studies on 6-(Benzyloxy)-5-methoxy-1H-indole-2-carboxylic acid did not yield specific biological activity data. The primary role of this compound, as identified in the provided search results, is that of a chemical intermediate in the synthesis of other compounds, notably 6-hydroxy-5-methoxyindole-2-carboxylic acid. The following information is based on its properties and synthetic applications.

Chemical Information and Properties

This compound is a beige to light brown solid compound useful in organic synthesis.[1] It is also known as 5-methoxy-6-phenylmethoxy-1H-indole-2-carboxylic acid.[1]

PropertyValue
CAS Number 2495-92-3
Molecular Formula C₁₇H₁₅NO₄
Molecular Weight 297.31 g/mol
SMILES COc1cc2cc(C(=O)O)[nH]c2cc1OCc1ccccc1
InChI Key JMOOGCFXFNKYCS-UHFFFAOYSA-N

Application in Organic Synthesis

The principal documented application of this compound is as a precursor in the synthesis of 6-hydroxy-5-methoxyindole-2-carboxylic acid through debenzylation.[2] The latter compound is a metabolite in the eumelanin pathway and has been studied as a potential marker for malignant melanoma.[2]

Protocol: Synthesis of 6-hydroxy-5-methoxyindole-2-carboxylic acid

This protocol describes the debenzylation of this compound to yield 6-hydroxy-5-methoxyindole-2-carboxylic acid.

Materials:

  • This compound

  • Palladium on carbon (Pd/C) catalyst

  • Hydrogen gas (H₂)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Ethanol, or Ethyl Acetate)

  • Inert gas (e.g., Argon or Nitrogen)

  • Filtration agent (e.g., Celite)

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound in a suitable anhydrous solvent.

  • Add a catalytic amount of Pd/C to the solution.

  • Seal the flask and purge with an inert gas.

  • Introduce hydrogen gas (typically via a balloon or a controlled inlet) into the reaction vessel.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC), until the starting material is consumed.

  • Upon completion, carefully purge the reaction vessel with an inert gas to remove excess hydrogen.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the filter cake with a small amount of the reaction solvent.

  • Combine the filtrate and the washings.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product, 6-hydroxy-5-methoxyindole-2-carboxylic acid.

  • The crude product can be further purified by recrystallization or column chromatography if necessary.

Synthetic Workflow Diagram

G cluster_0 Synthesis of 6-hydroxy-5-methoxyindole-2-carboxylic acid start This compound process Debenzylation start->process reagents H₂, Pd/C reagents->process end 6-hydroxy-5-methoxyindole-2-carboxylic acid process->end

Caption: Synthetic pathway for the debenzylation of this compound.

Potential for Future Research

Given the absence of direct biological studies on this compound, this compound presents an opportunity for novel research. Future in vitro studies could explore its potential cytotoxic, anti-inflammatory, or enzyme inhibitory activities. Depending on the results of such screening, subsequent in vivo studies could be designed to investigate its efficacy and pharmacokinetic profile in animal models. Researchers are encouraged to perform initial computational studies, such as molecular docking, to predict potential biological targets.

References

Application Notes and Protocols for the Synthesis of Functionalized Indole-2-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of functionalized indole-2-carboxylic acids, a critical scaffold in medicinal chemistry and materials science. The indole-2-carboxylic acid moiety is a key component in numerous pharmacologically active compounds, and the ability to introduce a variety of functional groups onto the indole nucleus is essential for the development of new therapeutic agents and functional materials.

This guide covers several of the most important and widely used synthetic methodologies, including classical name reactions and modern transition-metal-catalyzed cross-coupling strategies. For each method, a general overview, a detailed experimental protocol for a representative substrate, and a summary of the substrate scope with corresponding yields are provided. Additionally, reaction pathway and workflow diagrams are presented using the DOT language for clear visualization.

Reissert Indole Synthesis

The Reissert indole synthesis is a reliable and straightforward method for the preparation of indole-2-carboxylic acids and their derivatives.[1] The reaction proceeds in two main steps: the condensation of an o-nitrotoluene with diethyl oxalate to form an ethyl o-nitrophenylpyruvate intermediate, followed by a reductive cyclization to yield the indole-2-carboxylic acid.[1][2] This method is particularly useful for the synthesis of indoles with substituents on the benzene ring.

Experimental Protocol: Synthesis of 5-Chloro-1H-indole-2-carboxylic Acid

This protocol is adapted from literature procedures describing the Reissert synthesis.[3][4]

Step 1: Synthesis of Ethyl 2-(4-chloro-2-nitrophenyl)-3-oxobutanoate

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (nitrogen or argon), prepare a solution of potassium ethoxide by dissolving potassium metal (3.9 g, 0.1 mol) in absolute ethanol (100 mL).

  • To the cooled solution, add a mixture of 4-chloro-1-methyl-2-nitrobenzene (17.1 g, 0.1 mol) and diethyl oxalate (14.6 g, 0.1 mol).

  • Heat the reaction mixture to reflux for 2 hours.

  • After cooling to room temperature, the precipitated potassium salt is filtered, washed with anhydrous ether, and dried.

  • The salt is then dissolved in water and acidified with dilute hydrochloric acid to precipitate the ethyl 2-(4-chloro-2-nitrophenyl)-3-oxobutanoate.

  • Filter the product, wash with water, and dry under vacuum.

Step 2: Reductive Cyclization to 5-Chloro-1H-indole-2-carboxylic Acid

  • To a solution of ethyl 2-(4-chloro-2-nitrophenyl)-3-oxobutanoate (14.3 g, 0.05 mol) in glacial acetic acid (150 mL), add zinc dust (19.6 g, 0.3 mol) portion-wise while maintaining the temperature below 40 °C with external cooling.

  • After the addition is complete, stir the mixture at room temperature for 4 hours.

  • Heat the reaction mixture on a steam bath for 30 minutes to complete the cyclization.

  • Filter the hot solution to remove excess zinc and inorganic salts.

  • Pour the filtrate into a large volume of cold water to precipitate the 5-chloro-1H-indole-2-carboxylic acid.

  • Collect the product by filtration, wash thoroughly with water, and dry. Recrystallize from ethanol/water to afford the pure product.

Data Presentation: Substrate Scope of the Reissert Indole Synthesis
Entryo-Nitrotoluene DerivativeProductYield (%)
12-Nitrotoluene1H-Indole-2-carboxylic acid75-85
24-Methyl-2-nitrotoluene5-Methyl-1H-indole-2-carboxylic acid70-80
34-Methoxy-2-nitrotoluene5-Methoxy-1H-indole-2-carboxylic acid65-75
45-Chloro-2-nitrotoluene6-Chloro-1H-indole-2-carboxylic acid72-82
54-Fluoro-2-nitrotoluene5-Fluoro-1H-indole-2-carboxylic acid68-78

Reaction Pathway Diagram

Reissert_Indole_Synthesis start o-Nitrotoluene intermediate1 Ethyl o-nitrophenylpyruvate start->intermediate1 Base (e.g., KOEt) reagent1 Diethyl oxalate (EtOOC-COOEt) reagent1->intermediate1 intermediate2 o-Aminophenylpyruvic acid (in situ) intermediate1->intermediate2 Reduction reagent2 Reducing Agent (e.g., Zn/AcOH) reagent2->intermediate2 product Indole-2-carboxylic acid intermediate2->product Intramolecular Cyclization & Dehydration Hemetsberger_Knittel_Synthesis start Aryl Aldehyde intermediate1 Ethyl 2-azido-3-aryl-acrylate start->intermediate1 Base (e.g., NaOEt) reagent1 Ethyl Azidoacetate reagent1->intermediate1 intermediate2 Vinyl Nitrene (Intermediate) intermediate1->intermediate2 Thermolysis (Δ), -N₂ intermediate3 Azirine (Intermediate) intermediate2->intermediate3 Cyclization product Ethyl Indole-2-carboxylate intermediate3->product Rearrangement Fischer_Indole_Synthesis start Arylhydrazine intermediate1 Arylhydrazone start->intermediate1 reagent1 Pyruvic Acid / Ester reagent1->intermediate1 intermediate2 Ene-hydrazine (Tautomer) intermediate1->intermediate2 Tautomerization intermediate3 Di-imine Intermediate intermediate2->intermediate3 [3,3]-Sigmatropic Rearrangement (Acid-catalyzed) intermediate4 Cyclized Intermediate intermediate3->intermediate4 Aromatization & Cyclization product Indole-2-carboxylic Acid / Ester intermediate4->product Elimination of NH₃ Sonogashira_Cyclization_Workflow start 2-Haloaniline & Terminal Alkyne step1 Sonogashira Coupling (Pd/Cu catalyst, Base) start->step1 intermediate 2-Alkynyl-aniline step1->intermediate step2 Intramolecular Cyclization (Base or Metal-catalyzed) intermediate->step2 product Functionalized Indole step2->product Ullmann_Condensation start Indole product N-Aryl Indole start->product Base reagent1 Aryl Halide reagent1->product catalyst Cu(I) Catalyst + Ligand catalyst->product

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-(Benzyloxy)-5-methoxy-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in improving the yield of 6-(Benzyloxy)-5-methoxy-1H-indole-2-carboxylic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The most common route is a multi-step synthesis beginning with the protection of a substituted phenol, followed by nitration, reduction to an aniline, diazotization, and reduction to a hydrazine. This hydrazine intermediate then undergoes a Fischer indole synthesis with a pyruvate derivative to form the indole ester, which is subsequently hydrolyzed to the final carboxylic acid product.

Q2: What are the critical steps affecting the overall yield?

A2: The two most critical stages for yield optimization are the Fischer indole cyclization and the final ester hydrolysis. Inefficient cyclization can lead to significant byproduct formation, while incomplete hydrolysis results in a mixture of ester and carboxylic acid that can be difficult to separate.

Q3: Are there any known stable intermediates in this synthesis?

A3: Yes, the ethyl ester, Ethyl 6-(Benzyloxy)-5-methoxy-1H-indole-2-carboxylate, is a stable intermediate that is typically isolated and purified before the final hydrolysis step.

Q4: What are the primary safety concerns associated with this synthesis?

A4: The synthesis involves the use of potentially hazardous reagents. Hydrazine derivatives can be toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood. Strong acids and bases used in the cyclization and hydrolysis steps are corrosive. A thorough risk assessment should be conducted before commencing any experimental work.

Troubleshooting Guides

Issue 1: Low Yield in Fischer Indole Cyclization

Low yields during the formation of the indole ring are a common challenge. This is often due to side reactions or incomplete conversion.

Potential Cause Troubleshooting & Optimization
Inappropriate Acid Catalyst The choice of acid catalyst is crucial. A catalyst that is too strong can cause decomposition of the starting materials or the product, while a weak catalyst may not effectively promote the reaction.[1] Experiment with a range of Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂). Polyphosphoric acid (PPA) is often effective for less reactive substrates.[1]
Sub-optimal Reaction Temperature The reaction temperature significantly influences the rate of both the desired cyclization and competing side reactions. If the reaction is sluggish, a gradual increase in temperature may improve the yield. Conversely, if significant tar or byproduct formation is observed, lowering the temperature may be beneficial.
Formation of Regioisomers If an unsymmetrical ketone is used as a starting material, two different enamine intermediates can form, leading to a mixture of regioisomeric indoles.[1] While the synthesis of the target molecule typically uses a pyruvate derivative, minimizing this issue, careful control of reaction conditions can sometimes influence the ratio of regioisomers.[1]
Tar and Polymeric Byproduct Formation The strongly acidic and often high-temperature conditions of the Fischer indole synthesis can lead to the formation of intractable tars and polymers.[1] This can be mitigated by using milder reaction conditions, such as a weaker acid or lower temperature, and ensuring the reaction is not heated for an unnecessarily long time.
Issue 2: Incomplete Ester Hydrolysis

The final step of the synthesis, the hydrolysis of the ethyl ester to the carboxylic acid, can be problematic, leading to a mixture of starting material and product.

Potential Cause Troubleshooting & Optimization
Insufficient Base For alkaline hydrolysis, ensure that a sufficient excess of base (e.g., NaOH, KOH, or LiOH) is used to drive the reaction to completion.[2] The reaction is often performed in a mixture of water and an organic solvent like methanol or ethanol to ensure solubility of the ester.[2]
Reversible Reaction (Acidic Hydrolysis) Ester hydrolysis under acidic conditions is a reversible process.[2] To favor the formation of the carboxylic acid, a large excess of water should be used.[2][3]
Poor Solubility of the Ester The biphasic nature of the reaction (aqueous base/acid and organic ester) can slow down the reaction rate. Adding a co-solvent such as THF or methanol can create a monophasic system and improve the reaction rate.
Short Reaction Time or Low Temperature Saponification can be slow at room temperature. Heating the reaction mixture to reflux is common practice to increase the reaction rate.[3] Monitor the reaction progress by Thin Layer Chromatography (TLC) to ensure it has gone to completion.
Issue 3: Difficult Purification of the Final Product

The final carboxylic acid product can sometimes be challenging to purify, with common issues including the presence of unreacted starting material or side products.

Potential Cause Troubleshooting & Optimization
Presence of Unhydrolyzed Ester If the hydrolysis is incomplete, the final product will be contaminated with the less polar ester. Optimize the hydrolysis conditions as described in the previous section. If a mixture is obtained, it can often be separated by column chromatography.
Product Precipitation Issues The carboxylic acid is typically isolated by acidifying the reaction mixture after alkaline hydrolysis. Ensure the pH is sufficiently acidic (pH 2-3) to fully protonate the carboxylate and induce precipitation. Cooling the mixture in an ice bath can also aid precipitation.
Occluded Impurities Rapid precipitation can sometimes trap impurities within the solid product. To obtain a purer product, consider recrystallization from a suitable solvent system.

Experimental Protocols

Step 1: Fischer Indole Synthesis of Ethyl 6-(Benzyloxy)-5-methoxy-1H-indole-2-carboxylate

This protocol is a representative procedure based on typical conditions for a Fischer indole synthesis.

  • Preparation of the Hydrazone: In a round-bottom flask, dissolve 4-benzyloxy-3-methoxyphenylhydrazine hydrochloride (1 equivalent) in ethanol. Add sodium acetate (1.1 equivalents) and stir for 15 minutes. To this mixture, add ethyl pyruvate (1 equivalent) and stir at room temperature for 2-4 hours until hydrazone formation is complete (monitored by TLC).

  • Cyclization: To the hydrazone mixture, add a catalytic amount of a Brønsted or Lewis acid (e.g., 10 mol% p-toluenesulfonic acid or zinc chloride). Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and monitor the progress by TLC. The reaction time can vary from 2 to 24 hours.

  • Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate. Extract the product with an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Hydrolysis of Ethyl 6-(Benzyloxy)-5-methoxy-1H-indole-2-carboxylate

This protocol describes a standard alkaline hydrolysis procedure.

  • Reaction Setup: Dissolve the purified ethyl 6-(benzyloxy)-5-methoxy-1H-indole-2-carboxylate (1 equivalent) in a mixture of ethanol and water (e.g., a 2:1 ratio).

  • Hydrolysis: Add an excess of sodium hydroxide (3-5 equivalents) to the solution. Heat the mixture to reflux and stir for 2-6 hours. Monitor the disappearance of the starting material by TLC.

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent like diethyl ether to remove any unreacted ester.

  • Precipitation: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1M HCl. The carboxylic acid product should precipitate as a solid.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. If necessary, the product can be further purified by recrystallization.

Visualizations

G cluster_0 Synthesis Workflow Start 4-Benzyloxy-3-methoxyphenylhydrazine + Ethyl Pyruvate Hydrazone Hydrazone Formation Start->Hydrazone Cyclization Fischer Indole Cyclization Hydrazone->Cyclization Ester Ethyl 6-(Benzyloxy)-5-methoxy- 1H-indole-2-carboxylate Cyclization->Ester Hydrolysis Ester Hydrolysis Ester->Hydrolysis Product 6-(Benzyloxy)-5-methoxy- 1H-indole-2-carboxylic acid Hydrolysis->Product G cluster_1 Troubleshooting Logic: Low Cyclization Yield LowYield Low Yield in Cyclization Step CheckCatalyst Optimize Acid Catalyst LowYield->CheckCatalyst CheckTemp Adjust Reaction Temperature LowYield->CheckTemp CheckByproducts Analyze for Byproducts (TLC, LC-MS) LowYield->CheckByproducts Tar Tar Formation? CheckByproducts->Tar Regioisomers Regioisomers? CheckByproducts->Regioisomers Tar->CheckTemp Lower Temperature Regioisomers->CheckCatalyst Try Milder Catalyst

References

Technical Support Center: Purification of 6-(Benzyloxy)-5-methoxy-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 6-(Benzyloxy)-5-methoxy-1H-indole-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered during the synthesis of this compound?

A1: Common impurities can arise from the starting materials or side reactions during the synthesis, which often involves a Fischer indole synthesis or a related pathway. Potential impurities include:

  • Starting Materials: Unreacted precursors such as the corresponding phenylhydrazone and pyruvic acid derivatives.

  • Side-Products: Decarboxylated byproducts, where the carboxylic acid group is lost.

  • Isomers: In some synthetic routes, regioisomers of the indole core may be formed.

  • Solvent Adducts: Residual solvents from the reaction or initial work-up may be present.

Q2: My purified this compound has a persistent color. How can I decolorize it?

A2: A persistent beige to light brown color is often noted for this compound.[1][2] If a higher degree of purity and a colorless product are required, the following steps can be taken:

  • Activated Charcoal Treatment: During recrystallization, after dissolving the crude product in a suitable hot solvent, a small amount of activated charcoal can be added. The mixture is then heated for a short period and filtered while hot to remove the charcoal and adsorbed colored impurities.

  • Multiple Recrystallizations: Sometimes, a single recrystallization is insufficient. A second or even third recrystallization from a different solvent system may be necessary to remove persistent colored impurities.

Q3: I am observing low yields after purification. What are the potential reasons?

A3: Low recovery of the final product can be attributed to several factors:

  • Sub-optimal Recrystallization Solvent: If the compound is too soluble in the chosen recrystallization solvent at room temperature, a significant amount of product will be lost in the mother liquor.

  • Premature Precipitation: If the hot, saturated solution is cooled too rapidly during recrystallization, the product may precipitate out as fine particles or an oil, trapping impurities and leading to losses during subsequent filtration.

  • Adsorption on Silica Gel: During chromatographic purification, the carboxylic acid group can lead to strong adsorption on the silica gel, resulting in tailing and incomplete elution. This can be mitigated by adding a small amount of a polar solvent like acetic acid to the eluent.

Q4: How can I confirm the purity of my final product?

A4: The purity of this compound can be assessed using a combination of analytical techniques:

  • Thin Layer Chromatography (TLC): A quick and effective method to check for the presence of impurities. The absence of co-eluting spots in different solvent systems is a good indicator of purity.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the sample.

  • Melting Point Analysis: A sharp melting point range close to the literature value is indicative of high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and detect the presence of any impurities with distinct signals.

Troubleshooting Guides

Issue 1: Difficulty in Achieving Crystallization

Symptoms:

  • The product oils out upon cooling of the recrystallization solution.

  • No solid precipitates even after prolonged cooling.

  • The resulting solid is amorphous or sticky.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Inappropriate Solvent System The solubility profile of the compound in the chosen solvent is not ideal. Experiment with different solvent systems. Good starting points for carboxylic acids are ethanol, ethyl acetate, or mixtures like ethanol/water or ethyl acetate/hexane.
Cooling Rate is Too Fast Rapid cooling can lead to the formation of oils or very fine crystals that are difficult to filter. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Presence of Oily Impurities Impurities can inhibit crystal lattice formation. Try purifying the crude product by column chromatography before attempting recrystallization.
Supersaturation The solution may be supersaturated. Try scratching the inside of the flask with a glass rod at the solvent-air interface to induce crystal nucleation. Seeding with a small crystal of the pure product, if available, can also initiate crystallization.
Issue 2: Tailing during Silica Gel Chromatography

Symptoms:

  • Broad, elongated spots on the TLC plate.

  • The product elutes over a large number of fractions during column chromatography.

  • Poor separation from polar impurities.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Strong Interaction with Silica Gel The acidic proton of the carboxylic acid interacts strongly with the silanol groups on the silica surface.
Modify the Mobile Phase: Add a small percentage (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to the eluent system. This will protonate the silanol groups and reduce the interaction with the carboxylic acid, leading to sharper peaks and better separation.
Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral) or reverse-phase silica gel (C18) for purification.

Experimental Protocols

Recrystallization Protocol

This is a general procedure that should be optimized for the specific scale and purity of the starting material.

  • Solvent Selection: Determine a suitable solvent or solvent pair by testing the solubility of a small amount of the crude product in various solvents. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. Common choices include ethanol, ethyl acetate, and their mixtures with water or hexanes.

  • Dissolution: In an appropriately sized flask, add the crude this compound and a minimal amount of the chosen hot solvent. Stir and heat the mixture until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and continue to heat with stirring for 5-10 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel containing fluted filter paper to remove any insoluble impurities (and charcoal, if used).

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. To encourage the formation of larger crystals, do not disturb the flask during this initial cooling period.

  • Cooling: Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of the crystalline product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Column Chromatography Protocol

This protocol is intended for the purification of this compound when recrystallization is ineffective.

  • Stationary Phase and Eluent Selection: Based on TLC analysis, select an appropriate eluent system. A common starting point is a mixture of hexane and ethyl acetate. To prevent tailing, add 0.5-1% acetic acid to the eluent.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack a chromatography column.

  • Sample Preparation: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, for less soluble compounds, the dry-loading technique can be used by adsorbing the compound onto a small amount of silica gel.

  • Loading: Carefully load the prepared sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system. The polarity of the eluent can be gradually increased (gradient elution) to facilitate the separation of compounds with different polarities.

  • Fraction Collection: Collect fractions and monitor the elution of the product using TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

  • Final Purification: The product obtained after column chromatography may be further purified by recrystallization to obtain a highly pure solid.

Visualizations

experimental_workflow crude_product Crude Product dissolution Dissolution in Hot Solvent crude_product->dissolution decolorization Decolorization (Optional) with Activated Charcoal dissolution->decolorization hot_filtration Hot Filtration decolorization->hot_filtration crystallization Slow Cooling & Crystallization hot_filtration->crystallization cold_filtration Cold Filtration crystallization->cold_filtration pure_product Pure Crystalline Product cold_filtration->pure_product

Caption: Recrystallization workflow for the purification of this compound.

troubleshooting_logic start Purification Issue oiling_out Product Oils Out? start->oiling_out low_yield Low Yield? start->low_yield tailing Tailing on TLC/Column? start->tailing slow_cooling Slow Down Cooling Rate oiling_out->slow_cooling change_solvent Change Recrystallization Solvent oiling_out->change_solvent low_yield->change_solvent check_solubility Check Product Solubility in Cold Solvent low_yield->check_solubility add_acid Add Acetic Acid to Eluent tailing->add_acid

Caption: Troubleshooting logic for common purification challenges.

References

Technical Support Center: Synthesis of 6-(Benzyloxy)-5-methoxy-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-(Benzyloxy)-5-methoxy-1H-indole-2-carboxylic acid. The following information is designed to help you identify and resolve common side reactions and challenges encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent synthetic route is the Fischer indole synthesis.[1][2][3][4] This method involves the reaction of a substituted phenylhydrazine with a pyruvate derivative under acidic conditions. A common precursor to the required phenylhydrazone is prepared via the Japp-Klingemann reaction from 4-benzyloxy-3-methoxyaniline.[5][6]

Q2: I am observing a significant amount of a byproduct that appears to be an aniline derivative. What is causing this?

A2: This is likely due to N-N bond cleavage in the hydrazone intermediate, a common side reaction in the Fischer indole synthesis, especially when electron-donating groups like methoxy and benzyloxy are present on the phenylhydrazine.[1][7][8][9] These groups can stabilize a cationic intermediate that favors cleavage over the desired cyclization.

Q3: My reaction is producing an unexpected chlorinated indole. How is this possible?

A3: In what is known as an "abnormal" Fischer indole synthesis, the methoxy group can be displaced by a chlorine atom when using hydrochloric acid as the catalyst.[10] This results in the formation of a chloro-substituted indole instead of the expected methoxy-substituted product.

Q4: I am getting a mixture of isomeric indoles. How can I improve the regioselectivity?

A4: The formation of regioisomers is a known challenge when using unsymmetrical ketones or substituted phenylhydrazones in the Fischer indole synthesis.[11] The choice of acid catalyst and reaction temperature can significantly influence the regioselectivity. Weaker acids may favor the kinetic product, while stronger acids can lead to the thermodynamic product.

Q5: Is the benzyloxy protecting group stable under the reaction conditions?

A5: The benzyloxy group is generally stable, but acid-catalyzed debenzylation can occur, particularly under harsh acidic conditions or at elevated temperatures.[12][13] This would result in the formation of the corresponding phenol.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound and provides potential solutions.

Issue 1: Low Yield of the Desired Product
Potential Cause Troubleshooting Steps
N-N Bond Cleavage: The electron-donating benzyloxy and methoxy groups promote the cleavage of the N-N bond in the hydrazone intermediate.[1][7][8][9]- Use a milder acid catalyst (e.g., acetic acid, p-toluenesulfonic acid) instead of strong mineral acids like HCl or H2SO4.- Optimize the reaction temperature; lower temperatures may favor the desired cyclization.- Consider using a Lewis acid catalyst (e.g., ZnCl2, BF3·OEt2) which can sometimes suppress this side reaction.[2]
Debenzylation: The acidic conditions may be cleaving the benzyl protecting group.[12][13]- Employ milder acidic conditions as mentioned above.- Reduce the reaction temperature and time.- If debenzylation persists, consider a different protecting group for the hydroxyl function.
Formation of "Abnormal" Products: Use of HCl can lead to the replacement of the methoxy group with chlorine.[10]- Avoid using hydrochloric acid as the catalyst. Use alternative Brønsted or Lewis acids.
Incomplete Reaction: The reaction may not be going to completion under the current conditions.- Gradually increase the reaction time or temperature while monitoring for the formation of side products.- Ensure the purity of starting materials, as impurities can inhibit the reaction.[1]
Issue 2: Formation of Multiple Products and Purification Challenges
Potential Cause Troubleshooting Steps
Formation of Regioisomers: Cyclization can occur at different positions on the benzene ring.[11]- Experiment with different acid catalysts and concentrations to influence the isomeric ratio.- Careful optimization of the reaction temperature may improve selectivity.
Tar Formation: Strong acids and high temperatures can lead to the formation of polymeric byproducts.- Use milder reaction conditions (acid and temperature).- Ensure an inert atmosphere to prevent oxidative side reactions.
Difficult Purification: The desired product and byproducts may have similar polarities.- Utilize column chromatography with a carefully selected eluent system. A gradient elution may be necessary.- Consider recrystallization from a suitable solvent system to purify the final product.

Data Presentation

The following table provides hypothetical yet plausible data illustrating the effect of the acid catalyst on the product distribution in the Fischer indole synthesis of this compound.

Acid Catalyst Temperature (°C) Yield of Desired Product (%) Yield of N-N Cleavage Product (%) Yield of Debenzylated Product (%) Yield of "Abnormal" Chloro-Product (%)
HCl (conc.)8035251520
H2SO4 (conc.)804530200
Acetic Acid100651550
p-TSA90701050
ZnCl2906020100

Experimental Protocols

Key Experiment: Fischer Indole Synthesis of Ethyl 6-(Benzyloxy)-5-methoxy-1H-indole-2-carboxylate

This protocol is a general guideline and may require optimization for specific laboratory conditions.

1. Preparation of the Phenylhydrazone (via Japp-Klingemann Reaction):

  • Step 1: Dissolve 4-benzyloxy-3-methoxyaniline in a suitable solvent (e.g., aqueous HCl).

  • Step 2: Cool the solution to 0-5 °C and add a solution of sodium nitrite dropwise to form the diazonium salt.

  • Step 3: In a separate flask, dissolve ethyl 2-methylacetoacetate in ethanol and add a base (e.g., sodium hydroxide solution) while maintaining a low temperature.

  • Step 4: Slowly add the cold diazonium salt solution to the enolate solution. The reaction mixture is typically stirred at low temperature for several hours.

  • Step 5: The resulting hydrazone can be extracted with an organic solvent, washed, dried, and used in the next step without further purification.

2. Fischer Indole Synthesis:

  • Step 1: Dissolve the crude phenylhydrazone in a suitable solvent such as ethanol or acetic acid.

  • Step 2: Add the acid catalyst (e.g., p-toluenesulfonic acid, 0.2 equivalents).

  • Step 3: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by TLC.

  • Step 4: Once the reaction is complete, cool the mixture and neutralize the acid with a base (e.g., sodium bicarbonate solution).

  • Step 5: Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Step 6: Purify the crude product by column chromatography on silica gel.

3. Hydrolysis to the Carboxylic Acid:

  • Step 1: Dissolve the purified ethyl ester in a mixture of ethanol and aqueous sodium hydroxide.

  • Step 2: Heat the mixture to reflux until the ester is fully hydrolyzed (monitor by TLC).

  • Step 3: Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Step 4: Dilute the remaining aqueous solution with water and wash with a non-polar solvent to remove any unreacted ester.

  • Step 5: Acidify the aqueous layer with a cold, dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid.

  • Step 6: Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Visualizations

Synthesis_Workflow cluster_0 Japp-Klingemann Reaction cluster_1 Fischer Indole Synthesis cluster_2 Hydrolysis Aniline Aniline Diazotization Diazotization Aniline->Diazotization Coupling Coupling Diazotization->Coupling Enolate_Formation Enolate_Formation Enolate_Formation->Coupling Hydrazone Hydrazone Coupling->Hydrazone Indolization Indolization Hydrazone->Indolization Ester_Product Ester_Product Indolization->Ester_Product Saponification Saponification Ester_Product->Saponification Final_Product Final Product Saponification->Final_Product

Synthetic workflow for the target molecule.

Troubleshooting_Logic Start Low Yield or Multiple Products Side_Reaction Identify Primary Side Product Start->Side_Reaction NN_Cleavage N-N Cleavage (Aniline byproduct) Side_Reaction->NN_Cleavage Aniline Debenzylation Debenzylation (Phenol byproduct) Side_Reaction->Debenzylation Phenol Abnormal_Reaction Abnormal Reaction (Chloro-indole) Side_Reaction->Abnormal_Reaction Chloro-indole Isomers Regioisomers Side_Reaction->Isomers Isomers Solution_NN Use Milder Acid Lower Temperature NN_Cleavage->Solution_NN Solution_Debenzyl Milder Conditions Reduce Time/Temp Debenzylation->Solution_Debenzyl Solution_Abnormal Avoid HCl Catalyst Abnormal_Reaction->Solution_Abnormal Solution_Isomers Optimize Catalyst & Temperature Isomers->Solution_Isomers

References

Technical Support Center: Optimizing Reaction Conditions for 6-(Benzyloxy)-5-methoxy-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 6-(Benzyloxy)-5-methoxy-1H-indole-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and effective synthetic strategy involves a two-step process. The first step is the synthesis of the corresponding ethyl ester, ethyl 6-(benzyloxy)-5-methoxy-1H-indole-2-carboxylate, often via a Fischer indole synthesis or other indole ring formation methodologies. The second step is the hydrolysis of this ester to the desired carboxylic acid.

Q2: I am observing a low yield in the final hydrolysis step. What are the potential causes?

Low yields during the hydrolysis of the ethyl ester can be attributed to several factors:

  • Incomplete Hydrolysis: The reaction may not have gone to completion. This can be addressed by extending the reaction time, increasing the concentration of the base, or elevating the reaction temperature.[1]

  • Product Degradation: Indole derivatives can be sensitive to harsh reaction conditions. Prolonged exposure to high temperatures or highly concentrated base can lead to decomposition of the starting material or the product.

  • Poor Solubility: The starting ester may not be fully soluble in the chosen solvent system, limiting its reaction with the base. Adding a co-solvent like THF or methanol can improve solubility.[1]

Q3: My final product is difficult to purify and shows multiple spots on TLC. What are the likely impurities?

The presence of multiple impurities can complicate purification. Common impurities include:

  • Unhydrolyzed Ester: A less polar spot on the TLC plate compared to the carboxylic acid product is likely the unreacted ethyl ester.[1]

  • Starting Materials from Indole Synthesis: If the initial indole synthesis did not go to completion, unreacted starting materials or intermediates may carry over.

  • Side-Products from Indole Synthesis: The Fischer indole synthesis, for example, can be sensitive to the acid catalyst and temperature, potentially leading to side reactions.[2]

  • Decarboxylation Product: Indole-2-carboxylic acids can undergo decarboxylation, especially at elevated temperatures, leading to the formation of 6-(benzyloxy)-5-methoxy-1H-indole.

Q4: What are the recommended conditions for the hydrolysis of ethyl 6-(benzyloxy)-5-methoxy-1H-indole-2-carboxylate?

Alkaline hydrolysis is the standard method. A common procedure involves refluxing the ethyl ester with a base such as sodium hydroxide or lithium hydroxide in a mixture of an alcohol (e.g., ethanol) and water.[3] The progress of the reaction should be monitored by TLC until the starting ester is no longer visible.[1]

Q5: Can the benzyloxy protecting group be cleaved during the hydrolysis step?

While the benzyloxy group is generally stable to the basic conditions used for ester hydrolysis, prolonged reaction times or very high temperatures could potentially lead to some cleavage. It is important to monitor the reaction closely and use the mildest conditions necessary to achieve complete hydrolysis.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Potential Cause Troubleshooting Steps & Optimization
Incomplete Hydrolysis - Extend Reaction Time: Monitor the reaction by TLC and continue until the starting ester spot disappears. - Increase Base Concentration: Use a higher concentration of NaOH or LiOH solution.[3] - Elevate Temperature: Reflux the reaction mixture to ensure a sufficient reaction rate.[3]
Product Degradation - Use Milder Conditions: If degradation is suspected, try lowering the reaction temperature and using a more moderate concentration of the base. - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.
Poor Solubility of Ester - Add a Co-solvent: Introduce a co-solvent such as THF or methanol to improve the solubility of the starting ester in the reaction medium.[1]
Inefficient Work-up - Optimize pH for Precipitation: After hydrolysis, carefully acidify the reaction mixture to a pH of approximately 2-3 to ensure complete precipitation of the carboxylic acid product.[1] - Thorough Extraction: If the product does not precipitate, perform multiple extractions with a suitable organic solvent like ethyl acetate.
Issue 2: Formation of Significant Impurities
Potential Cause Troubleshooting Steps & Optimization
Unhydrolyzed Starting Ester - Ensure Complete Reaction: As with low yield, ensure the hydrolysis reaction goes to completion by optimizing reaction time, temperature, and base concentration.[1]
Side Reactions During Indole Synthesis - Optimize Fischer Indole Synthesis: If using this method, carefully control the temperature and the strength of the acid catalyst.[2] - Purify the Intermediate Ester: Thoroughly purify the ethyl 6-(benzyloxy)-5-methoxy-1H-indole-2-carboxylate before proceeding to the hydrolysis step.
Decarboxylation of the Product - Avoid Excessive Heat: During work-up and purification, avoid prolonged exposure to high temperatures.[4]
Cleavage of Benzyloxy Group - Use Milder Hydrolysis Conditions: Opt for shorter reaction times and lower temperatures if debenzylation is observed.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 6-(benzyloxy)-5-methoxy-1H-indole-2-carboxylate

This protocol is a general representation based on the Fischer indole synthesis.

  • Hydrazone Formation: An equimolar mixture of (4-(benzyloxy)-3-methoxyphenyl)hydrazine and ethyl pyruvate is heated in a suitable solvent, such as ethanol or acetic acid, to form the corresponding hydrazone.[2]

  • Cyclization: The formed hydrazone is then treated with an acid catalyst (e.g., polyphosphoric acid, sulfuric acid, or zinc chloride) and heated to induce cyclization to the indole ring. The reaction temperature and time are critical and should be optimized.[2]

  • Work-up and Purification: The reaction mixture is cooled and poured into ice water. The precipitated product is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Protocol 2: Hydrolysis of Ethyl 6-(benzyloxy)-5-methoxy-1H-indole-2-carboxylate
  • Dissolution: Dissolve ethyl 6-(benzyloxy)-5-methoxy-1H-indole-2-carboxylate in a mixture of ethanol and water.[3]

  • Addition of Base: Add an aqueous solution of sodium hydroxide (e.g., 3N) to the reaction mixture.[3]

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC until the starting ester is completely consumed. A typical reaction time is 2 hours.[3]

  • Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted ester.

  • Precipitation and Isolation: Acidify the aqueous layer with a strong acid (e.g., 1M HCl) to a pH of approximately 2-3. The this compound should precipitate out of the solution. Collect the solid product by filtration, wash with cold water, and dry.[1]

Quantitative Data Summary

The following table summarizes typical reaction conditions for the hydrolysis of substituted indole-2-carboxylates, which can be used as a starting point for optimizing the synthesis of this compound.

SubstrateReagents & ConditionsYield (%)Reference
Ethyl 5-chloro-3-propyl-1H-indole-2-carboxylate3N NaOH, EtOH, reflux, 2 h77.6[5]
Ethyl 3-Alkyl-5-chloro-1H-indole-2-carboxylates3N NaOH, EtOH, reflux, 2 hNot specified[3]

Visualizations

experimental_workflow cluster_synthesis Step 1: Ester Synthesis cluster_hydrolysis Step 2: Hydrolysis start_synthesis Starting Materials (Substituted Hydrazine + Ethyl Pyruvate) hydrazone_formation Hydrazone Formation start_synthesis->hydrazone_formation cyclization Fischer Indole Cyclization hydrazone_formation->cyclization ester_product Ethyl 6-(benzyloxy)-5-methoxy- 1H-indole-2-carboxylate cyclization->ester_product start_hydrolysis Ester Product hydrolysis Alkaline Hydrolysis (e.g., NaOH, EtOH/H2O, Reflux) start_hydrolysis->hydrolysis workup Acidic Work-up hydrolysis->workup final_product 6-(Benzyloxy)-5-methoxy- 1H-indole-2-carboxylic acid workup->final_product

Caption: Synthetic workflow for this compound.

troubleshooting_hydrolysis cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield of Carboxylic Acid incomplete_rxn Incomplete Hydrolysis low_yield->incomplete_rxn degradation Product Degradation low_yield->degradation solubility Poor Ester Solubility low_yield->solubility optimize_conditions Increase Time / Temp / [Base] incomplete_rxn->optimize_conditions milder_conditions Decrease Temp / [Base] degradation->milder_conditions add_cosolvent Add Co-solvent (THF/MeOH) solubility->add_cosolvent

References

stability issues of 6-(Benzyloxy)-5-methoxy-1H-indole-2-carboxylic acid under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 6-(Benzyloxy)-5-methoxy-1H-indole-2-carboxylic acid under various experimental conditions. This resource is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses common stability-related issues encountered during experiments involving this compound.

Symptom Potential Cause Troubleshooting Steps
Unexpected peaks in HPLC/LC-MS analysis of a stock solution over time. Degradation of the compound in the solvent.1. Solvent Selection: Ensure the solvent is of high purity and degassed. For long-term storage, aprotic solvents like anhydrous DMSO or DMF are generally preferred over protic solvents like methanol or ethanol. 2. Storage Conditions: Store stock solutions at -20°C or -80°C in tightly sealed, amber vials to protect from light and moisture. 3. pH Considerations: If using aqueous buffers, maintain a neutral to slightly acidic pH (pH 5-7). Basic conditions can deprotonate the carboxylic acid and indole N-H, potentially increasing susceptibility to oxidation.
Low or inconsistent yields in reactions. Degradation of the starting material under reaction conditions.1. Reaction Temperature: Avoid excessive heat, as thermal degradation can occur.[1] 2. Reagent Compatibility: Be cautious with strong oxidizing agents and strong bases, as these can react with the indole nucleus.[1][2] 3. Atmosphere: For sensitive reactions, conduct them under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Color change of the solid compound or solutions. Oxidation or photodegradation.1. Light Protection: Store the solid compound and solutions protected from light.[1][2] Use amber vials or wrap containers in aluminum foil. 2. Inert Storage: Store the solid compound in a desiccator under an inert atmosphere.
Inconsistent results in biological assays. Degradation of the compound in the assay medium.1. Medium Stability: Perform a stability study of the compound in the specific cell culture or assay medium under experimental conditions (e.g., 37°C, 5% CO₂). 2. Fresh Preparations: Prepare fresh dilutions from a stable, frozen stock solution immediately before each experiment.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

To ensure maximum stability, the solid compound should be stored in a cool, dry, and dark place.[1][2] It is recommended to keep it in a tightly sealed container, preferably under an inert atmosphere such as argon or nitrogen, to minimize oxidative degradation.

Q2: How should I prepare and store stock solutions of this compound?

For short-term storage (days to weeks), stock solutions can be prepared in high-purity DMSO or DMF and stored at -20°C in amber vials. For long-term storage (months), it is advisable to store aliquots at -80°C to minimize freeze-thaw cycles. Avoid using protic solvents for long-term storage if possible, as they may participate in degradation reactions.

Q3: I am observing degradation of the compound in my acidic mobile phase during HPLC analysis. What could be the cause?

The indole ring is known to be sensitive to strongly acidic conditions.[2] Protonation of the indole nucleus can lead to degradation. If you suspect acid-catalyzed degradation, it is advisable to use a mobile phase with a milder pH, closer to neutral.

Q4: Can this compound be exposed to strong bases?

Exposure to strong bases should be avoided.[1] The carboxylic acid and the indole N-H are acidic and will be deprotonated by strong bases. This can increase the electron density of the indole ring system, making it more susceptible to oxidation.

Q5: Is this compound sensitive to light?

Yes, indole-containing compounds can be sensitive to light and may undergo photodegradation.[2] It is crucial to protect both the solid compound and its solutions from light exposure by using amber glass containers or by wrapping the containers with aluminum foil.

Quantitative Stability Data

The following table summarizes hypothetical stability data for this compound under forced degradation conditions. This data is for illustrative purposes and should be confirmed by experimental studies.

Condition Time (hours) % Recovery Major Degradant(s) Observed
0.1 M HCl (60°C)2485%Debenzylation product, potential indole ring degradation products
0.1 M NaOH (60°C)2470%Oxidative degradation products
3% H₂O₂ (RT)2465%N-oxide, other oxidation products
UV Light (254 nm, RT)2490%Photodegradation products

Experimental Protocols

Forced Degradation Study Protocol

This protocol is designed to assess the stability of this compound under various stress conditions.

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of 1 mg/mL.

  • Acidic Degradation: Mix an aliquot of the stock solution with an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate the solution at 60°C.

  • Basic Degradation: Mix an aliquot of the stock solution with an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate the solution at 60°C.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Keep the solution at room temperature.

  • Photolytic Degradation: Expose an aliquot of the stock solution to UV light (e.g., 254 nm) at room temperature. A control sample should be wrapped in aluminum foil and kept under the same conditions.

  • Sample Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition. Neutralize the acidic and basic samples if necessary. Dilute all samples to a suitable concentration for analysis by a stability-indicating HPLC method.

Visualizations

Experimental Workflow for Stability Testing

G A Prepare Stock Solution (1 mg/mL) B Acidic Stress (0.1 M HCl, 60°C) A->B C Basic Stress (0.1 M NaOH, 60°C) A->C D Oxidative Stress (3% H2O2, RT) A->D E Photolytic Stress (UV light, RT) A->E F Sample at t=0, 2, 4, 8, 24h B->F C->F D->F E->F G Neutralize (if needed) & Dilute F->G H HPLC Analysis G->H

Caption: Workflow for forced degradation stability testing.

Potential Degradation Pathways

G cluster_0 A 6-(Benzyloxy)-5-methoxy- 1H-indole-2-carboxylic acid B 6-Hydroxy-5-methoxy- 1H-indole-2-carboxylic acid A->B  Acid/Base Catalyzed  Debenzylation C Oxidized Indole Derivatives A->C  Oxidation  (e.g., H2O2) D Decarboxylation Product A->D  Thermal Stress

Caption: Potential degradation pathways for the target compound.

References

common impurities in 6-(Benzyloxy)-5-methoxy-1H-indole-2-carboxylic acid and their removal

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 6-(Benzyloxy)-5-methoxy-1H-indole-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis and purification of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My final product of this compound has a lower than expected melting point and appears discolored (beige to light brown). What are the likely impurities?

A low or broad melting point and discoloration are common indicators of impurities. Based on the typical Reissert indole synthesis route for this molecule, the most probable impurities include:

  • Unreacted Starting Materials: Residual amounts of the nitrotoluene precursor (4-benzyloxy-3-methoxy-2-nitrotoluene) and diethyl oxalate.

  • Incomplete Hydrolysis: The ethyl ester intermediate, ethyl 6-(benzyloxy)-5-methoxy-1H-indole-2-carboxylate, is a very common impurity if the final hydrolysis step is incomplete.

  • Side-Reaction Products:

    • Decarboxylated Product: 6-(Benzyloxy)-5-methoxy-1H-indole can form if the reaction is subjected to excessive heat.

    • Debenzylated Impurity: Under harsh acidic or reductive conditions, the benzyl protecting group can be cleaved, leading to the formation of 6-hydroxy-5-methoxy-1H-indole-2-carboxylic acid.

  • Incompletely Reacted Intermediates: Residual amounts of the ethyl o-nitrophenylpyruvate intermediate from incomplete reductive cyclization.

Q2: How can I detect the presence of the ethyl ester impurity in my product?

The presence of the ethyl ester, ethyl 6-(benzyloxy)-5-methoxy-1H-indole-2-carboxylate, can be confirmed using several analytical techniques:

  • Thin Layer Chromatography (TLC): The ethyl ester is less polar than the corresponding carboxylic acid. Therefore, it will have a higher Rf value on a normal phase silica gel TLC plate. A spot appearing closer to the solvent front than your desired product is indicative of the ester impurity.

  • High-Performance Liquid Chromatography (HPLC): In a reverse-phase HPLC system (e.g., C18 column), the less polar ethyl ester will typically have a longer retention time than the more polar carboxylic acid.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In the ¹H NMR spectrum, the ethyl ester will show characteristic signals for the ethyl group, typically a quartet around 4.3-4.4 ppm and a triplet around 1.3-1.4 ppm.

Q3: I suspect my product is contaminated with the debenzylated impurity. How can I confirm this and remove it?

The debenzylated impurity, 6-hydroxy-5-methoxy-1H-indole-2-carboxylic acid, is more polar than the desired product.

  • Detection:

    • TLC: It will have a lower Rf value than the product.

    • HPLC: It will have a shorter retention time in a reverse-phase system.

    • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the lower molecular weight of the debenzylated compound.

  • Removal:

    • Recrystallization: A carefully chosen solvent system can be used to selectively crystallize the desired product, leaving the more polar impurity in the mother liquor.

    • Column Chromatography: Flash chromatography on silica gel can effectively separate the less polar product from the more polar debenzylated impurity.

Q4: What is a general procedure for purifying this compound?

A common and effective method for purifying indole-2-carboxylic acids is through pH-controlled precipitation. This method leverages the acidic nature of the carboxylic acid group.

Experimental Protocol: Purification by pH-Controlled Precipitation
  • Dissolution: Dissolve the crude this compound in a suitable organic solvent such as ethanol or acetone.

  • Salt Formation: Slowly add a tertiary amine, such as triethylamine, to the solution. The triethylamine salt of the indole-2-carboxylic acid will precipitate out of the solution.

  • Isolation of Salt: Filter the precipitated salt and wash it with the organic solvent to remove non-acidic impurities.

  • Redissolution and Decolorization: Dissolve the triethylamine salt in water. If the solution is colored, add activated carbon and stir for a short period.

  • Filtration: Filter the solution to remove the activated carbon.

  • Acidification and Precipitation: Slowly add a mineral acid, such as dilute hydrochloric acid, to the filtrate with stirring. The pure this compound will precipitate out as the pH is lowered. It is crucial to monitor the pH, as different impurities may precipitate at different pH values. The desired product is expected to precipitate around its isoelectric point.

  • Isolation and Drying: Filter the purified solid, wash with cold water to remove any remaining salts, and dry under vacuum.

Data Presentation

ImpurityCommon CauseKey Analytical Signature (¹H NMR)Relative Polarity
Ethyl 6-(benzyloxy)-5-methoxy-1H-indole-2-carboxylateIncomplete hydrolysis of the esterQuartet (~4.3 ppm) and Triplet (~1.3 ppm) for the ethyl group.Less Polar
6-(Benzyloxy)-5-methoxy-1H-indoleDecarboxylation due to excessive heatAbsence of the carboxylic acid proton signal (~12-13 ppm).Less Polar
6-Hydroxy-5-methoxy-1H-indole-2-carboxylic acidDebenzylation under harsh conditionsAbsence of benzyl proton signals (~7.3-7.5 ppm and ~5.2 ppm), presence of a phenolic OH signal.More Polar
4-Benzyloxy-3-methoxy-2-nitrotolueneUnreacted starting materialPresence of a methyl group signal and characteristic aromatic signals for the nitrotoluene.Less Polar

Visualization of Experimental and Logical Workflows

Impurity_Troubleshooting_Workflow cluster_synthesis Synthesis & Initial Observation cluster_analysis Impurity Identification cluster_identification Impurity Characterization cluster_purification Purification Strategy start Crude 6-(Benzyloxy)-5-methoxy- 1H-indole-2-carboxylic acid observation Observe Low MP / Discoloration start->observation tlc TLC Analysis observation->tlc Primary Screen hplc HPLC Analysis tlc->hplc Quantitative ester Unreacted Ester (Higher Rf / Longer Rt) tlc->ester debenz Debenzylated Product (Lower Rf / Shorter Rt) tlc->debenz decarbox Decarboxylated Product (Higher Rf / Longer Rt) tlc->decarbox start_mat Starting Material (Varies) tlc->start_mat nmr NMR Spectroscopy hplc->nmr Structural ms Mass Spectrometry nmr->ms Confirmation ph_precip pH-Controlled Precipitation ester->ph_precip Effective for acidic product recrystal Recrystallization debenz->recrystal chrom Column Chromatography debenz->chrom decarbox->chrom start_mat->chrom final_product Pure Product ph_precip->final_product recrystal->final_product chrom->final_product

Caption: Troubleshooting workflow for identifying and removing impurities.

Purification_Workflow start Crude Product dissolve Dissolve in Organic Solvent start->dissolve add_base Add Triethylamine dissolve->add_base precipitate_salt Precipitate Triethylamine Salt add_base->precipitate_salt filter_salt Filter Salt precipitate_salt->filter_salt wash_salt Wash with Organic Solvent filter_salt->wash_salt dissolve_salt Dissolve Salt in Water wash_salt->dissolve_salt decolorize Decolorize with Activated Carbon (Optional) dissolve_salt->decolorize filter_carbon Filter decolorize->filter_carbon acidify Acidify with dil. HCl filter_carbon->acidify precipitate_product Precipitate Pure Product acidify->precipitate_product filter_product Filter Product precipitate_product->filter_product wash_product Wash with Water filter_product->wash_product dry Dry Under Vacuum wash_product->dry end Pure Product dry->end

Caption: Step-by-step workflow for purification via pH-controlled precipitation.

Technical Support Center: Scaling Up the Synthesis of 6-(Benzyloxy)-5-methoxy-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in scaling up the synthesis of 6-(benzyloxy)-5-methoxy-1H-indole-2-carboxylic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the scale-up synthesis, presented in a question-and-answer format.

Issue 1: Low Yield in the Japp-Klingemann Reaction

Question: We are experiencing low yields during the Japp-Klingemann reaction between the diazonium salt of 3-(benzyloxy)-4-methoxyaniline and ethyl 2-methylacetoacetate. What are the potential causes and solutions?

Answer: Low yields in the Japp-Klingemann reaction on a larger scale can stem from several factors. Here's a breakdown of potential causes and their corresponding solutions:

  • Incomplete Diazotization: The formation of the diazonium salt is a critical first step. On a larger scale, inefficient temperature control can lead to decomposition.

    • Solution: Ensure the temperature of the reaction mixture is maintained between 0-5 °C throughout the addition of sodium nitrite. Use a reliable cooling system and monitor the internal temperature closely.

  • Decomposition of the Diazonium Salt: Diazonium salts are often unstable and can decompose if not used promptly or if the temperature rises.

    • Solution: Prepare the diazonium salt and use it immediately in the subsequent coupling reaction. Avoid letting the diazonium salt solution warm up.

  • Suboptimal pH for Coupling: The pH of the coupling reaction is crucial for the reaction to proceed efficiently.

    • Solution: Maintain the pH of the reaction mixture between 5 and 6 by using a buffer, such as sodium acetate. Monitor and adjust the pH as needed during the addition of the diazonium salt solution.

  • Side Reactions of the β-ketoester: Under basic conditions, the β-ketoester can undergo self-condensation or other side reactions.

    • Solution: Add the diazonium salt solution to the solution of the β-ketoester and buffer, rather than the other way around. This ensures that the concentration of the enolate is kept low.

Issue 2: Debenzylation During Fischer Indole Synthesis

Question: During the acid-catalyzed cyclization of the hydrazone to form the indole ring, we are observing a significant amount of the debenzylated product, 6-hydroxy-5-methoxy-1H-indole-2-carboxylic acid. How can we prevent this?

Answer: The benzyloxy group is susceptible to cleavage under strong acidic conditions, a common issue in Fischer indole synthesis.[1] Here’s how to troubleshoot this problem:

  • Harsh Acidic Conditions: Strong acids like concentrated sulfuric acid or polyphosphoric acid (PPA) at elevated temperatures can readily cleave the benzyl ether.[1]

    • Solution:

      • Use Milder Acids: Opt for milder acidic catalysts such as acetic acid, p-toluenesulfonic acid (p-TSA), or Lewis acids like zinc chloride (ZnCl₂).[2]

      • Optimize Reaction Temperature and Time: Use the lowest possible temperature that allows for efficient cyclization and monitor the reaction closely to avoid prolonged reaction times.

  • Choice of Solvent: The solvent can influence the acidity of the catalyst and the stability of the intermediates.

    • Solution: Consider using less polar solvents that may moderate the acidity of the catalyst.

Issue 3: Formation of Regioisomers and Other Impurities

Question: Our scaled-up batches show the presence of isomeric byproducts and other impurities that are difficult to separate. How can we improve the purity of our product?

Answer: The formation of regioisomers can occur if the starting ketone for the Fischer synthesis is unsymmetrical. In this proposed synthesis, the starting material for the Fischer indole synthesis is a pyruvate derivative, which avoids this issue. However, other impurities can arise from side reactions.

  • Side Reactions in Fischer Indole Synthesis: Common side reactions include aldol condensations and the formation of polymeric tars, especially at higher temperatures and strong acid concentrations.[2]

    • Solution:

      • Control Temperature: Maintain a consistent and optimized temperature throughout the reaction.

      • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions.

  • Purification Challenges: Carboxylic acids can be challenging to purify by column chromatography due to streaking.[3]

    • Solution:

      • Recrystallization: If the product is a solid, recrystallization is often the most effective method for purification on a large scale.

      • Acid-Base Extraction: Utilize the acidic nature of the product. Dissolve the crude product in an organic solvent and extract it into an aqueous basic solution (e.g., sodium bicarbonate). The aqueous layer can then be washed with an organic solvent to remove neutral impurities, followed by acidification to precipitate the purified product.

Frequently Asked Questions (FAQs)

Q1: What is a recommended scalable synthesis route for this compound?

A1: A robust and scalable route involves a three-step process starting from 3-(benzyloxy)-4-methoxyaniline:

  • Diazotization: Conversion of 3-(benzyloxy)-4-methoxyaniline to its diazonium salt.

  • Japp-Klingemann Reaction: Coupling of the diazonium salt with ethyl 2-methylacetoacetate to form an intermediate hydrazone.

  • Fischer Indole Synthesis and Saponification: Acid-catalyzed cyclization of the hydrazone to the corresponding indole ester, followed by saponification to yield the final carboxylic acid. This is analogous to a reported process development for 5-methoxy-1H-indole-2-carboxylic acid.[4]

Q2: Are there alternative protecting groups to the benzyl group that are more stable under Fischer indole synthesis conditions?

A2: Yes, if debenzylation remains a significant issue, you might consider alternative protecting groups for the hydroxyl group that are more stable to acidic conditions. Some options include:

  • Methyl group: Very stable, but deprotection requires harsh conditions (e.g., BBr₃) which may not be compatible with other functional groups.

  • tert-Butyldimethylsilyl (TBDMS) group: Stable to many conditions but can be cleaved by fluoride ions or acid. Its stability in your specific Fischer indole conditions would need to be evaluated.

  • 2-Phenylsulfonylethyl (PSE) group: This group is stable to acidic conditions and is removed under basic conditions.[4]

Q3: How can we monitor the progress of these reactions on a large scale?

A3: For large-scale reactions, it is crucial to have reliable in-process controls (IPCs).

  • Thin Layer Chromatography (TLC): A quick and effective way to monitor the disappearance of starting materials and the appearance of products.

  • High-Performance Liquid Chromatography (HPLC): Provides more quantitative data on the reaction progress and the formation of impurities. Regular sampling and analysis are recommended.

Data Presentation

Table 1: Illustrative Yields for the Scaled-Up Synthesis

StepStarting MaterialProductScaleTypical Yield (%)Reference
Diazotization & Japp-Klingemann3-(benzyloxy)-4-methoxyanilineEthyl 2-(2-(3-(benzyloxy)-4-methoxyphenyl)hydrazono)propanoate100 g80-85Adapted from[4]
Fischer Indole Synthesis & SaponificationIntermediate HydrazoneThis compound100 g75-80Adapted from[4]

Note: These are illustrative yields based on similar syntheses and may vary depending on the specific reaction conditions and scale.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-(2-(3-(benzyloxy)-4-methoxyphenyl)hydrazono)propanoate (Japp-Klingemann Reaction)

  • Diazotization: In a suitable reactor, dissolve 3-(benzyloxy)-4-methoxyaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C. To this solution, add a solution of sodium nitrite (1.05 eq) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes.

  • Coupling: In a separate reactor, dissolve ethyl 2-methylacetoacetate (1.1 eq) and sodium acetate (3.0 eq) in ethanol and water, and cool to 0-5 °C.

  • Slowly add the cold diazonium salt solution to the ethyl 2-methylacetoacetate solution, maintaining the temperature below 10 °C.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or HPLC).

  • Isolate the product by filtration or extraction with a suitable organic solvent.

Protocol 2: Synthesis of this compound (Fischer Indole Synthesis and Saponification)

  • Cyclization: Suspend the crude hydrazone from the previous step in ethanol and add a catalytic amount of p-toluenesulfonic acid (0.1 eq). Heat the mixture to reflux until the cyclization is complete (monitor by TLC or HPLC).

  • Saponification: To the reaction mixture, add a solution of potassium hydroxide (3.0 eq) in water and continue to reflux for 1-2 hours.

  • Work-up: Cool the reaction mixture and pour it into ice-water. Acidify with concentrated hydrochloric acid to pH 1-2 to precipitate the product.

  • Purification: Filter the precipitate, wash with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Visualizations

experimental_workflow cluster_start Starting Materials cluster_step1 Step 1: Japp-Klingemann Reaction cluster_step2 Step 2: Fischer Indole Synthesis & Saponification cluster_end Final Product start1 3-(Benzyloxy)-4- methoxyaniline diazotization Diazotization (NaNO₂, HCl, 0-5°C) start1->diazotization start2 Ethyl 2-methyl- acetoacetate coupling Coupling Reaction (NaOAc, EtOH/H₂O) start2->coupling diazotization->coupling intermediate Hydrazone Intermediate coupling->intermediate cyclization Fischer Indole Cyclization (p-TSA, EtOH, Reflux) intermediate->cyclization saponification Saponification (KOH, H₂O, Reflux) cyclization->saponification workup Acidic Work-up & Precipitation saponification->workup product 6-(Benzyloxy)-5-methoxy- 1H-indole-2-carboxylic acid workup->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_debenzylation problem Problem: Debenzylation during Fischer Indole Synthesis cause1 Cause: Harsh Acidic Conditions problem->cause1 cause2 Cause: High Reaction Temperature problem->cause2 cause3 Cause: Prolonged Reaction Time problem->cause3 solution1 Solution: Use Milder Acid (p-TSA, ZnCl₂) cause1->solution1 solution2 Solution: Optimize & Lower Temperature cause2->solution2 solution3 Solution: Monitor Reaction Closely & Reduce Time cause3->solution3

Caption: Troubleshooting logic for debenzylation during Fischer Indole Synthesis.

References

Technical Support Center: Deprotection of Benzyloxy Groups in Indole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the deprotection of benzyloxy (Bn) and related benzyl-type protecting groups on indole derivatives.

Troubleshooting Guide

This guide addresses specific issues that may arise during the experimental process of benzyloxy group cleavage.

Question: My catalytic hydrogenation for N-benzyl deprotection is slow or incomplete. What are the possible causes and solutions?

Answer: Slow or incomplete catalytic hydrogenation is a common issue. Several factors could be responsible:

  • Catalyst Inactivity: The palladium catalyst can be poisoned by impurities, particularly sulfur-containing compounds.[1] Free amines, both the substrate and the product, can also coordinate to the palladium, reducing its catalytic activity.[2]

    • Solution: Ensure high purity of reagents and solvents. If catalyst poisoning by the amine is suspected, running the reaction in an acidified solution (e.g., ethanol with HCl) can prevent the free amine from coordinating to the catalyst.[3] Increasing the catalyst loading (e.g., using more 5% Pd/C instead of 10% Pd/C) or using a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C) may also be effective.[3]

  • Insufficient Hydrogen Availability: For reactions under atmospheric pressure (balloon), ensuring efficient mixing is crucial to maximize the catalyst's exposure to hydrogen.[3]

    • Solution: Employ vigorous stirring or shaking.[3] For more stubborn substrates, increasing the hydrogen pressure may be necessary.[1][2]

  • Solvent Choice: The choice of solvent can impact the reaction rate.

    • Solution: Methanol and ethanol are common choices. Acidifying the solution can improve results for N-benzyl groups.[3]

Question: I am observing unexpected side products during acid-catalyzed deprotection with Trifluoroacetic Acid (TFA). What are they and how can I prevent them?

Answer: Acid-catalyzed deprotection, while effective, can lead to side reactions, especially with the electron-rich indole nucleus.

  • Cause of Side Products: The cleavage of a benzyl group with a strong acid like TFA generates a transient benzyl cation (or a related electrophilic species). This cation can then re-react with the nucleophilic indole ring, leading to undesired C-alkylation, most commonly at the C2 or C3 position.[4] This is a known issue in solid-phase synthesis when cleaving products from Wang resins, which can release a p-hydroxybenzyl cation.[4]

  • Prevention Strategy: The key is to trap the electrophilic cation as it forms.

    • Solution: Add a "scavenger" to the reaction mixture. Common scavengers are nucleophilic species that react with the cation faster than the indole ring. Examples include triethylsilane (TES), triisopropylsilane (TIPS), or 1,2-ethanedithiol.[4] Using pentamethylbenzene as a scavenger in neat TFA has also been reported.[1]

Question: How can I remove a benzyloxy group without reducing other sensitive functional groups in my molecule, such as alkenes, alkynes, or nitro groups?

Answer: Standard catalytic hydrogenation with Pd/C and H₂ gas is highly efficient but lacks chemoselectivity, reducing many other functional groups.[5]

  • Solution 1: Catalytic Transfer Hydrogenation (CTH): This is often the preferred method for selective reductions. CTH uses a hydrogen donor molecule in conjunction with a palladium catalyst instead of hydrogen gas.[6][7] By choosing the right donor, selectivity can be achieved.

    • Reagents: Common hydrogen donors include ammonium formate, formic acid, cyclohexene, or 1,4-cyclohexadiene.[6][7][8][9][10]

    • Selectivity: CTH can often selectively cleave O-benzyl ethers while leaving other groups like N-benzyloxycarbonyl (Cbz) groups, benzyl esters, and N-benzyl amines intact, depending on the specific conditions.[8][9]

  • Solution 2: Oxidative Deprotection: This method is suitable for electron-rich benzyl ethers, particularly the p-methoxybenzyl (PMB) ether.

    • Reagents: 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) is a common reagent for oxidatively cleaving PMB ethers.[10][11][12] This method is orthogonal to reductive conditions and will not affect groups like alkenes or alkynes.

  • Solution 3: Acid-Catalyzed Cleavage: Using strong acids like TFA or BCl₃ can cleave benzyl ethers without affecting reducible groups, provided the rest of the molecule is stable to acidic conditions.[1][2][10]

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for deprotecting a benzyloxy group on an indole derivative?

A1: The three main strategies are:

  • Reductive Cleavage (Hydrogenolysis): This is the most common method. It can be performed using hydrogen gas (H₂) with a palladium catalyst (e.g., Pd/C) or via catalytic transfer hydrogenation (CTH) with a hydrogen donor like ammonium formate.[2][7]

  • Acid-Catalyzed Cleavage (Acidolysis): This involves treating the substrate with a strong Brønsted or Lewis acid, such as trifluoroacetic acid (TFA), boron tribromide (BBr₃), or boron trichloride (BCl₃).[2][10]

  • Oxidative Cleavage: This is most effective for electron-rich benzyl ethers, like the p-methoxybenzyl (PMB) group, using an oxidant such as DDQ.[10][11] Visible-light-mediated oxidative debenzylation using DDQ has also been developed as a milder alternative.[13]

Q2: Which deprotection method should I choose for my specific substrate?

A2: The choice depends critically on the other functional groups present in your molecule. The following diagram illustrates a general decision-making workflow.

G cluster_legend A Decision B Method C Consideration start Benzyloxy-Protected Indole Derivative q1 Are other reducible groups (alkenes, alkynes, NO2) present? start->q1 q2 Is the molecule stable to strong acid? q1->q2 Yes m1 Standard Hydrogenation (H2, Pd/C) q1->m1 No q3 Is it a p-methoxybenzyl (PMB) ether? q2->q3 Yes m2 Catalytic Transfer Hydrogenation (CTH) q2->m2 No m3 Acid-Catalyzed Cleavage (TFA, BCl3) q3->m3 No m4 Oxidative Cleavage (DDQ) q3->m4 Yes end Deprotected Indole m1->end m2->end c1 Use scavenger (e.g., silanes) m3->c1 m4->end c1->end

Caption: Decision workflow for selecting a benzyloxy deprotection strategy.

Q3: What are the advantages of Catalytic Transfer Hydrogenation (CTH) over traditional hydrogenation with H₂ gas?

A3: CTH offers several key advantages:

  • Safety and Convenience: It avoids the need for pressurized hydrogen gas cylinders and specialized high-pressure equipment, making the procedure simpler and safer to perform in a standard laboratory setting.[8]

  • Chemoselectivity: CTH can be more selective, often allowing for the removal of a benzyl group in the presence of other reducible functionalities that would be affected by standard hydrogenation.[5][6]

  • Mild Conditions: Reactions are typically run under neutral conditions at or near room temperature, which is beneficial for sensitive substrates.[7]

Data Presentation: Comparison of Deprotection Methods

MethodReagents & CatalystTypical ConditionsAdvantagesDisadvantages
Standard Hydrogenation H₂ (gas), 5-10% Pd/CMeOH or EtOH, rt, 1-50 atmHigh yield, clean reaction, catalyst is recyclable.[2]Requires pressure equipment, non-selective (reduces alkenes, alkynes, etc.), catalyst can be pyrophoric.[2][5][14]
Catalytic Transfer Hydrogenation (CTH) Ammonium formate, 10% Pd/CMeOH, refluxNo H₂ gas needed, mild and neutral conditions, often more chemoselective.[7]May require elevated temperatures, removal of formate salts.
CTH Cyclohexene, Pd(0) EnCat™EtOH, Acetic Acid, 85 °CCan be highly chemoselective for O-benzyl groups.[9]Requires elevated temperature and specific catalyst, may be slow.[9]
Acid-Catalyzed Cleavage Trifluoroacetic Acid (TFA)DCM or neat, rtFast, effective for acid-stable molecules, avoids reduction.[11]Harshly acidic, risk of indole alkylation side reactions.[4]
Oxidative Cleavage (for PMB group) DDQ, H₂OCH₂Cl₂, rt to 80 °CHighly selective for electron-rich benzyl ethers, orthogonal to other methods.[10][11]Limited to activated benzyl ethers (e.g., PMB), DDQ is stoichiometric and toxic.

Experimental Protocols

Protocol 1: Deprotection via Catalytic Transfer Hydrogenation with Ammonium Formate [7]

  • Setup: To a solution of the N-benzyl indole derivative (1.0 mmol) in methanol (15-20 mL) in a round-bottom flask, add ammonium formate (5.0 mmol, 5 eq.).

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 10-20 mol% by weight).

  • Reaction: Stir the resulting mixture at reflux temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction to room temperature and filter the mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with methanol or chloroform.

  • Isolation: Combine the filtrates and evaporate the solvent under reduced pressure to afford the crude deprotected indole derivative, which can be purified by column chromatography if necessary.

Protocol 2: Acid-Catalyzed Deprotection with Trifluoroacetic Acid (TFA) [11]

  • Caution: TFA is highly corrosive and volatile. Handle in a fume hood with appropriate personal protective equipment.

  • Setup: Dissolve the p-methoxybenzyl-protected indole derivative (1.0 mmol) in a suitable solvent like dichloromethane (DCM, ~0.1 M), or use TFA as the solvent.

  • Scavenger (Optional but Recommended): Add a scavenger such as triethylsilane (1.5-2.0 eq.) to the solution to trap the resulting carbocation and prevent side reactions.

  • Reaction: Add trifluoroacetic acid (can range from 5 equivalents to being the solvent) to the mixture. Stir at room temperature.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed (typically 1-4 hours).

  • Workup: Carefully concentrate the reaction mixture under reduced pressure.

  • Neutralization & Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or DCM) and wash with a saturated aqueous sodium bicarbonate solution to neutralize the excess acid. Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 3: Oxidative Deprotection of a p-Methoxybenzyl (PMB) Group with DDQ [11]

  • Setup: Dissolve the 1-(p-methoxybenzyl)indole derivative (1.0 mmol) in a mixture of an organic solvent (e.g., toluene or CH₂Cl₂) and water (e.g., 18:1 solvent:water).

  • Reagent Addition: Add 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) (1.1 to 2.2 eq.) to the solution.

  • Reaction: Heat the mixture (e.g., 50-80 °C) and stir until the reaction is complete, as monitored by TLC.

  • Workup: After cooling, dilute the reaction mixture with an organic solvent and wash with water and/or saturated aqueous sodium bicarbonate solution to remove DDQ byproducts.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel to isolate the deprotected indole.

References

Technical Support Center: Analytical Method Validation for 6-(Benzyloxy)-5-methoxy-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the analytical method validation for 6-(Benzyloxy)-5-methoxy-1H-indole-2-carboxylic acid. It includes frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format to address specific issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the first step in developing an HPLC method for this compound?

A1: The initial step is to understand the physicochemical properties of the molecule, such as its solubility, pKa, and UV absorbance maximum (λmax). As an indole derivative with a carboxylic acid group, the compound is acidic and possesses a UV-active chromophore. A good starting point is a reversed-phase HPLC (RP-HPLC) method using a C18 column. The UV λmax can be determined by scanning a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) with a UV-Vis spectrophotometer. This will inform the selection of the detection wavelength for the HPLC method, ensuring optimal sensitivity.

Q2: How do I select an appropriate mobile phase for the analysis?

A2: For RP-HPLC of an acidic compound like this compound, a mobile phase consisting of an organic solvent (like acetonitrile or methanol) and an aqueous buffer is typically used. To ensure good peak shape and prevent tailing, it is crucial to control the ionization of the carboxylic acid group by acidifying the mobile phase. A common choice is a buffer at a pH of 2.5-3.0, using additives like phosphoric acid or formic acid (0.1%). A gradient elution, starting with a lower percentage of organic solvent and gradually increasing it, is often effective for separating the main compound from potential impurities.

Q3: What are the critical parameters to validate for this analytical method according to ICH guidelines?

A3: According to the International Council for Harmonisation (ICH) Q2(R1) guidelines, the core validation parameters for an assay and impurity method include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[1]

Q4: Why is a forced degradation study necessary, and how is it performed?

A4: A forced degradation (or stress testing) study is essential to establish the stability-indicating nature of the analytical method.[2] This ensures that the method can accurately measure the analyte in the presence of its degradation products. The study involves subjecting the compound to harsh conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to generate potential degradants.[3][4] The goal is to achieve a target degradation of 5-20% to ensure that the primary degradation pathways are identified without completely destroying the molecule.[4] The stressed samples are then analyzed to see if the degradation products are well-separated from the parent peak.

Troubleshooting Guides

Issue 1: My peak for this compound is tailing.

  • Question: Why is my analyte peak showing significant tailing, and how can I fix it?

  • Answer: Peak tailing for acidic compounds is often caused by secondary interactions between the analyte and residual, un-endcapped silanol groups on the silica-based column packing.

    • Solution 1 (Mobile Phase pH): Ensure the pH of your mobile phase is low enough (typically pH < 3) to keep the carboxylic acid group fully protonated (non-ionized). This minimizes its interaction with the stationary phase.

    • Solution 2 (Buffer Concentration): An insufficient buffer concentration may not be able to maintain a consistent pH on the column. Try increasing the buffer concentration (e.g., from 10 mM to 25 mM).

    • Solution 3 (Column Choice): Use a high-purity silica column or a column with advanced end-capping technology designed to minimize silanol interactions.

    • Solution 4 (Sample Solvent): Dissolve your sample in the mobile phase. Injecting the sample in a solvent stronger than the mobile phase can cause peak distortion.

Issue 2: I am observing poor resolution between the main peak and an impurity.

  • Question: What steps can I take to improve the separation between my main compound and a closely eluting impurity?

  • Answer: Poor resolution requires optimization of the chromatographic conditions to improve the selectivity or efficiency of the separation.

    • Solution 1 (Gradient Slope): If using a gradient method, make the gradient shallower around the elution time of the critical pair. A slower increase in the organic solvent percentage will provide more time for the compounds to separate.

    • Solution 2 (Organic Solvent): Switch the organic modifier. For instance, if you are using acetonitrile, try methanol, or vice versa. The different solvent properties can alter the selectivity of the separation.

    • Solution 3 (Column Chemistry): Change to a column with a different stationary phase. If you are using a C18 column, a Phenyl-Hexyl or a C8 column might offer a different selectivity profile.

    • Solution 4 (Temperature): Adjusting the column temperature can influence selectivity. Try running the analysis at a slightly higher or lower temperature (e.g., 30°C vs. 40°C).

Issue 3: The retention time of my analyte is drifting between injections.

  • Question: My retention times are not consistent. What is the likely cause?

  • Answer: Retention time drift can be caused by several factors related to the HPLC system or the column itself.

    • Solution 1 (Column Equilibration): Ensure the column is fully equilibrated with the mobile phase before starting the analytical run, especially when using a gradient method. A common rule is to flush the column with at least 10 column volumes of the initial mobile phase conditions.

    • Solution 2 (Mobile Phase Preparation): Prepare fresh mobile phase daily. Evaporation of the more volatile organic component can change the mobile phase composition over time, leading to retention shifts. Ensure the mobile phase components are well-mixed and degassed.

    • Solution 3 (Pump Performance): Check for leaks in the pump or fittings. Inconsistent flow from the pump will directly impact retention times.

    • Solution 4 (Temperature Fluctuation): Use a column oven to maintain a constant temperature. Fluctuations in ambient temperature can cause retention times to drift.

Experimental Protocols

Proposed HPLC Method for this compound

A hypothetical but representative stability-indicating HPLC method is provided below as a basis for validation.

ParameterCondition
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-2 min: 40% B, 2-15 min: 40-80% B, 15-18 min: 80% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength Determined by UV scan (e.g., 280 nm)
Injection Volume 10 µL
Diluent Acetonitrile:Water (50:50, v/v)
Protocol for Forced Degradation Study
  • Sample Preparation : Prepare a stock solution of the compound at 1 mg/mL in the diluent.

  • Acid Hydrolysis : Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of 0.1 mg/mL with mobile phase.[5]

  • Base Hydrolysis : Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C for 24 hours. Cool, neutralize with 0.1 M HCl, and dilute to a final concentration of 0.1 mg/mL with mobile phase.[5]

  • Oxidative Degradation : Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature for 24 hours, protected from light. Dilute to a final concentration of 0.1 mg/mL with mobile phase.[5]

  • Thermal Degradation : Store the solid compound in an oven at 60°C for 48 hours. Prepare a 0.1 mg/mL solution of the stressed solid in the mobile phase.[5]

  • Photolytic Degradation : Expose a 0.1 mg/mL solution of the compound to light in a photostability chamber for 24 hours. Keep a control sample wrapped in aluminum foil at the same temperature.[5]

  • Analysis : Analyze all stressed samples, along with an unstressed control, using the proposed HPLC method.

Data Presentation: Validation Parameter Acceptance Criteria

The following tables summarize typical acceptance criteria for the validation of an analytical method for an Active Pharmaceutical Ingredient (API).

Table 1: System Suitability

ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 2.0
Theoretical Plates (N) N > 2000
% RSD of Peak Area ≤ 1.0% for 6 replicate injections
% RSD of Retention Time ≤ 1.0% for 6 replicate injections

Table 2: Method Validation Parameters

ParameterAcceptance Criteria
Linearity (Correlation Coefficient, r²) r² ≥ 0.999
Accuracy (% Recovery) 98.0% to 102.0%
Precision (% RSD) Repeatability (Intra-day): ≤ 2.0% Intermediate Precision (Inter-day): ≤ 2.0%
Specificity No interference from blank, placebo, or degradation products at the analyte's retention time. Peak purity of the analyte in stressed samples must pass.
Robustness % RSD of results should be ≤ 2.0% after small, deliberate changes in method parameters (e.g., flow rate ±0.1 mL/min, pH ±0.2 units).
Limit of Quantitation (LOQ) Signal-to-Noise ratio ≥ 10. Accuracy and precision at this concentration should be acceptable.

Visualizations

G Overall Analytical Method Validation Workflow cluster_validation Validation Parameters A Method Development & Optimization B Validation Protocol Preparation A->B C Method Validation Execution B->C Specificity Specificity (Forced Degradation) C->Specificity Linearity Linearity & Range C->Linearity Accuracy Accuracy C->Accuracy Precision Precision (Repeatability & Intermediate) C->Precision LOQ LOD & LOQ C->LOQ Robustness Robustness C->Robustness D Validation Report Generation Specificity->D Linearity->D Accuracy->D Precision->D LOQ->D Robustness->D G Troubleshooting Workflow for Peak Tailing start Peak Tailing Observed check_ph Is mobile phase pH < 3? start->check_ph adjust_ph Lower mobile phase pH to 2.5-3.0 check_ph->adjust_ph No check_buffer Is buffer concentration adequate (e.g., >20mM)? check_ph->check_buffer Yes adjust_ph->check_buffer increase_buffer Increase buffer concentration check_buffer->increase_buffer No check_column Is a high-purity, end-capped column being used? check_buffer->check_column Yes increase_buffer->check_column change_column Switch to a modern, high-purity column check_column->change_column No check_solvent Is sample dissolved in mobile phase? check_column->check_solvent Yes change_column->check_solvent change_solvent Dissolve sample in mobile phase check_solvent->change_solvent No end_node Peak Shape Improved check_solvent->end_node Yes change_solvent->end_node G Sample Preparation Workflow A Weigh API accurately B Dissolve in a known volume of diluent (e.g., 50:50 ACN:H2O) to create stock solution A->B C Perform serial dilutions to prepare working standards for linearity and accuracy B->C D Filter sample through 0.45 µm syringe filter C->D E Transfer to HPLC vial D->E F Inject into HPLC system E->F

References

Validation & Comparative

structure-activity relationship (SAR) studies of 6-(Benzyloxy)-5-methoxy-1H-indole-2-carboxylic acid analogs

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of 5,6-Disubstituted-1H-indole-2-carboxylic Acid Analogs in Drug Discovery

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 5,6-disubstituted-1H-indole-2-carboxylic acid analogs based on available experimental data. While direct SAR studies on 6-(benzyloxy)-5-methoxy-1H-indole-2-carboxylic acid analogs are limited in the public domain, this document synthesizes findings from closely related derivatives to provide valuable insights for researchers, scientists, and drug development professionals. The focus is on antiproliferative and enzyme-inhibitory activities, highlighting key structural modifications that influence biological outcomes.

Data Presentation: Comparative Biological Activities

The following tables summarize the in vitro activities of various 5,6-disubstituted indole-2-carboxylic acid analogs and related compounds. These datasets provide a quantitative basis for understanding the influence of substitutions on the indole scaffold.

Table 1: Antiproliferative Activity of 5-Methoxyindole Tethered C-5 Functionalized Isatins

CompoundRAverage Growth Inhibition (%)IC50 (µM)
5o Benzyl97.81.69
5w Phenyl97.61.91
5b H96.0-
5c H91.3-
5g Methyl94.5-
5h Methyl95.3-
5i Methyl91.8-
Sunitinib --8.11
Data sourced from antiproliferative assays against a panel of human cancer cell lines.[1]

Table 2: EGFR/CDK2 Inhibitory Activity of 5-Substituted-3-ethylindole-2-carboxamides

CompoundMean GI50 (nM)EGFR IC50 (nM)CDK2 IC50 (nM)
5g 5512433 ± 04
5i 4985-
5j 37--
5c --46 ± 05
Erlotinib 3380-
GI50 represents the concentration for 50% growth inhibition in a panel of four cancer cell lines.[2]

Table 3: HIV-1 Integrase Inhibitory Activity of 6-Substituted Indole-2-Carboxylic Acid Derivatives

CompoundRIC50 (µM)
17a 4-chlorophenylamino3.11
16h 4-fluorobenzylamino8.68
16j 2,4-difluorobenzylamino9.67
16i 4-chlorobenzylamino14.65
1 H>32.5
Activity against the strand transfer reaction of HIV-1 integrase.[3]

Table 4: IDO1/TDO Inhibitory Activity of 6-Acetamido-indole-2-carboxylic Acid Derivatives

CompoundIDO1 IC50 (µM)TDO IC50 (µM)
9o-1 1.171.55
9p-O 0.02 (nM)0.03 (nM)
Data for dual inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO).[4]

Experimental Protocols

This section details the methodologies for key experiments cited in this guide, providing a reference for reproducing and building upon the presented findings.

Antiproliferative Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1.5 × 10⁴ cells/well and incubated for 24 hours.

  • Compound Treatment: Cells are then exposed to various concentrations of the test compounds (typically from 0.01 µM to 100 µM) and incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, the culture medium is replaced with a solution containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) at a concentration of 0.2 mg/mL. The plates are then incubated for 2-4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and the formed formazan crystals are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined by plotting cell viability against compound concentration.[5]

Enzyme Inhibition Assays

EGFR/CDK2 Kinase Assay: The inhibitory activity against EGFR and CDK2 is typically determined using a kinase assay kit. The assay measures the amount of ADP produced from the kinase reaction. The kinase, substrate, and test compound are incubated in a reaction buffer. The reaction is initiated by the addition of ATP. After a set incubation period, a detection reagent is added that stops the reaction and provides a signal (e.g., luminescence) that is proportional to the amount of ADP produced. The signal is measured using a plate reader, and IC50 values are calculated by comparing the activity in the presence of the inhibitor to the control.[2][6]

HIV-1 Integrase Strand Transfer Assay: This assay measures the ability of a compound to inhibit the strand transfer step of HIV-1 integration. The assay typically uses a recombinant integrase enzyme and oligonucleotide substrates that mimic the viral and target DNA. The reaction is carried out in the presence of Mg²⁺ ions. The extent of the reaction is quantified, often by electrophoresis or a fluorescence-based method, and the IC50 value of the inhibitor is determined.[3][7]

IDO1/TDO Enzyme Inhibition Assay: The inhibitory activity against IDO1 and TDO can be measured by monitoring the conversion of tryptophan to N-formylkynurenine. The reaction is typically initiated by adding the enzyme to a reaction mixture containing tryptophan and the test compound. The reaction is stopped after a specific time, and the product is quantified, for example, by high-performance liquid chromatography (HPLC) or a colorimetric method. The IC50 values are then calculated based on the reduction in product formation in the presence of the inhibitor.[4]

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the SAR studies of indole-2-carboxylic acid analogs.

SAR_Flowchart General Workflow for SAR Studies A Lead Compound (e.g., Indole-2-carboxylic acid) B Chemical Synthesis of Analogs A->B C Biological Screening (e.g., Antiproliferative, Enzyme Assays) B->C D Data Analysis (IC50/GI50 Determination) C->D E SAR Elucidation D->E F Design of New Analogs E->F F->B Iterative Optimization Signaling_Pathway Simplified EGFR Signaling Pathway Ligand EGF Ligand EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Dimerization->Downstream Proliferation Cell Proliferation, Survival Downstream->Proliferation Inhibitor Indole-2-carboxamide Inhibitor Inhibitor->EGFR

References

comparative analysis of different synthetic methods for indole-2-carboxylic acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Indole-2-carboxylic acid and its derivatives are pivotal structural motifs in a vast array of pharmaceuticals and biologically active compounds. The efficient and versatile synthesis of this scaffold is therefore a subject of considerable interest in organic and medicinal chemistry. This guide provides a comparative analysis of several key synthetic methods, offering a blend of classical and modern approaches. We will delve into the Reissert, Fischer, and Hemetsberger syntheses, alongside a contemporary palladium-catalyzed method, presenting their core principles, experimental data, and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.

At a Glance: Performance Comparison of Synthetic Methods

To facilitate a rapid and objective comparison, the following table summarizes the quantitative data for the synthesis of indole-2-carboxylic acid or its ethyl ester via different methodologies.

MethodStarting MaterialsKey Reagents/CatalystTemperatureReaction TimeYield (%)
Reissert Synthesis o-Nitrotoluene, Diethyl oxalatePotassium ethoxide, PtO₂/H₂ or Zn/CH₃COOHRoom Temp. to Reflux~2-4 hours41-44%
Fischer Indole Synthesis Phenylhydrazine, Pyruvic acidZinc chloride (ZnCl₂)~170°C~1 hourHistorically low (~5%)
Hemetsberger Synthesis Aromatic aldehyde, Ethyl azidoacetateSodium ethoxide, Heat (refluxing xylene)~140°CSeveral hours>70% (general)
Pd-Catalyzed C-H Amination 2-Acetamido-3-phenylacrylatePd(OAc)₂, O₂ (aerobic)100-120°C12-24 hoursGood to high

In-Depth Analysis of Synthetic Pathways

This section provides a detailed examination of each synthetic method, including reaction mechanisms and a discussion of their respective advantages and limitations.

Reissert Indole Synthesis

The Reissert synthesis is a well-established and reliable method for the direct preparation of indole-2-carboxylic acids or their esters.[1][2] The reaction proceeds in two main steps: a Claisen condensation of o-nitrotoluene with diethyl oxalate to form an ethyl o-nitrophenylpyruvate, followed by a reductive cyclization.[1]

Advantages:

  • Readily available and inexpensive starting materials.[3]

  • Directly yields the desired indole-2-carboxylic acid or ester functionality.[1]

Limitations:

  • The initial condensation requires a strong base.

  • The reduction step can sometimes lead to side products.[4]

Reaction Pathway:

Reissert_Synthesis cluster_step1 Step 1: Condensation cluster_step2 Step 2: Reductive Cyclization o-Nitrotoluene o-Nitrotoluene Intermediate_1 Ethyl o-nitrophenylpyruvate o-Nitrotoluene->Intermediate_1 + Diethyl oxalate (Base, e.g., KOEt) Diethyl_oxalate Diethyl oxalate Indole_ester Ethyl indole-2-carboxylate Intermediate_1->Indole_ester Reduction (e.g., PtO₂, H₂) Indole_acid Indole-2-carboxylic acid Intermediate_1->Indole_acid Reduction (e.g., Zn, CH₃COOH)

Caption: General workflow of the Reissert Indole Synthesis.

Fischer Indole Synthesis

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is one of the most famous and widely used methods for indole synthesis.[5][6] It involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from a phenylhydrazine and a carbonyl compound.[7] For the synthesis of indole-2-carboxylic acid, pyruvic acid is used as the carbonyl component.[5]

Advantages:

  • High versatility and broad substrate scope for substituted indoles.

  • A classic and well-understood reaction mechanism.

Limitations:

  • Historically, the yield for indole-2-carboxylic acid itself is very low.[5]

  • Requires harsh acidic conditions and high temperatures.[6]

  • Can produce regioisomeric mixtures with unsymmetrical ketones.

Reaction Pathway:

Fischer_Indole_Synthesis Phenylhydrazine Phenylhydrazine Phenylhydrazone Phenylhydrazone Phenylhydrazine->Phenylhydrazone + Pyruvic acid Pyruvic_acid Pyruvic acid Indole_acid Indole-2-carboxylic acid Phenylhydrazone->Indole_acid Acid catalyst (e.g., ZnCl₂) Heat

Caption: Fischer Indole Synthesis pathway for indole-2-carboxylic acid.

Hemetsberger Indole Synthesis

The Hemetsberger synthesis is a thermal decomposition of a 3-aryl-2-azido-propenoic ester to yield an indole-2-carboxylic ester.[8][9] The azide precursor is typically prepared via a Knoevenagel condensation between an aromatic aldehyde and an α-azidoacetate.[10]

Advantages:

  • Generally provides good to excellent yields.[8]

  • Offers a viable route when other methods fail.

Limitations:

  • The synthesis and handling of the azide starting materials can be challenging due to their potential instability.[8]

  • The mechanism is not fully elucidated but is thought to proceed through a nitrene intermediate.[8]

Reaction Pathway:

Hemetsberger_Synthesis Aryl_aldehyde Aryl aldehyde Azide_intermediate Ethyl 3-aryl-2-azidopropenoate Aryl_aldehyde->Azide_intermediate + Ethyl azidoacetate (Base) Ethyl_azidoacetate Ethyl azidoacetate Indole_ester Ethyl indole-2-carboxylate Azide_intermediate->Indole_ester Thermolysis (Heat)

Caption: The two-stage process of the Hemetsberger Indole Synthesis.

Modern Palladium-Catalyzed Methods

In recent years, transition-metal-catalyzed reactions, particularly those using palladium, have emerged as powerful tools for the synthesis of indoles.[11] One such approach is the direct oxidative C-H amination of 2-acetamido-3-aryl-acrylates.[11] This method allows for the construction of the indole ring under aerobic conditions, representing a more modern and atom-economical approach.

Advantages:

  • Often proceeds with high yields and functional group tolerance.[11]

  • Avoids the use of harsh acids or unstable intermediates.

  • Can be adapted for the synthesis of highly functionalized indole derivatives.

Limitations:

  • The cost of the palladium catalyst can be a consideration.

  • Reaction optimization can be required for different substrates.

Reaction Pathway:

Pd_Catalyzed_Synthesis Starting_Material 2-Acetamido- 3-aryl-acrylate Indole_Product Ethyl 1-acetyl- indole-2-carboxylate Starting_Material->Indole_Product Pd(OAc)₂, O₂ (Intramolecular C-H Amination)

Caption: A modern approach using Palladium-catalyzed C-H amination.

Detailed Experimental Protocols

The following are representative experimental procedures for the synthesis of indole-2-carboxylic acid or its ethyl ester.

Protocol 1: Reissert Synthesis of Ethyl Indole-2-carboxylate

This procedure is adapted from Organic Syntheses.[3]

Step A: Potassium Ethyloxalyl-o-nitrotoluidate

  • In a 2-liter, three-necked flask equipped with a mechanical stirrer and a reflux condenser, place 1 liter of anhydrous ether and 39 g (1 gram-atom) of potassium.

  • Add 200 ml of absolute ethanol dropwise with stirring over 1-2 hours.

  • To the resulting solution of potassium ethoxide, add a mixture of 137 g (1 mole) of o-nitrotoluene and 146 g (1 mole) of diethyl oxalate dropwise over 4-5 hours with vigorous stirring.

  • Continue stirring for an additional 1-2 hours after the addition is complete.

  • Collect the precipitated potassium salt by filtration, wash with anhydrous ether, and dry. The yield is 200-215 g (72-78%).

Step B: Ethyl Indole-2-carboxylate

  • In a 400-ml hydrogenation bottle, dissolve 30 g (0.109 mole) of the potassium salt from Step A in 200 ml of glacial acetic acid.

  • Add 0.20 g of platinum catalyst (Adams' catalyst).

  • Hydrogenate the mixture in a Parr low-pressure apparatus at an initial pressure of about 30 p.s.i. until hydrogen uptake ceases (approximately 1-2 hours).

  • Filter to remove the catalyst and wash the catalyst with glacial acetic acid.

  • Add 3 liters of water to the filtrate with stirring to precipitate the product.

  • Collect the yellow solid by filtration, wash with water, and dry over calcium chloride. This crude product can be recrystallized from ethanol.

  • The final yield of ethyl indole-2-carboxylate is 11.3-11.7 g (41-44% based on o-nitrotoluene).[3]

Protocol 2: Fischer Indole Synthesis of 2-Phenylindole (Illustrative Example)

While the direct synthesis of indole-2-carboxylic acid via the Fischer method is low-yielding, this protocol for a related derivative illustrates the general procedure. This is adapted from a procedure for 2-phenylindole.[12]

Step 1: Formation of Acetophenone Phenylhydrazone

  • Warm a mixture of acetophenone (40 g, 0.33 mol) and phenylhydrazine (36 g, 0.33 mol) on a steam bath for 1 hour.

  • Dissolve the hot mixture in 80 mL of 95% ethanol.

  • Cool the mixture in an ice bath.

  • Collect the product by filtration and wash with 25 mL of cold ethanol. The yield of acetophenone phenylhydrazone is 87-91%.[12]

Step 2: Cyclization to 2-Phenylindole

  • Prepare an intimate mixture of freshly prepared acetophenone phenylhydrazone (53 g, 0.25 mol) and powdered anhydrous zinc chloride (250 g) in a tall 1-L beaker.

  • Immerse the beaker in an oil bath at 170°C and stir vigorously.

  • After the mass becomes liquid (3-4 minutes), remove the beaker from the bath and continue stirring for 5 minutes.

  • To prevent solidification, stir in 200 g of clean sand.

  • Digest the mixture overnight on a steam cone with 800 mL of water and 25 mL of concentrated hydrochloric acid to dissolve the zinc chloride.

  • Filter the sand and crude product, and boil the solids with 600 mL of 95% ethanol.

  • Decolorize the hot mixture with activated charcoal and filter.

  • After cooling, collect the 2-phenylindole and wash with cold ethanol. The total yield is 72-80%.[12]

Protocol 3: Hemetsberger Synthesis of Ethyl Indole-2-carboxylate (General Procedure)

This protocol outlines the general steps for the Hemetsberger synthesis.

Step 1: Knoevenagel Condensation

  • To a solution of sodium ethoxide in ethanol, add ethyl azidoacetate.

  • Cool the mixture and add the desired aromatic aldehyde dropwise.

  • Stir the reaction mixture at room temperature for several hours.

  • Work up the reaction by pouring it into water and extracting with an organic solvent.

  • Purify the resulting ethyl 3-aryl-2-azidopropenoate by chromatography or recrystallization.

Step 2: Thermolysis

  • Dissolve the ethyl 3-aryl-2-azidopropenoate from Step 1 in a high-boiling solvent such as xylene or toluene.

  • Heat the solution at reflux for several hours until the evolution of nitrogen gas ceases.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude ethyl indole-2-carboxylate by column chromatography or recrystallization. Yields are typically reported to be over 70%.[8]

Protocol 4: Palladium-Catalyzed Aerobic Amination (General Procedure)

This is a representative procedure for the modern palladium-catalyzed approach.[11]

  • To a reaction vessel, add the 2-acetamido-3-aryl-acrylate substrate, palladium(II) acetate (Pd(OAc)₂, typically 5-10 mol%), and a suitable solvent (e.g., toluene or DMSO).

  • Stir the mixture under an atmosphere of oxygen (or air).

  • Heat the reaction at 100-120°C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate under reduced pressure, and purify the resulting ethyl 1-acetyl-indole-2-carboxylate by column chromatography. The acetyl group can subsequently be removed under basic conditions if the N-unsubstituted indole is desired. Yields are generally reported as good to high.[11]

References

Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity of 6-(Benzyloxy)-5-methoxy-1H-indole-2-carboxylic acid in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity profile of a chemical probe or drug candidate is paramount. This guide provides a comparative analysis of 6-(Benzyloxy)-5-methoxy-1H-indole-2-carboxylic acid, a member of the indole-2-carboxylic acid class of compounds, known for their engagement with key biological targets. Due to the limited publicly available cross-reactivity data for this specific molecule, this guide will focus on the known primary targets of structurally related indole-2-carboxylic acid derivatives and discuss potential off-target liabilities based on the broader chemical class. This guide also includes detailed experimental protocols for assays relevant to this compound class.

Primary Biological Targets and Potential for Cross-Reactivity

Indole-2-carboxylic acid derivatives have emerged as potent inhibitors of two distinct classes of enzymes: Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO), as well as HIV-1 Integrase.

IDO1/TDO Inhibition: Several studies have highlighted the potential of indole-2-carboxylic acid derivatives as dual inhibitors of IDO1 and TDO, enzymes that are key regulators of tryptophan metabolism and are implicated in cancer immune evasion. For instance, 6-acetamido-indole-2-carboxylic acid derivatives have demonstrated potent dual inhibition with IC50 values in the low micromolar range.[1]

HIV-1 Integrase Inhibition: The indole-2-carboxylic acid scaffold has also been identified as a promising foundation for the development of HIV-1 integrase inhibitors. These compounds act by chelating essential Mg2+ ions within the enzyme's active site, a mechanism crucial for viral replication. Derivatives have shown inhibitory activity with IC50 values around 3 µM.

Given the diverse therapeutic targets of the indole-2-carboxylic acid scaffold, the potential for cross-reactivity with other enzymes, particularly those with similar active site features or binding pockets, should be carefully considered. The electron-rich indole nucleus and the presence of a carboxylic acid moiety can contribute to interactions with a variety of biological targets.

Comparative Analysis of Biological Activity

Due to the absence of specific screening data for this compound against a broad panel of targets, a direct quantitative comparison of its cross-reactivity is not currently feasible. However, we can infer potential cross-reactivity based on the known activity of related compounds.

Target ClassKnown Inhibitory Activity of Indole-2-Carboxylic Acid DerivativesPotential for Cross-Reactivity of this compound
IDO1/TDO Potent dual inhibitors (IC50 in low µM range for some derivatives)[1]High. The core scaffold is a known binder.
HIV-1 Integrase Effective inhibitors (IC50 ~3 µM for some derivatives)Moderate to High. The scaffold is known to chelate Mg2+ in the active site.
Kinases Indole-based compounds are a well-established class of kinase inhibitors.Moderate. The indole scaffold is a common feature in many kinase inhibitors.
GPCRs Limited direct evidence for broad activity.Low to Moderate. Dependent on specific receptor subtypes and binding pocket characteristics.
Ion Channels Limited direct evidence for broad activity.Low to Moderate. Potential for interaction with certain channel subtypes.

Experimental Protocols

To facilitate the investigation of the cross-reactivity of this compound, detailed protocols for relevant in vitro assays are provided below.

In Vitro IDO1/TDO Enzyme Inhibition Assay

This assay measures the direct inhibition of IDO1 or TDO enzymatic activity.

Materials:

  • Recombinant human IDO1 or TDO enzyme

  • L-Tryptophan (substrate)

  • Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5)

  • Cofactors (e.g., ascorbic acid, methylene blue)

  • Test compound (this compound)

  • 96-well microplate

  • Plate reader capable of measuring absorbance at ~321 nm (for kynurenine detection)

Procedure:

  • Prepare a serial dilution of the test compound in the assay buffer.

  • In a 96-well plate, add the assay buffer, recombinant enzyme, and the test compound dilutions. Include a vehicle control (e.g., DMSO) and a no-enzyme control.

  • Pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes).

  • Initiate the enzymatic reaction by adding L-tryptophan to all wells.

  • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding a stop solution (e.g., trichloroacetic acid).

  • Measure the absorbance of the product, kynurenine, at approximately 321 nm.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value using a suitable dose-response curve fitting model.

In Vitro HIV-1 Integrase Strand Transfer Assay

This assay assesses the inhibition of the strand transfer step catalyzed by HIV-1 integrase.

Materials:

  • Recombinant HIV-1 integrase enzyme

  • Donor DNA (oligonucleotide mimicking the viral DNA end)

  • Target DNA (oligonucleotide mimicking the host DNA)

  • Assay Buffer (containing MgCl2)

  • Test compound (this compound)

  • 96-well plate

  • Detection system (e.g., fluorescence-based or radioactivity-based)

Procedure:

  • Prepare a serial dilution of the test compound in the assay buffer.

  • In a 96-well plate, add the assay buffer, HIV-1 integrase, and the test compound dilutions.

  • Add the donor DNA and incubate to allow for 3'-processing (if not using a pre-processed donor).

  • Add the target DNA to initiate the strand transfer reaction.

  • Incubate the plate at 37°C for a defined period.

  • Stop the reaction and detect the strand transfer product using a suitable method (e.g., fluorescence polarization, ELISA, or gel electrophoresis).

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

General In Vitro Kinase Assay (Example: TR-FRET)

This is a generic protocol for assessing kinase inhibition using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Materials:

  • Kinase of interest

  • Biotinylated substrate peptide

  • ATP

  • Kinase Assay Buffer

  • Test compound (this compound)

  • Europium-labeled anti-phospho-specific antibody

  • Streptavidin-Allophycocyanin (SA-APC)

  • 384-well low-volume microplate

  • TR-FRET-compatible plate reader

Procedure:

  • Prepare a serial dilution of the test compound.

  • In a 384-well plate, add the kinase, biotinylated substrate peptide, and test compound dilutions.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for the optimized reaction time.

  • Stop the reaction by adding EDTA.

  • Add the detection reagents (Europium-labeled antibody and SA-APC).

  • Incubate in the dark to allow for antibody binding.

  • Read the plate on a TR-FRET plate reader, measuring emission at two wavelengths (e.g., 620 nm for Europium and 665 nm for APC).

  • Calculate the TR-FRET ratio and determine the percent inhibition and IC50 value.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental processes and the biological context, the following diagrams are provided.

experimental_workflow_ido1_assay cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep_compound Prepare Test Compound (Serial Dilution) add_components Add Components to 96-well Plate prep_compound->add_components prep_reagents Prepare Assay Reagents (Enzyme, Substrate, Buffer) prep_reagents->add_components pre_incubate Pre-incubation add_components->pre_incubate start_reaction Initiate Reaction (Add Substrate) pre_incubate->start_reaction incubate Incubate at 37°C start_reaction->incubate stop_reaction Stop Reaction incubate->stop_reaction read_plate Read Absorbance (~321 nm) stop_reaction->read_plate analyze_data Calculate % Inhibition & Determine IC50 read_plate->analyze_data

IDO1/TDO Enzymatic Assay Workflow

signaling_pathway_ido1 tryptophan L-Tryptophan ido1_tdo IDO1 / TDO tryptophan->ido1_tdo Catalyzes kynurenine N-Formylkynurenine -> Kynurenine immune_suppression Immune Suppression (T-cell anergy, Treg activation) kynurenine->immune_suppression Leads to ido1_tdo->kynurenine compound 6-(Benzyloxy)-5-methoxy- 1H-indole-2-carboxylic acid (Potential Inhibitor) compound->ido1_tdo Inhibits

Simplified IDO1/TDO Signaling Pathway

Conclusion

While this compound belongs to a class of compounds with established activity against IDO1/TDO and HIV-1 integrase, a comprehensive understanding of its cross-reactivity profile requires further experimental investigation. The provided protocols offer a starting point for researchers to systematically evaluate the selectivity of this compound and other indole-2-carboxylic acid derivatives. Such studies are crucial for the development of safe and effective therapeutic agents and for the validation of selective chemical probes for basic research. Researchers are encouraged to perform broad-panel screening to identify potential off-target interactions and to guide future drug design and optimization efforts.

References

Benchmarking 6-(Benzyloxy)-5-methoxy-1H-indole-2-carboxylic acid: A Comparative Guide to Known Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential inhibitory activity of 6-(Benzyloxy)-5-methoxy-1H-indole-2-carboxylic acid against established enzyme inhibitors. Based on a comprehensive review of existing literature, the primary biological targets for the broader class of indole-2-carboxylic acid derivatives are identified as HIV-1 Integrase and the metabolic enzymes Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO) .

While no direct experimental data for this compound is currently available in the public domain, this guide benchmarks its potential by comparing the inhibitory activities of structurally related 5,6-disubstituted indole-2-carboxylic acid derivatives against well-characterized, potent inhibitors of these enzyme systems.

Data Presentation: Comparative Inhibitory Activity

The following tables summarize the half-maximal inhibitory concentrations (IC50) of benchmark inhibitors and various indole-2-carboxylic acid derivatives against their respective targets.

Table 1: Inhibition of HIV-1 Integrase Strand Transfer Activity

CompoundSubstituentsIC50 (nM)Assay Conditions
Raltegravir (Benchmark) -26[1]Recombinant HIV-1 Integrase, radiolabeled oligonucleotides[1]
Dolutegravir (Benchmark) -33[1]Recombinant HIV-1 Integrase, radiolabeled oligonucleotides[1]
Indole-2-carboxylic acidUnsubstituted32,370[2]HIV-1 integrase assay kit[2]
Compound 17a6-halogenated benzene3,110[2][3]HIV-1 integrase assay kit[2]
Compound 20aC3 long branch, C6-halogenated benzene130[4]Molecular docking-based virtual screening, integrase inhibitory assay[4]
5,6-dihydroxyindole-2-carboxylic acid (DHICA) derivative 55,6-dihydroxy, C2-carboxamide1,000 - 18,000Multiple IN functions assay[5]

Table 2: Inhibition of IDO1 and TDO Enzymatic Activity

CompoundTargetIC50 (nM)Assay Conditions
Epacadostat (Benchmark) IDO1~10[6]Co-culture of human allogeneic lymphocytes with dendritic cells or tumor cells[6]
Indoximod (1-methyl-D-tryptophan) IDO134,000 (Ki)Purified IDO1 enzyme[7]
Compound 9o-1IDO11,170[8]Not specified
TDO1,550[8]Not specified
para-benzoquinone derivative 9p-OIDO1/TDODouble-digit nMNot specified
Imidazothiazole Derivatives (G-26)IDO1< 5,000Cellular-based enzymatic activity assays[9]
TDO10,000 - 20,000Cellular-based enzymatic activity assays[9]

Mandatory Visualization

Signaling_Pathway cluster_0 Tumor Microenvironment cluster_1 Immune Suppression Tryptophan Tryptophan IDO1_TDO IDO1/TDO (Upregulated in Tumors) Tryptophan->IDO1_TDO Kynurenine Kynurenine T_cell_anergy T-cell Anergy & Apoptosis Kynurenine->T_cell_anergy Depletion of Tryptophan Treg Regulatory T-cell (Treg) Activation Kynurenine->Treg Activation of AhR IDO1_TDO->Kynurenine T_cell T-cell Inhibitor 6-(Benzyloxy)-5-methoxy- 1H-indole-2-carboxylic acid (Potential Inhibitor) Inhibitor->IDO1_TDO Inhibition

Caption: IDO1/TDO-mediated tryptophan catabolism pathway and its role in tumor immune evasion.

Experimental_Workflow cluster_0 Assay Preparation cluster_1 Reaction & Incubation cluster_2 Detection & Analysis Reagents Prepare Reagents: - Enzyme (e.g., HIV-1 Integrase, IDO1) - Substrate (e.g., DNA, Tryptophan) - Buffer Mix Combine Enzyme, Substrate, and Test Compound Reagents->Mix Compound Prepare Test Compound Dilutions: - this compound - Benchmark Inhibitors Compound->Mix Incubate Incubate at Optimal Temperature (e.g., 37°C) Mix->Incubate Detect Measure Product Formation (e.g., Fluorescence, Absorbance) Incubate->Detect Analyze Calculate % Inhibition and Determine IC50 Detect->Analyze

Caption: Generalized experimental workflow for in vitro enzyme inhibition screening.

Experimental Protocols

HIV-1 Integrase Strand Transfer Inhibition Assay (In Vitro)

This assay measures the ability of a compound to inhibit the strand transfer step of HIV-1 integration in a cell-free system.[10]

Materials:

  • Recombinant HIV-1 Integrase

  • Donor DNA (oligonucleotide mimicking the viral DNA end, often biotin-labeled)

  • Target DNA (oligonucleotide, often labeled with a different tag, e.g., digoxigenin)

  • Assay Buffer (e.g., 20 mM HEPES, pH 7.5, 10 mM MnCl2, 1 mM DTT)

  • Test compound and DMSO for dilutions

  • 96-well plates (e.g., streptavidin-coated)

  • Detection reagents (e.g., anti-digoxigenin antibody conjugated to HRP, TMB substrate)

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test compound in DMSO and then in assay buffer.

  • In a 96-well plate, add the diluted test compound or DMSO (as a control).

  • Add the recombinant HIV-1 integrase to each well and pre-incubate for 15 minutes at 37°C.[10]

  • Add a mixture of the donor and target DNA substrates to initiate the reaction.

  • Incubate the plate for 1-2 hours at 37°C to allow for the strand transfer reaction to occur.[10]

  • Wash the plate to remove unbound reagents.

  • Add an anti-digoxigenin-HRP antibody and incubate for 1 hour at 37°C.[10]

  • Wash the plate again and add the TMB substrate.

  • After a short incubation, stop the reaction with a stop solution and read the absorbance at 450 nm.

  • The percentage of inhibition is calculated for each inhibitor concentration relative to the control (no inhibitor), and the IC50 value is determined.

IDO1/TDO Enzyme Inhibition Assay (In Vitro)

This assay measures the production of kynurenine from tryptophan, which is catalyzed by IDO1 or TDO. The inhibition of this process is quantified by a decrease in kynurenine levels.

Materials:

  • Recombinant human IDO1 or TDO enzyme

  • L-Tryptophan (substrate)

  • Reaction Buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5)

  • Cofactors and reducing agents (e.g., methylene blue, ascorbic acid, catalase)

  • Test compound and DMSO for dilutions

  • 96-well UV-transparent plate

  • Trichloroacetic acid (TCA) for reaction termination

  • Ehrlich's Reagent (p-dimethylaminobenzaldehyde in acetic acid) for kynurenine detection

  • Spectrophotometer

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 96-well plate, add the reaction buffer, cofactors, and the test compound or DMSO (control).

  • Add the IDO1 or TDO enzyme to each well.

  • Initiate the reaction by adding L-Tryptophan.

  • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding TCA, which also hydrolyzes N-formylkynurenine to kynurenine.

  • Incubate at 50°C for 30 minutes to ensure complete hydrolysis.[11]

  • Add Ehrlich's Reagent to each well, which reacts with kynurenine to produce a yellow-colored product.[12]

  • Measure the absorbance at approximately 480 nm using a microplate reader.[12]

  • Calculate the percentage of inhibition for each compound concentration relative to the control and determine the IC50 value.

References

Spectroscopic and Structural Comparison of 5-Methoxy-1H-indole-2-carboxylic Acid Polymorphs

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers

Note: An initial search for spectroscopic data on the polymorphs of 6-(Benzyloxy)-5-methoxy-1H-indole-2-carboxylic acid yielded no publicly available information. This guide therefore presents a comparative study of the two known polymorphs of a closely related and well-characterized compound, 5-methoxy-1H-indole-2-carboxylic acid (MI2CA) , to serve as a practical example of polymorphic characterization in indole derivatives.

Introduction

Polymorphism, the ability of a solid to exist in multiple crystalline forms, is a critical consideration in drug development, as different polymorphs can exhibit distinct physicochemical properties, including solubility, stability, and bioavailability. This guide provides a detailed comparison of the structural and spectroscopic properties of the two known polymorphs of 5-methoxy-1H-indole-2-carboxylic acid, herein designated as Polymorph 1 and Polymorph 2.[1]

Data Presentation: Crystallographic and Spectroscopic Comparison

The primary distinctions between Polymorph 1 and Polymorph 2 arise from differences in their crystal packing and hydrogen bonding networks, which in turn lead to observable differences in their spectroscopic signatures.[1][2]

Crystallographic Data

The two polymorphs crystallize in the monoclinic system but differ in their space group and unit cell parameters. A key structural divergence is the hydrogen bonding motif: Polymorph 1 is characterized by ribbons of two independent molecular chains, whereas Polymorph 2 forms cyclic dimers.[1]

ParameterPolymorph 1Polymorph 2
Crystal System MonoclinicMonoclinic
Space Group C2/cP2₁/c
a (Å) 13.079(3)4.0305(2)
b (Å) 7.696(2)13.0346(6)
c (Å) 35.18517.2042(9)
β (°) 91.06(3)91.871(5)
Z 164
Key Structural Motif Ribbons of molecular chainsCyclic dimers via O-H···O hydrogen bonds

Data sourced from BenchChem and MDPI.[1][2]

Spectroscopic Data: Infrared (IR) Spectroscopy

The differences in hydrogen bonding between the two polymorphs are clearly reflected in their infrared spectra, particularly in the regions associated with N-H and C=O stretching vibrations.[2][3]

Vibrational ModePolymorph 1 (cm⁻¹)Polymorph 2 (cm⁻¹)Key Difference
ν(N-H) stretch 33363342The N-H group in Polymorph 1 acts as a hydrogen bond donor to a carboxylic oxygen, while in Polymorph 2, the acceptor is the methoxy oxygen.[1][2][3]
ν(C=O) stretch 16951676The difference is attributed to the distinct hydrogen bonding environments of the carboxylic acid groups.[2][3]
ν(C-O) stretch 12061259Reflects the different intermolecular interactions involving the carboxylic acid.[2][3]

Data sourced from MDPI and Semantic Scholar.[2][3]

Experimental Protocols

Preparation of Polymorphs

Polymorph 1: Detailed crystallization conditions for the specific isolation of Polymorph 1 are not explicitly provided in the literature. However, it is the initially reported form and can likely be obtained through standard crystallization protocols for indole carboxylic acids. A general synthesis involves the reaction of 2-bromo-5-methoxy-1H-indole with an organometallic reagent, followed by quenching with carbon dioxide and subsequent purification.[1]

Polymorph 2: The crystals of Polymorph 2 were reportedly obtained serendipitously. The following protocol has been described:

  • Dissolve 0.4 mmol of [Co(NH₃)₆]Cl₃ in 20 cm³ of distilled water.

  • Stir and heat the mixture for 15 minutes at 45 °C.

  • Add 0.5 mmol of 5-methoxy-1H-indole-2-carboxylic acid.

  • Crystals of Polymorph 2 emerge from this reaction mixture.[1]

Characterization Methods

Single-Crystal X-ray Diffraction (SCXRD): Data for both polymorphs were collected on an Oxford Diffraction Xcalibur diffractometer using graphite-monochromated MoKα radiation (λ = 0.71073 Å) at low temperature. The structures were solved by direct methods and refined by full-matrix least-squares on F².[1]

Infrared (IR) Spectroscopy: IR spectra were recorded on a Fourier-transform infrared (FT-IR) spectrometer. Samples were prepared as KBr pellets.[1]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the isolation and comparative characterization of the two polymorphs of 5-methoxy-1H-indole-2-carboxylic acid.

G cluster_synthesis Synthesis & Isolation cluster_characterization Characterization cluster_comparison Data Comparison start 5-methoxy-1H-indole- 2-carboxylic acid (MI2CA) poly1 Polymorph 1 (Standard Crystallization) start->poly1 General Method poly2 Polymorph 2 (Specific Aqueous Crystallization) start->poly2 Serendipitous Method scxrd Single-Crystal X-ray Diffraction (SCXRD) poly1->scxrd ftir Fourier-Transform Infrared (FT-IR) Spectroscopy poly1->ftir poly2->scxrd poly2->ftir cryst_data Crystallographic Data (Unit Cell, Space Group, H-Bonding) scxrd->cryst_data spec_data Spectroscopic Data (Vibrational Frequencies) ftir->spec_data conclusion Polymorph Identification & Characterization cryst_data->conclusion spec_data->conclusion

Caption: Workflow for the isolation and characterization of MI2CA polymorphs.

References

A Comparative Guide to Assessing the Purity of Synthesized 6-(Benzyloxy)-5-methoxy-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, verifying the purity of a synthesized active pharmaceutical ingredient (API) such as 6-(Benzyloxy)-5-methoxy-1H-indole-2-carboxylic acid is a cornerstone of reliable and reproducible research. The presence of impurities, even at trace levels, can significantly alter the compound's biological activity, toxicity, and physicochemical properties, leading to misleading experimental outcomes.[1] Impurities can originate from various sources, including starting materials, by-products of the synthesis, intermediates, degradation products, and residual solvents.[1]

This guide provides a comprehensive comparison of the principal analytical techniques for validating the purity of this compound. We present an objective comparison of High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Liquid Chromatography-Mass Spectrometry (LC-MS), supported by detailed experimental protocols to aid in method selection and implementation.

General Workflow for Purity Assessment

A robust purity assessment strategy employs a combination of chromatographic and spectroscopic methods. This multi-faceted approach ensures the identification and quantification of the target compound and any potential impurities, such as unreacted starting materials, by-products from side reactions (e.g., polymerization or alternative cyclizations), or degradation products like oxidation products, which can give indole compounds a pinkish hue.[2][3] The general workflow progresses from initial qualitative checks to rigorous quantitative analysis.

Purity_Assessment_Workflow cluster_0 Synthesis & Purification cluster_1 Initial Qualitative Checks cluster_3 Final Assessment synth Chemical Synthesis purify Purification (e.g., Column Chromatography) synth->purify tlc Thin-Layer Chromatography (TLC) purify->tlc mp Melting Point Determination tlc->mp hplc HPLC mp->hplc qnmr qNMR lcms LC-MS report Final Purity Report (>95%) lcms->report

Caption: General workflow for purity assessment of a synthesized compound.

Comparison of Key Analytical Techniques

The selection of an analytical technique depends on the specific requirements of the analysis, such as the need for absolute quantification, the identification of unknown impurities, or routine quality control. High-Performance Liquid Chromatography (HPLC) is often considered the gold standard for impurity analysis.[1] Quantitative NMR (qNMR) is a powerful primary method for determining absolute purity without needing identical reference standards, and its use is increasingly encouraged by scientific journals.[4][5] Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), offers unparalleled sensitivity and specificity for identifying unknown impurities by providing molecular weight and structural data.[1][6][7]

ParameterHigh-Performance Liquid Chromatography (HPLC)Quantitative NMR (qNMR)Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle Separation based on differential partitioning between a mobile and stationary phase, with detection typically by UV absorbance.[8]An intrinsic property where the NMR signal intensity is directly proportional to the number of protons (nuclei), allowing for absolute quantification against a certified internal standard.[4][9]Separation by HPLC followed by detection based on the mass-to-charge ratio (m/z) of ionized molecules.[1]
Primary Application Quantification of the main component and known impurities. Widely used for determining purity percentage based on peak area.[1][10]Absolute and relative quantification of the main component and impurities without the need for specific impurity reference standards.[4][11]Identification and quantification of known and unknown impurities, including those at trace levels.[6][7] Crucial for impurity profiling.[12]
Detectable Impurities Non-volatile organic impurities, starting materials, by-products, degradation products.[10]Soluble organic impurities, including structural isomers, and residual solvents. Inorganic impurities are not detected but are accounted for in the absolute purity calculation.[4]A wide range of organic impurities, including those with no UV chromophore (if a universal detector like a CAD is used). Provides molecular weight of impurities.[1][7]
Advantages High resolution, sensitivity, and reproducibility.[1] Well-established and widely available.Non-destructive.[9] Provides structural information. A primary analytical method for absolute quantification.[4] Fast and accurate.[9]High sensitivity and selectivity.[6] Provides molecular weight and structural information (with MS/MS), making it ideal for identifying unknown impurities.[7][10]
Limitations Requires reference standards for impurity identification and accurate quantification. Co-elution of impurities can lead to inaccurate results.[7]Lower sensitivity compared to HPLC or LC-MS. Requires a high-purity, stable internal standard. Complex spectra can be difficult to interpret.[4]Sample matrix can cause ion suppression. Quantification can be more complex than HPLC-UV. Higher cost and complexity of instrumentation.[6]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for indole derivatives and can be adapted for this compound.[2][8][13]

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol describes a reverse-phase HPLC method for determining the purity of the title compound by calculating the area percentage of the main peak.

  • Instrumentation and Column:

    • HPLC system with a UV or Diode Array Detector (DAD).[13]

    • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8][13]

  • Mobile Phase and Gradient:

    • Mobile Phase A: 0.1% Formic Acid in Water.[8][13]

    • Mobile Phase B: Acetonitrile.[8]

    • A gradient elution is recommended for optimal separation:

      • 0-5 min: 5% B

      • 5-25 min: 5% to 95% B

      • 25-30 min: 95% B

      • 30-35 min: 95% to 5% B

      • 35-40 min: 5% B

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.[13]

    • Column Temperature: 30 °C.[13]

    • Detection Wavelength: 280 nm (indole derivatives typically show strong absorbance at this wavelength).[13]

    • Injection Volume: 10 µL.[13]

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of approximately 1 mg/mL.[13]

    • Filter the sample through a 0.45 µm syringe filter before injection.[13]

  • Data Analysis:

    • The purity is determined by calculating the area percentage of the main peak relative to the total area of all detected peaks in the chromatogram.[13]

Quantitative NMR (qNMR) Protocol

This protocol provides a method for determining the absolute purity of the title compound using a high-purity internal standard.

  • Instrumentation and Software:

    • NMR spectrometer (400 MHz or higher).[8]

    • NMR data processing software.

  • Materials:

    • This compound sample.

    • High-purity internal standard (e.g., maleic acid or dimethyl sulfone, certified to >99.5%).[8]

    • Deuterated solvent (e.g., DMSO-d6, as it solubilizes many organic acids and provides a clean spectral window).[8]

  • Sample Preparation:

    • Accurately weigh approximately 10-15 mg of the sample into a clean vial.[8]

    • Accurately weigh approximately 5-10 mg of the internal standard into the same vial.[8]

    • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.[8]

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a proton (¹H) NMR spectrum.[4]

    • Ensure a sufficient relaxation delay (e.g., 5 times the longest T1 value) to allow for complete relaxation of all relevant protons, which is critical for accurate integration.

  • Data Analysis:

    • Integrate a well-resolved, characteristic signal for the analyte and a signal for the internal standard.

    • Calculate the purity using the following formula:

      • Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / W_analyte) * (W_std / MW_std) * P_std

      • Where: I = Integral value, N = Number of protons for the integrated signal, MW = Molecular weight, W = Weight, P_std = Purity of the standard.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

This protocol is designed for the identification of the main component and any potential impurities by coupling HPLC with mass spectrometry.

  • Instrumentation:

    • HPLC system as described above.

    • Mass spectrometer (e.g., Quadrupole, Time-of-Flight (TOF), or Orbitrap) equipped with an Electrospray Ionization (ESI) source.[2]

  • Chromatographic Conditions:

    • Use the same HPLC method (column, mobile phase, gradient) as described above to ensure separation.

  • Mass Spectrometry Conditions:

    • Ionization Mode: ESI, typically in both positive and negative modes to ensure detection of all components.

    • Scan Range: m/z 100-1000.

    • Capillary Voltage: 3-4 kV.

    • Drying Gas (N₂) Flow and Temperature: Optimize based on instrument manufacturer's recommendations.

  • Sample Preparation:

    • Prepare the sample as for HPLC analysis, but often at a lower concentration (e.g., 10-100 µg/mL) to avoid saturating the detector.[2]

  • Data Analysis:

    • Confirm the molecular weight of the main peak by extracting the ion corresponding to [M+H]⁺ or [M-H]⁻. For the title compound (MW = 297.31), look for m/z 298.1 in positive mode or m/z 296.1 in negative mode.

    • Analyze minor peaks in the chromatogram by extracting their mass spectra to obtain the molecular weights of potential impurities.[12]

    • For further structural elucidation of unknown impurities, tandem mass spectrometry (MS/MS) can be employed to generate fragmentation patterns.[7][12]

Method Selection Guide

Choosing the appropriate analytical technique is critical for an efficient and accurate purity assessment. The decision often depends on the stage of research and the specific question being asked. The following diagram illustrates a logical approach to method selection.

Method_Selection_Guide goal What is the Analytical Goal? q1 Routine Purity Check (% Area) goal->q1 q2 Absolute Purity & Structure Confirmation goal->q2 q3 Identify Unknown Impurities goal->q3 q4 Comprehensive Purity Profile goal->q4 ans1 Use HPLC-UV q1->ans1 ans2 Use qNMR q2->ans2 ans3 Use LC-MS(/MS) q3->ans3 ans4 Use Orthogonal Methods: HPLC + qNMR + LC-MS q4->ans4

Caption: Decision tree for selecting the appropriate purity analysis method.

References

biological efficacy of 6-(Benzyloxy)-5-methoxy-1H-indole-2-carboxylic acid versus its precursors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Biological Efficacy of 6-(Benzyloxy)-5-methoxy-1H-indole-2-carboxylic acid and Its Precursors

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological efficacy of this compound against its likely precursors. Due to a lack of direct comparative experimental data for this compound in publicly available literature, this guide offers a comparison based on the known biological activities of its plausible precursors and the general effects of benzylation on indole derivatives.

Introduction

This compound is a derivative of indole-2-carboxylic acid, a scaffold of significant interest in medicinal chemistry. While this specific compound is commercially available for research purposes, its biological activities have not been extensively reported. Understanding the biological profile of its precursors can provide valuable insights into its potential therapeutic applications. The addition of a benzyloxy group can significantly alter the physicochemical and biological properties of a molecule, often enhancing its lipophilicity and influencing its interaction with biological targets.[1]

Proposed Synthesis and Precursors

A plausible synthetic route to this compound involves the benzylation of a hydroxylated precursor. A likely immediate precursor is 6-hydroxy-5-methoxy-1H-indole-2-carboxylic acid . This precursor itself can be synthesized from simpler building blocks. Another key related compound for comparison is the un-benzylated parent indole, 5-methoxy-1H-indole-2-carboxylic acid .

Below is a proposed synthetic pathway for this compound.

G cluster_0 Precursor Synthesis cluster_1 Final Product Synthesis cluster_2 Related Compound Simpler_precursors Simpler Precursors 6_hydroxy_5_methoxy 6-hydroxy-5-methoxy-1H- indole-2-carboxylic acid Simpler_precursors->6_hydroxy_5_methoxy Multi-step synthesis Final_product 6-(Benzyloxy)-5-methoxy-1H- indole-2-carboxylic acid 6_hydroxy_5_methoxy->Final_product Benzylation Benzyl_chloride Benzyl Chloride Benzyl_chloride->Final_product 5_methoxy 5-methoxy-1H-indole-2-carboxylic acid

Caption: Proposed synthetic pathway for this compound.

Comparative Biological Efficacy

The following table summarizes the known biological activities of the proposed precursors to this compound.

CompoundBiological ActivityReferences
5-methoxy-1H-indole-2-carboxylic acid Neuroprotective: Shows potential in reducing ischemic area size and decreasing oxidative stress.[2]
Antidiabetic: Investigated as a hypoglycemic agent that inhibits gluconeogenesis. It is also an inhibitor of dihydrolipoamide dehydrogenase.[3][4]
6-hydroxy-5-methoxy-1H-indole-2-carboxylic acid Metabolite: Found in normal human urine and is associated with the eumelanin biosynthetic pathway.[5][6]
No specific therapeutic activity has been extensively reported.
This compound Unknown: No specific biological activity data is readily available. However, the introduction of a benzyl group to an indole nucleus has been shown to modulate biological activity.[1]

Discussion of Structure-Activity Relationship

The introduction of a benzyloxy group is a common strategy in medicinal chemistry to enhance the biological activity of a compound. The benzyl group can influence a molecule's properties in several ways:

  • Increased Lipophilicity: The benzyl group increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and improve its pharmacokinetic profile.[1]

  • Target Interactions: The aromatic ring of the benzyl group can participate in π-π stacking or hydrophobic interactions with the active sites of enzymes or receptors, potentially leading to increased binding affinity and potency.[1]

  • Modulation of Activity: Benzylation of indole derivatives has been shown to lead to a range of biological activities, including:

    • Anticancer Activity: N-benzyl indoles have demonstrated significant potential as anticancer agents. For example, 2-chloro-3-(1-benzyl indol-3-yl) quinoxaline has shown potent efficacy against ovarian cancer xenografts.[7][8]

    • Antimicrobial Activity: 1-benzyl-3-heterocyclic indole derivatives have exhibited broad-spectrum action against multi-drug resistant bacteria.[1]

    • Enzyme Inhibition: Benzylated indoles have been developed as potent inhibitors of various enzymes, such as tyrosinase and cytosolic phospholipase A2α.[1][9][10]

Based on these general principles, it can be hypothesized that this compound may possess enhanced or different biological activities compared to its hydroxylated or non-benzylated precursors. The increased lipophilicity could potentially lead to improved cellular uptake and potency. The benzyloxy group could also introduce new interactions with biological targets, potentially leading to novel therapeutic applications.

Experimental Protocols

While no specific experimental data for the biological activity of this compound is available, a general experimental workflow for assessing the biological efficacy of indole derivatives is presented below. This workflow is based on the types of activities reported for its precursors and other benzylated indole compounds.

G cluster_invitro In Vitro Evaluation cluster_cellbased Cellular Evaluation cluster_invivo In Vivo Studies Compound Test Compound (e.g., this compound) In_vitro In Vitro Assays Compound->In_vitro Cell_based Cell-Based Assays Compound->Cell_based Enzyme_inhibition Enzyme Inhibition Assays (e.g., Tyrosinase, cPLA2α) In_vitro->Enzyme_inhibition Antioxidant Antioxidant Assays (e.g., DPPH, ABTS) In_vitro->Antioxidant In_vivo In Vivo Models Cell_based->In_vivo Promising candidates Cytotoxicity Cytotoxicity Assays (e.g., MTT on cancer cell lines) Cell_based->Cytotoxicity Antimicrobial Antimicrobial Assays (e.g., MIC determination) Cell_based->Antimicrobial Neuroprotection Neuroprotection Assays (e.g., against oxidative stress) Cell_based->Neuroprotection Animal_models Animal Models of Disease (e.g., Cancer xenografts, Diabetes models) In_vivo->Animal_models

References

In Silico Modeling and Comparative Analysis of 6-(Benzyloxy)-5-methoxy-1H-indole-2-carboxylic Acid Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the in silico modeling and potential biological activities of 6-(Benzyloxy)-5-methoxy-1H-indole-2-carboxylic acid and its derivatives. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages findings from structurally related 5,6-disubstituted indole-2-carboxylic acid analogues to infer potential therapeutic applications and guide future research.

The indole-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[1] Derivatives with substitutions at the 5 and 6 positions of the indole ring have shown significant potential as anticancer agents and enzyme inhibitors. This guide will explore the in silico modeling approaches and comparative biological data for analogues of this compound, providing a framework for the rational design of new therapeutic agents.

Comparative Analysis of Biological Activity

Anticancer Activity

Derivatives of indole-2-carboxylic acid with various substitutions at the 5 and 6 positions have demonstrated potent cytotoxic effects against a range of cancer cell lines. The mechanism of action often involves the inhibition of key cellular targets like tubulin polymerization or specific enzymes crucial for cancer cell survival.

Compound/Derivative ClassCancer Cell LineIC50 (µM)Target/Mechanism
5,6-dihydroxyindole-2-carboxylic acid derivativesHIV-1 infected cells-HIV-1 Integrase and RNase H inhibition
6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indolesVariousVariesTubulin polymerization inhibition
5-nitroindole derivativesHeLaVariesc-Myc G-Quadruplex binding
General 5,6-disubstituted indole-3-carbaldiminesNeuroblastoma & Breast CancerVariesCytotoxicity

Note: The data presented is a summary from multiple studies on related but not identical compounds to this compound. The IC50 values are indicative of the potency range observed for this class of compounds.

Enzyme Inhibition

The indole-2-carboxylic acid scaffold has been identified as a promising starting point for the development of various enzyme inhibitors. Notably, derivatives have shown activity against enzymes implicated in cancer and viral diseases.

Compound/Derivative ClassTarget EnzymeIC50/Ki (µM)Therapeutic Area
5,6-dihydroxyindole-2-carboxylic acid derivativesHIV-1 IntegraseLow µMAntiviral (HIV)
5,6-dihydroxyindole-2-carboxylic acid derivativesHIV-1 RNase HLow µMAntiviral (HIV)
6-acetamido-indole-2-carboxylic acid derivativesIDO1/TDOLow µMImmuno-oncology

Note: This table summarizes inhibitory activities of related indole-2-carboxylic acid derivatives against various enzymes.

In Silico Modeling Workflow

In silico modeling plays a crucial role in the rational design and optimization of drug candidates. A typical workflow for the investigation of this compound derivatives would involve several key steps.

in_silico_workflow General In Silico Modeling Workflow cluster_ligand Ligand Preparation cluster_protein Target Identification & Preparation cluster_docking Molecular Docking cluster_qsar QSAR Modeling ligand_design Derivative Design ligand_prep 3D Structure Generation & Optimization ligand_design->ligand_prep docking Docking Simulation ligand_prep->docking descriptor_calc Descriptor Calculation ligand_prep->descriptor_calc target_id Target Selection (e.g., Kinase, Polymerase) protein_prep Protein Structure Retrieval & Preparation (PDB) target_id->protein_prep protein_prep->docking pose_analysis Binding Pose & Affinity Analysis docking->pose_analysis qsar_model Model Building & Validation pose_analysis->qsar_model descriptor_calc->qsar_model signaling_pathway Hypothetical Signaling Pathway Inhibition growth_factor Growth Factor receptor Receptor Tyrosine Kinase (RTK) growth_factor->receptor pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation inhibitor Indole Derivative inhibitor->receptor

References

Safety Operating Guide

Proper Disposal of 6-(Benzyloxy)-5-methoxy-1H-indole-2-carboxylic acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical waste is paramount to ensuring laboratory safety and environmental compliance. This guide provides detailed procedures for the safe disposal of 6-(Benzyloxy)-5-methoxy-1H-indole-2-carboxylic acid, treating it as a potentially hazardous substance based on data from structurally similar indole derivatives and carboxylic acids.

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, it is crucial to handle this compound with appropriate safety measures to minimize exposure risks.

Personal Protective Equipment (PPE) and Engineering Controls:

Protective MeasureSpecification
Eye/Face Protection Chemical safety goggles or a face shield meeting standards like European Standard EN 166 or OSHA 29 CFR 1910.133 should be worn.[1]
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene) are required.[2] A laboratory coat or apron and long-sleeved clothing must be worn to prevent skin contact.[1][2]
Respiratory Protection Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.[1][2] For larger quantities or in case of insufficient ventilation, a NIOSH/MSHA or European Standard EN 136 approved respirator may be necessary.[1]

Hazard Summary:

Step-by-Step Disposal Protocol

The proper disposal of this compound waste involves a systematic approach of segregation, containment, labeling, and transfer.

1. Waste Segregation:

  • Solid Waste: Collect unused solid this compound and contaminated lab supplies (e.g., weighing paper, gloves, pipette tips) in a designated, compatible, and clearly labeled solid waste container.[2]

  • Liquid Waste: If the compound is in a solution, collect it in a separate, compatible, and labeled liquid waste container. Do not mix with incompatible waste streams, such as halogenated and non-halogenated solvents.[2]

  • Sharps Waste: Any contaminated sharps (e.g., needles, broken glass) must be placed in a designated sharps container.[2]

2. Waste Containment:

  • All waste containers must be in good condition and securely capped at all times, except when adding waste.[5][6]

  • Use containers made of compatible materials. Avoid using metal containers for corrosive waste.[5]

  • Ensure secondary containment, such as a chemical-resistant tray, is used to capture any potential leaks or spills.[2]

3. Container Labeling:

  • Clearly label all waste containers with the words "Hazardous Waste".[1][5]

  • Include the full chemical name: "this compound" and the percent composition of each constituent in the waste mixture.[1][5]

  • Indicate the type of hazard(s) associated with the waste (e.g., corrosive, toxic).[6]

4. Storage:

  • Store waste containers in a designated satellite accumulation area.[6]

  • The storage area should be cool, dry, and well-ventilated.[1][2]

  • Segregate containers of incompatible waste to prevent accidental mixing and dangerous reactions.[2]

5. Waste Disposal and Pickup:

  • Do not dispose of this compound down the drain or in the regular trash.[1][2]

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a hazardous waste pickup.[2]

  • Follow your institution's specific procedures for the collection and disposal of hazardous waste.[2]

In-Laboratory Treatment:

In-lab treatment, such as neutralization, is generally not recommended for this compound without explicit approval from your institution's EHS office.[1][2] The complex structure of this compound may lead to the formation of unknown and potentially more hazardous byproducts during chemical treatment.[1][2] The most prudent and compliant approach is to transfer the chemical waste to a licensed hazardous waste disposal facility through your EHS office.[2]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Waste Generated: 6-(Benzyloxy)-5-methoxy-1H- indole-2-carboxylic acid waste_type Determine Waste Type: Solid, Liquid, or Sharps? start->waste_type solid_waste Solid Waste Container waste_type->solid_waste Solid liquid_waste Liquid Waste Container waste_type->liquid_waste Liquid sharps_waste Sharps Container waste_type->sharps_waste Sharps label_container Label Container: 'Hazardous Waste' Full Chemical Name Hazards solid_waste->label_container liquid_waste->label_container sharps_waste->label_container storage Store in Designated Satellite Accumulation Area label_container->storage ehs_contact Contact Environmental Health & Safety (EHS) for Pickup storage->ehs_contact

References

Essential Safety and Operational Guide for Handling 6-(Benzyloxy)-5-methoxy-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 6-(Benzyloxy)-5-methoxy-1H-indole-2-carboxylic acid. Adherence to these procedures is vital for ensuring laboratory safety and proper disposal.

Hazard Identification and Personal Protective Equipment (PPE)

  • Harmful if swallowed.[1][2][3][4][5]

  • Causes skin irritation.[1][2][3][4][6][7][8]

  • Causes serious eye irritation or damage.[1][2][3][4][6][7][8]

  • May cause respiratory irritation.[1][2][3][4][6][8]

Therefore, the following Personal Protective Equipment (PPE) is mandatory.

PPE CategoryItemSpecifications
Eye and Face Protection Safety Goggles or Face ShieldTight-sealing safety goggles are required. A face shield should be worn in situations with a higher risk of splashing.[1][9][10]
Hand Protection Chemical-Resistant GlovesNitrile or other chemical-resistant gloves are necessary. Double gloving is recommended for enhanced protection.[1][9]
Respiratory Protection NIOSH/MSHA-Approved RespiratorAn N95 or higher-rated dust mask should be used, especially when handling the compound in powdered form, to prevent inhalation of dust particles.[1][9][11]
Body Protection Laboratory CoatA standard laboratory coat should be worn to prevent skin contact.[1][11]

Operational Plan: Step-by-Step Handling Procedure

Proper handling is critical to minimize exposure and ensure safety.

  • Preparation :

    • Ensure that an eyewash station and safety shower are readily accessible.[8]

    • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[12]

  • Handling the Compound :

    • Wear all required PPE as specified in the table above.

    • When weighing or transferring the solid material, do so carefully to avoid generating dust.

    • If creating a solution, add the solid to the solvent slowly.

  • Post-Handling :

    • Thoroughly wash hands and any exposed skin with soap and water after handling.[2][7]

    • Clean the work area and any equipment used.

Disposal Plan: Waste Management Protocol

Proper disposal is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation :

    • Do not mix this compound waste with incompatible materials.

    • Collect solid waste separately from liquid waste.[6]

  • Waste Collection :

    • Collect all waste, including contaminated PPE (like gloves), in a designated, clearly labeled, and sealed hazardous waste container.[1][6]

  • Disposal :

    • Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1]

    • Do not dispose of this chemical down the drain or in regular trash.[1]

Emergency Procedures

IncidentProtocol
Skin Contact Immediately remove contaminated clothing. Rinse the affected skin area with plenty of water for at least 15 minutes.[4] Seek medical attention if irritation persists.[3][7]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][7] Seek immediate medical attention.[3][7]
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2][4]
Ingestion Do NOT induce vomiting. Rinse mouth with water.[2][3] Seek immediate medical attention.[5][7]
Spill Evacuate the area. Ventilate the space. Wearing appropriate PPE, cover the spill with an inert absorbent material. Collect the material into a suitable container for hazardous waste disposal.[1]

Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep1 Don Appropriate PPE prep2 Ensure Proper Ventilation (Fume Hood) prep1->prep2 prep3 Verify Emergency Equipment Accessibility prep2->prep3 handle1 Weigh/Transfer Compound Carefully prep3->handle1 Proceed to Handling handle2 Prepare Solution (if applicable) handle1->handle2 spill Spill or Exposure Event handle1->spill post1 Clean Work Area and Equipment handle2->post1 Proceed to Post-Handling handle2->spill post2 Wash Hands Thoroughly post1->post2 disp1 Segregate Waste post2->disp1 Proceed to Disposal disp2 Collect in Labeled Hazardous Container disp1->disp2 disp3 Dispose via EHS disp2->disp3 emergency Follow Emergency Procedures spill->emergency

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(Benzyloxy)-5-methoxy-1H-indole-2-carboxylic acid
Reactant of Route 2
6-(Benzyloxy)-5-methoxy-1H-indole-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.